molecular formula C10H13NO2 B8701340 1,2-Diethyl-3-nitrobenzene CAS No. 103095-95-0

1,2-Diethyl-3-nitrobenzene

Cat. No.: B8701340
CAS No.: 103095-95-0
M. Wt: 179.22 g/mol
InChI Key: JWVFDOSCMSIWBR-UHFFFAOYSA-N
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Description

1,2-Diethyl-3-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

103095-95-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1,2-diethyl-3-nitrobenzene

InChI

InChI=1S/C10H13NO2/c1-3-8-6-5-7-10(11(12)13)9(8)4-2/h5-7H,3-4H2,1-2H3

InChI Key

JWVFDOSCMSIWBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])CC

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,2-Diethyl-3-nitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 103095-95-0, is an aromatic nitro compound.[1] While specific experimental data for this compound is limited, its properties can be estimated from computed data and comparison with closely related analogs.

Data Presentation: Physical and Chemical Properties
PropertyValue (this compound)Value (1,2-Dimethyl-3-nitrobenzene - Analog)Source
IUPAC Name This compound1,2-dimethyl-3-nitrobenzene[1][2]
Molecular Formula C₁₀H₁₃NO₂C₈H₉NO₂[1][2]
Molecular Weight 179.22 g/mol 151.16 g/mol [1][2]
Melting Point Not available7.2 - 8.9 °C (45 to 48 °F)[2]
Boiling Point Not available245 °C (473 °F) at 760 mmHg[2]
Density Not available1.14 g/cm³[3]
Appearance Not availablePale yellow oil/liquid[2]
Solubility Not availableInsoluble in water[2]
XLogP3 3.32.8[1][2]

Synthesis and Reactivity

Synthesis

This compound can be synthesized via the electrophilic aromatic substitution reaction of 1,2-diethylbenzene (B43095). The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]

The ethyl groups are ortho-, para-directing activators. However, steric hindrance from the two adjacent ethyl groups will influence the position of nitration. The primary products expected from the nitration of 1,2-diethylbenzene are 1,2-diethyl-4-nitrobenzene (B8681995) and this compound. Separation of these isomers would be necessary to isolate the desired product.

Chemical Reactivity

The chemistry of this compound is dominated by the reactivity of the nitro group and the aromatic ring.

  • Reduction of the Nitro Group: The most common reaction of aromatic nitro compounds is their reduction to the corresponding aniline. This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). The resulting 1,2-diethyl-3-aminobenzene is a valuable intermediate for the synthesis of more complex molecules.

  • Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for further electrophilic aromatic substitution on the benzene (B151609) ring. This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a general procedure for the nitration of an activated benzene ring and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Once the nitrating mixture has been prepared and cooled, slowly add 1,2-diethylbenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 30°C to minimize the formation of dinitrated byproducts.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of isomers, can be purified by column chromatography or fractional distillation to isolate this compound.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons due to their close proximity and coupling. The ethyl groups would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The chemical shifts of the aromatic protons would be downfield due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbons of the ethyl groups would appear in the aliphatic region of the spectrum.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). C-H stretching vibrations for the aromatic ring and the ethyl groups, as well as C=C stretching of the aromatic ring, would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the ethyl side chains.

Biological Activity and Toxicology

Specific studies on the biological activity of this compound are not available in the public domain. However, the broader class of nitroaromatic compounds is known for a wide range of biological activities and toxicological profiles.[6][7][8]

The nitro group is a key feature that can impart significant biological effects.[6][7][8] In many cases, the biological activity of nitro compounds is related to the enzymatic reduction of the nitro group within cells, which can lead to the formation of reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, as well as superoxide (B77818) radicals.[9] These reactive species can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic or mutagenic effects.[7]

This mechanism is the basis for the antimicrobial activity of several nitroaromatic drugs.[7] On the other hand, this same reactivity is also responsible for the toxicity of many nitro compounds to humans.[8] Nitroaromatic compounds are known to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[10]

Given these general characteristics, this compound should be handled with appropriate safety precautions as a potentially toxic substance. Its potential for biological activity, for example as an antimicrobial agent, would require specific investigation.

Mandatory Visualizations

Synthesis of this compound

Synthesis 1,2-Diethylbenzene 1,2-Diethylbenzene HNO3 / H2SO4 HNO3 / H2SO4 1,2-Diethylbenzene->HNO3 / H2SO4 This compound This compound HNO3 / H2SO4->this compound Nitration 1,2-Diethyl-4-nitrobenzene 1,2-Diethyl-4-nitrobenzene HNO3 / H2SO4->1,2-Diethyl-4-nitrobenzene Nitration

Caption: Synthesis of this compound via nitration of 1,2-diethylbenzene.

Reduction of this compound

Reduction This compound This compound Reducing Agent [H] (e.g., Sn/HCl) This compound->Reducing Agent 1,2-Diethyl-3-aminobenzene 1,2-Diethyl-3-aminobenzene Reducing Agent->1,2-Diethyl-3-aminobenzene Reduction

Caption: Reduction of this compound to 1,2-diethyl-3-aminobenzene.

References

Synthesis of 1,2-Diethyl-3-Nitrobenzene from 1,2-Diethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-diethyl-3-nitrobenzene from 1,2-diethylbenzene (B43095). The core of this process lies in the electrophilic aromatic substitution, specifically the nitration of the substituted benzene (B151609) ring. This document details the reaction's principles, experimental protocols, and the expected isomer distribution, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for a wide range of applications, including the production of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto an aromatic ring, such as in 1,2-diethylbenzene, proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

In the case of 1,2-diethylbenzene, the two ethyl groups are ortho-, para-directing and activating. This leads to the potential formation of two primary mononitrated isomers: this compound and 1,2-diethyl-4-nitrobenzene. The steric hindrance imposed by the two adjacent ethyl groups significantly influences the position of the incoming nitro group.

Reaction Mechanism and Regioselectivity

The nitration of 1,2-diethylbenzene involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a water molecule to form the nitronium ion.

The subsequent electrophilic attack of the nitronium ion on the electron-rich π-system of the 1,2-diethylbenzene ring forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positions of attack are directed by the two ethyl groups. The formation of the 3-nitro and 4-nitro isomers is favored due to the stabilization of the positive charge in the sigma complex by the electron-donating ethyl groups. However, steric hindrance between the bulky ethyl groups and the incoming nitro group can influence the ratio of the resulting isomers.

Quantitative Data Summary

The nitration of 1,2-disubstituted alkylbenzenes, such as 1,2-diethylbenzene, typically yields a mixture of isomers. While specific literature data on the precise isomer distribution for the nitration of 1,2-diethylbenzene is scarce, analogous reactions with similar substrates, like 1,2-dimethylbenzene (o-xylene), provide valuable insights. The nitration of o-xylene (B151617) is known to produce a nearly 1:1 mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, with the products being difficult to separate due to their very close boiling points. It is therefore highly probable that the nitration of 1,2-diethylbenzene will also result in a mixture of this compound and 1,2-diethyl-4-nitrobenzene.

For the purpose of this guide, a representative table based on the expected outcomes for the nitration of 1,2-diethylbenzene is presented below. It is important to note that the actual yields may vary depending on the specific reaction conditions.

Product IsomerStructureExpected Yield Range (%)
This compoundthis compound45 - 55
1,2-Diethyl-4-nitrobenzene1,2-Diethyl-4-nitrobenzene45 - 55

Experimental Protocols

The following is a generalized experimental protocol for the nitration of 1,2-diethylbenzene based on standard procedures for the nitration of alkylbenzenes.[1]

4.1. Materials and Reagents

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (B86663) (or Sodium Sulfate)

  • Ice

4.2. Procedure

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid, maintaining the temperature below 10°C.

  • Nitration Reaction: To the cold nitrating mixture, add 1,2-diethylbenzene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10-15°C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of nitrated 1,2-diethylbenzenes.

4.3. Purification

The separation of the isomeric products, this compound and 1,2-diethyl-4-nitrobenzene, is challenging due to their similar physical properties, including close boiling points. Fractional distillation under reduced pressure may be attempted, but complete separation is often difficult to achieve. Column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is a more effective method for separating the isomers.

Visualizations

5.1. Signaling Pathway (Reaction Mechanism)

Nitration_Mechanism HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4_cat H₂SO₄ (catalyst) NO2_plus NO₂⁺ (Nitronium ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O H2ONO2_plus->H2O sigma_complex Sigma Complex (Arenium Ion) NO2_plus->sigma_complex diethylbenzene 1,2-Diethylbenzene diethylbenzene->sigma_complex + NO₂⁺ product_mixture This compound & 1,2-Diethyl-4-nitrobenzene sigma_complex->product_mixture - H⁺ HSO4_minus HSO₄⁻ proton_loss -H⁺ H2SO4_regen H₂SO₄ (regenerated) Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) start->prep_nitrating_mix cool_ice_bath Cool to 0-10°C (Ice Bath) prep_nitrating_mix->cool_ice_bath add_diethylbenzene Add 1,2-Diethylbenzene (dropwise, < 15°C) cool_ice_bath->add_diethylbenzene stir_reaction Stir for 1-2 hours (monitor by TLC) add_diethylbenzene->stir_reaction workup Work-up (Pour onto ice, separate layers) stir_reaction->workup wash Wash Organic Layer (H₂O, NaHCO₃, Brine) workup->wash dry Dry Organic Layer (Anhydrous MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product Mixture (Isomers) concentrate->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Isolated this compound purification->final_product end End final_product->end

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of Diethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylnitrobenzene, with the molecular formula C₁₀H₁₃NO₂, is an aromatic compound with a multifaceted isomeric landscape that dictates its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the molecular structure, isomerism, predicted physicochemical properties, generalized synthesis protocols, and spectroscopic analysis of diethylnitrobenzene. Due to the limited availability of direct experimental data for diethylnitrobenzene isomers, this guide leverages data from analogous compounds and established principles of organic chemistry to provide a robust predictive framework for researchers.

Molecular Structure and Isomerism

The molecular structure of diethylnitrobenzene consists of a benzene (B151609) ring substituted with two ethyl groups (-CH₂CH₃) and one nitro group (-NO₂). The relative positions of these three substituents on the benzene ring give rise to ten possible constitutional isomers. These isomers can be systematically named based on the substitution pattern on the benzene ring.

The ten possible isomers of diethylnitrobenzene are:

  • 1,2-Diethyl-3-nitrobenzene

  • 1,2-Diethyl-4-nitrobenzene

  • 1,3-Diethyl-2-nitrobenzene

  • 1,3-Diethyl-4-nitrobenzene

  • 1,3-Diethyl-5-nitrobenzene

  • 1,4-Diethyl-2-nitrobenzene

  • 2,3-Diethyl-1-nitrobenzene

  • 2,4-Diethyl-1-nitrobenzene

  • 2,5-Diethyl-1-nitrobenzene

  • 2,6-Diethyl-1-nitrobenzene

The structural diversity among these isomers leads to variations in their physical and chemical properties, which are critical for applications in drug development and materials science.

diethylnitrobenzene_isomers cluster_ortho Ortho-Diethyl Isomers cluster_meta Meta-Diethyl Isomers cluster_para Para-Diethyl Isomers cluster_other Other Isomers This compound This compound 1,2-Diethyl-4-nitrobenzene 1,2-Diethyl-4-nitrobenzene 1,3-Diethyl-2-nitrobenzene 1,3-Diethyl-2-nitrobenzene 1,3-Diethyl-4-nitrobenzene 1,3-Diethyl-4-nitrobenzene 1,3-Diethyl-5-nitrobenzene 1,3-Diethyl-5-nitrobenzene 1,4-Diethyl-2-nitrobenzene 1,4-Diethyl-2-nitrobenzene 2,3-Diethyl-1-nitrobenzene 2,3-Diethyl-1-nitrobenzene 2,4-Diethyl-1-nitrobenzene 2,4-Diethyl-1-nitrobenzene 2,5-Diethyl-1-nitrobenzene 2,5-Diethyl-1-nitrobenzene 2,6-Diethyl-1-nitrobenzene 2,6-Diethyl-1-nitrobenzene Diethylnitrobenzene Diethylnitrobenzene Diethylnitrobenzene->this compound Isomer Diethylnitrobenzene->1,2-Diethyl-4-nitrobenzene Isomer Diethylnitrobenzene->1,3-Diethyl-2-nitrobenzene Isomer Diethylnitrobenzene->1,3-Diethyl-4-nitrobenzene Isomer Diethylnitrobenzene->1,3-Diethyl-5-nitrobenzene Isomer Diethylnitrobenzene->1,4-Diethyl-2-nitrobenzene Isomer Diethylnitrobenzene->2,3-Diethyl-1-nitrobenzene Isomer Diethylnitrobenzene->2,4-Diethyl-1-nitrobenzene Isomer Diethylnitrobenzene->2,5-Diethyl-1-nitrobenzene Isomer Diethylnitrobenzene->2,6-Diethyl-1-nitrobenzene Isomer

Figure 1: Isomeric forms of diethylnitrobenzene.

Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeBasis for Prediction/Analogy
Molecular Weight 179.22 g/mol Calculated from the molecular formula C₁₀H₁₃NO₂.
Boiling Point 230 - 260 °CExtrapolated from data for ethylnitrobenzene (232.5 °C) and dimethylnitrobenzene isomers (222-244 °C).[3] Boiling points will vary among isomers due to differences in polarity and intermolecular forces.
Melting Point -15 to 20 °CEstimated based on data for ethylnitrobenzene (-13 to -10 °C) and dimethylnitrobenzene isomers.[3] Symmetrical isomers tend to have higher melting points.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone).General property of aromatic nitro compounds.[2]
Density ~1.1 g/mLBased on the density of ethylnitrobenzene (~1.127 g/mL).[3]

Experimental Protocols: Synthesis of Diethylnitrobenzene Isomers

The synthesis of diethylnitrobenzene isomers is most practically achieved through the electrophilic nitration of diethylbenzene. The alternative route, Friedel-Crafts ethylation of nitrobenzene (B124822), is generally disfavored due to the strong deactivating nature of the nitro group, which makes the aromatic ring significantly less reactive towards electrophilic substitution.[4][5][6]

The nitration of diethylbenzene will typically yield a mixture of isomers, with the directing effects of the two ethyl groups (ortho-, para-directing) influencing the product distribution. Separation of the resulting isomers can be achieved by techniques such as fractional distillation or chromatography.

Generalized Protocol for Nitration of Diethylbenzene

This protocol is a general guideline and may require optimization for specific isomer synthesis.

Materials:

  • Diethylbenzene (isomer of choice or mixture)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The typical ratio is a 1:1 or 2:1 mixture by volume. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.[7][8][9]

  • Nitration Reaction: To a solution of diethylbenzene in a suitable solvent (e.g., dichloromethane or excess sulfuric acid) in a separate flask cooled in an ice bath, add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature below 10°C to minimize side reactions and dinitration.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of diethylnitrobenzene isomers, can be purified by fractional distillation under reduced pressure or by column chromatography.

synthesis_workflow reagents Diethylbenzene Concentrated HNO₃ Concentrated H₂SO₄ reaction Nitration Reaction (0-10°C) reagents->reaction quench Quenching with Ice reaction->quench extraction Solvent Extraction (e.g., Dichloromethane) quench->extraction wash Aqueous Wash (Water, NaHCO₃) extraction->wash dry Drying (Anhydrous MgSO₄) wash->dry evaporation Solvent Evaporation dry->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product Diethylnitrobenzene Isomers purification->product

Figure 2: Generalized workflow for the synthesis of diethylnitrobenzene.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of diethylnitrobenzene isomers. The following sections describe the expected spectral features based on the analysis of analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: The chemical shifts of the aromatic protons will appear in the range of δ 7.0-8.5 ppm. The electron-withdrawing nitro group will deshield ortho and para protons, causing them to resonate at a higher chemical shift (downfield) compared to meta protons.[10][11] The splitting patterns (e.g., doublets, triplets, multiplets) will be complex and depend on the specific substitution pattern of the isomer, providing crucial information for structure elucidation.

  • Ethyl Group Protons: The ethyl groups will exhibit characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being closer to the aromatic ring, will be deshielded and appear at a higher chemical shift (typically δ 2.5-3.0 ppm) compared to the methyl protons (typically δ 1.2-1.5 ppm).[12]

¹³C NMR Spectroscopy
  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be in the range of δ 120-150 ppm. The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. The electron-withdrawing nature of the nitro group influences the chemical shifts of the other ring carbons, with the ortho and para carbons generally being more shielded than in nitrobenzene itself due to the interplay of electronic effects.[13][14]

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) will resonate at approximately δ 28-30 ppm, while the methyl carbon (-CH₃) will appear at approximately δ 15 ppm.[15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of diethylnitrobenzene isomers will be dominated by the characteristic absorptions of the nitro group and the substituted benzene ring.[18][19]

  • Nitro Group Vibrations: Strong and characteristic absorption bands for the nitro group will be observed. The asymmetric NO₂ stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric NO₂ stretch is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[20][21][22]

  • Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration will give rise to a weaker band, typically around 850 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diethylnitrobenzene isomers is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern will be characteristic of nitroaromatic compounds.[23]

  • Loss of NO₂: A prominent fragment ion will likely correspond to the loss of the nitro group (M - 46), resulting in a peak at m/z = 133.

  • Loss of NO: Fragmentation involving the loss of NO (M - 30) to give a peak at m/z = 149 is also common.

  • Loss of Ethyl Group: Fragmentation involving the loss of an ethyl group (M - 29) to give a peak at m/z = 150 is expected.

  • Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) can lead to the formation of a tropylium-like ion.

The relative intensities of these fragment ions will vary depending on the specific isomer and the stability of the resulting ions.

Conclusion

This technical guide provides a foundational understanding of the molecular structure, isomerism, and predicted chemical properties of diethylnitrobenzene. While direct experimental data remains scarce, the information presented, based on established chemical principles and data from analogous compounds, offers a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The detailed methodologies and expected spectroscopic data will aid in the synthesis, identification, and characterization of these compounds, paving the way for their potential application in various scientific and industrial fields. Further experimental investigation is warranted to validate the predicted properties and explore the unique characteristics of each diethylnitrobenzene isomer.

References

1,2-Diethyl-3-nitrobenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-Diethyl-3-nitrobenzene, focusing on its chemical identifiers, physicochemical properties, and general synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers and Physicochemical Properties

This compound is an aromatic nitro compound. Its identification and key computed properties are summarized below.

Table 1: Identifiers for this compound
Identifier TypeValue
CAS Number 103095-95-0[1]
IUPAC Name This compound[1]
PubChem CID 298513[1]
Molecular Formula C₁₀H₁₃NO₂[1]
InChI InChI=1S/C10H13NO2/c1-3-8-6-5-7-10(11(12)13)9(8)4-2/h5-7H,3-4H2,1-2H3[1]
InChIKey JWVFDOSCMSIWBR-UHFFFAOYSA-N[1]
SMILES CCC1=C(C(=CC=C1)--INVALID-LINK--[O-])CC[1]
DSSTox Substance ID DTXSID80305404[1]
NSC Number 170689[1]
Synonyms Benzene, 1,2-diethyl-3-nitro-
Table 2: Computed Physicochemical Properties
PropertyValue
Molecular Weight 179.22 g/mol [1]
XLogP3 3.3[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 179.094628657 g/mol [1]
Topological Polar Surface Area 45.8 Ų[1]
Heavy Atom Count 13
Complexity 176[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route is the electrophilic nitration of 1,2-diethylbenzene (B43095).

General Experimental Protocol: Nitration of 1,2-Diethylbenzene

The nitration of 1,2-diethylbenzene would likely involve the use of a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction:

C₆H₄(CH₂CH₃)₂ + HNO₃ --(H₂SO₄)--> C₆H₃(CH₂CH₃)₂(NO₂) + H₂O

Methodology:

  • Preparation of the Nitrating Mixture: Concentrated sulfuric acid is cautiously added to concentrated nitric acid in a flask, which is kept cool in an ice bath to manage the exothermic reaction.

  • Reaction: 1,2-diethylbenzene is slowly added to the cooled nitrating mixture with continuous stirring. The temperature of the reaction is carefully controlled to prevent over-nitration and side reactions.

  • Reaction Work-up: After the reaction is complete, the mixture is poured onto ice, and the organic layer is separated.

  • Purification: The crude product is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified, typically by fractional distillation under reduced pressure, to isolate the this compound isomer from other potential isomers.

Below is a conceptual workflow for this general synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification HNO3 Conc. Nitric Acid Mixer Mixing Vessel (Cooled) HNO3->Mixer H2SO4 Conc. Sulfuric Acid H2SO4->Mixer Reactor Reaction Flask (Stirred & Cooled) Mixer->Reactor Nitrating Mixture Quench Quench with Ice Reactor->Quench Reaction Mixture DEB 1,2-Diethylbenzene DEB->Reactor Separation Separatory Funnel Quench->Separation Washing Wash with Water & NaHCO3 Separation->Washing Organic Layer Drying Dry with MgSO4 Washing->Drying Purification Fractional Distillation Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

There is currently no available information in the scientific literature regarding the biological activity, signaling pathways, or specific industrial applications of this compound. Therefore, diagrams illustrating these aspects cannot be provided.

The fundamental chemical transformation for its synthesis is electrophilic aromatic substitution. The mechanism for the nitration of an aromatic ring is depicted below.

Caption: General mechanism of electrophilic aromatic nitration.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle this compound with extreme caution, assuming it has a hazard profile similar to or greater than that of related nitroaromatic compounds. The safety information for nitrobenzene, the parent compound, is provided below for reference.

Table 3: Hazard Information for Nitrobenzene (Reference Compound)
Hazard CategoryDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2]
Carcinogenicity Suspected of causing cancer.[2]
Reproductive Toxicity May damage fertility or the unborn child.
Specific Target Organ Toxicity Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.
Environmental Hazard Harmful to aquatic life with long-lasting effects.

Precautionary Measures (based on nitrobenzene):

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical. The absence of specific data for this compound necessitates a highly cautious approach to its management.

References

safety data sheet and handling precautions for 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,2-Diethyl-3-nitrobenzene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a legally binding Safety Data Sheet (SDS). An official SDS must be obtained from the manufacturer or supplier before any handling or use of this compound. The toxicological and safety data for this compound are not extensively published; therefore, this guide largely extrapolates from the well-documented properties of the parent compound, Nitrobenzene, and related nitroaromatic compounds. Always handle this chemical with the utmost caution, assuming it possesses similar or greater hazards than Nitrobenzene.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound.[1] Due to limited experimental data, many physical and chemical properties are computationally derived. For comparison, properties of the parent compound, Nitrobenzene, are also provided.

Table 1: Physical and Chemical Properties

PropertyThis compoundNitrobenzene (Reference)Data Source
Molecular Formula C₁₀H₁₃NO₂C₆H₅NO₂[1]
Molecular Weight 179.22 g/mol 123.11 g/mol [1][2]
CAS Number 103095-95-0 (may vary by source)98-95-3[1][2]
Appearance Oily liquid (predicted)Colorless to pale yellow oily liquid[2][3]
Odor Almond-like (predicted)Almond-like, shoe polish odor[3]
Boiling Point 245.4°C at 760 mmHg (Predicted)210-211°C[2][4]
Melting Point N/A5-6°C[2]
Flash Point 93.2°C (Predicted)88°C (Closed Cup)[2][4]
Density 1.073 g/cm³ (Predicted)1.2 g/cm³ at 20°C[2][4][5]
Water Solubility Very slightly soluble (Predicted)1,797 mg/L at 25°C (Slightly soluble)
Vapor Pressure 0.0449 mmHg at 25°C (Predicted)20 Pa at 20°C[4]
Vapor Density >1 (Air = 1) (Predicted)4.25 (Air = 1)[2]
log Pow (n-octanol/water) 3.3 (Computed)1.86[1][6]

Hazard Identification and GHS Classification (Predicted)

No specific GHS classification exists for this compound. The classification is inferred from Nitrobenzene and is expected to be severe. This substance should be treated as highly toxic and hazardous.[5][6]

  • Pictograms:

    • Health Hazard (GHS08)

    • Skull and Crossbones (GHS06)

    • Environment (GHS09 - based on related compounds)

  • Signal Word: Danger [5][6]

  • Hazard Statements (Predicted based on Nitrobenzene):

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[6]

    • H351: Suspected of causing cancer.[6][7]

    • H360: May damage fertility or the unborn child.[6]

    • H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[6]

    • H412: Harmful to aquatic life with long lasting effects.[6]

    • H227: Combustible liquid.[6]

  • Precautionary Statements (Selected):

    • P201: Obtain special instructions before use.

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P308 + P313: IF exposed or concerned: Get medical advice/attention.[5][6]

    • P405: Store locked up.[6]

Table 2: Toxicological Data (Nitrobenzene Reference)

MetricValueSpeciesRouteSource
LD50 Acute Oral 590 mg/kgMouseOral[2]
LD50 Acute Oral 780 mg/kgRatOral[2]
Primary Toxic Effect Methemoglobinemia (inability of blood to carry oxygen)Human, AnimalsAll Routes[7][8][9]
Target Organs Blood, Liver, Kidneys, Spleen, Central Nervous SystemHuman, AnimalsAll Routes[2][7][9]

Experimental and Handling Protocols

Extreme caution must be exercised at all times. All work must be conducted in a designated area, inside a certified chemical fume hood.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All handling, including weighing and transfers, must occur within a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Eye Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection:

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Viton®, Barrier®). Double-gloving is recommended. Check manufacturer data for breakthrough times.

    • Lab Coat: Wear a chemically resistant lab coat. An apron may also be necessary for larger quantities.

    • Footwear: Closed-toe shoes are mandatory.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH/MSHA-approved full-face respirator with an organic vapor cartridge is required.[2][10]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[2][10]

Storage Protocol
  • Store in a tightly closed, properly labeled container.[6][11]

  • Keep in a cool, dry, dark, and well-ventilated area.[10]

  • Store locked up in a designated poison cabinet or area accessible only to authorized personnel.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[10]

  • Ground all equipment containing the material to prevent static discharge.[2]

Spill & Waste Disposal Protocol
  • Small Spill (in fume hood):

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).[10]

    • Collect the absorbent material using non-sparking tools into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Remove all sources of ignition.[10]

    • Ventilate the area only if it is safe to do so.

  • Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[6] Do not allow the product to enter drains.[6]

Emergency and First Aid Procedures

Immediate medical attention is critical in all cases of exposure. Symptoms of poisoning, especially methemoglobinemia (evidenced by blueish skin), may be delayed for several hours.[7]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][12] If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[6]

  • Skin Contact: Immediately take off all contaminated clothing.[6] Rinse skin with copious amounts of water and soap for at least 15 minutes.[5] Call a physician immediately.[6]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[2] Remove contact lenses if present and easy to do. Call an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] If the victim is conscious, give two glasses of water to drink.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Visualized Workflows and Pathways

Laboratory Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a research environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Obtain Manufacturer SDS prep2 Review SDS & Procedures prep1->prep2 prep3 Don Full PPE (Gloves, Goggles, Coat) prep2->prep3 prep4 Verify Fume Hood & Safety Equipment Functionality prep3->prep4 handle1 Transfer Chemical to Secondary Containment prep4->handle1 Begin Work handle2 Weigh or Dispense Required Amount handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Quench & Neutralize Reaction (if applicable) handle4->clean1 Experiment Complete clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Decontaminate Glassware & Work Surface clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 storage Return to Locked, Ventilated Storage clean4->storage Store Chemical G cluster_response Immediate Actions cluster_firstaid First Aid Route start Exposure or Spill Occurs action1 Alert Personnel Nearby start->action1 action2 Remove Victim from Source (if safe) action1->action2 action3 Initiate First Aid action2->action3 fa_skin Skin Contact: Remove Clothing, Flush 15+ min action3->fa_skin Select based on exposure fa_eye Eye Contact: Flush with Eyewash 15+ min action3->fa_eye Select based on exposure fa_inhale Inhalation: Move to Fresh Air action3->fa_inhale Select based on exposure end Seek Immediate Professional Medical Attention fa_skin->end fa_eye->end fa_inhale->end G cluster_redox Redox Cycling & Toxicity A This compound (Ar-NO₂) B Nitrosobenzene Intermediate (Ar-NO) A->B Nitroreductases C Phenylhydroxylamine Intermediate (Ar-NHOH) B->C Reduction D Aniline Metabolite (Ar-NH₂) C->D Reduction E Hemoglobin (Fe²⁺) C->E Oxidizes Iron G Oxidative Stress (Reactive Oxygen Species) C->G Generates F Methemoglobin (Fe³⁺) (Leads to Cyanosis) E->F

References

Solubility of 1,2-Diethyl-3-nitrobenzene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diethyl-3-nitrobenzene. Due to the limited availability of specific quantitative experimental data for this compound in public literature, this guide synthesizes information from structurally analogous compounds, such as nitrobenzene (B124822) and various dialkyl-nitrobenzenes, to establish a robust framework for understanding its solubility profile. Furthermore, it details established experimental protocols for accurate solubility determination.

Physicochemical Properties of this compound

This compound is an aromatic organic compound with the molecular formula C₁₀H₁₃NO₂. Its structure consists of a benzene (B151609) ring substituted with two ethyl groups and a nitro group. The presence of the nonpolar diethylbenzene backbone and the polar nitro group imparts a moderate overall polarity to the molecule, which is the primary determinant of its solubility in various organic solvents. Key computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol PubChem[1]
XLogP3 3.3PubChem[1]
Topological Polar Surface Area 45.8 ŲPubChem[1]

Predicted Solubility Profile

Based on these analogs, the expected solubility profile of this compound is presented below.

Solvent ClassExample SolventExpected SolubilityRationale
Alcohols Ethanol, MethanolHighThe hydroxyl group of alcohols can interact with the nitro group of the solute, while the alkyl chain can solvate the diethylbenzene portion.
Ketones AcetoneHighAcetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[5]
Esters Ethyl Acetate (B1210297)HighEthyl acetate possesses both polar and nonpolar characteristics, making it a versatile solvent.[5]
Aromatic Hydrocarbons Toluene, BenzeneHighThe aromatic ring of the solvent can engage in π-π stacking interactions with the benzene ring of the solute.[5]
Ethers Diethyl EtherHighDiethyl ether is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties.[5]
Halogenated Hydrocarbons Dichloromethane, ChloroformHighThese solvents are effective for a broad range of organic molecules.[5]
Aprotic Polar Solvents Acetonitrile, Dimethyl Sulfoxide (DMSO)HighThese solvents are known for their ability to dissolve a wide variety of organic compounds, including those with moderate polarity.[5]
Nonpolar Solvents Hexane (B92381)Moderate to LowThe significant nonpolar character of hexane may limit its ability to effectively solvate the polar nitro group.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications in research and development. The following are detailed methodologies for two common and effective techniques for quantifying the solubility of compounds like this compound.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen) to leave behind the dissolved solute.

  • Quantification: The container with the solute residue is weighed, and the mass of the dissolved solute is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

G Gravimetric Solubility Determination Workflow A Add excess solute to solvent B Equilibrate at constant temperature A->B C Separate solid from saturated solution B->C D Transfer known volume of supernatant C->D E Evaporate solvent D->E F Weigh remaining solute E->F G Calculate solubility F->G

Caption: Gravimetric Solubility Determination Workflow.

Shake-Flask Method with HPLC/UV-Vis Analysis

This method is a more modern and often more accurate approach, particularly for compounds that are not easily isolated by evaporation.

Methodology:

  • Preparation of Saturated Solution: As with the gravimetric method, an excess of this compound is added to the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature until equilibrium is achieved.

  • Phase Separation: The suspension is filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

  • Dilution: A precise aliquot of the clear filtrate is diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

G Shake-Flask Solubility Determination Workflow A Prepare saturated solution in sealed vial B Equilibrate in shaker bath at constant T A->B C Filter supernatant to remove solids B->C D Dilute a precise aliquot of the filtrate C->D E Analyze concentration via HPLC/UV-Vis D->E F Calculate solubility using dilution factor E->F

Caption: Shake-Flask Solubility Determination Workflow.

References

Technical Guide: Physicochemical Properties of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethyl-3-nitrobenzene is an aromatic nitro compound. Its physicochemical properties, such as boiling and melting points, are fundamental for its application in research and development, particularly in medicinal chemistry and materials science. Understanding these properties is crucial for reaction setup, purification, and formulation. This technical guide provides an in-depth overview of the boiling and melting points of this compound, detailed experimental protocols for their determination, and a summary of relevant data.

Physicochemical Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Data Source
This compound C₁₀H₁₃NO₂179.22Not Available (Predicted) Not Available (Predicted) PubChem (Computed)
1,2-Dimethyl-3-nitrobenzeneC₈H₉NO₂151.1623915-17PubChem (Experimental)
1-Ethyl-3-nitrobenzeneC₈H₉NO₂151.16242.6Not AvailableCheméo (Experimental)
NitrobenzeneC₆H₅NO₂123.11210.95.7Wikipedia (Experimental)

Experimental Protocols

Accurate determination of boiling and melting points is essential for compound identification and purity assessment. Below are detailed, standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

A. Using a Digital Melting Point Apparatus

This method offers precise temperature control and easy observation.

Materials:

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of the organic compound (finely powdered)

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry organic compound on a clean, dry surface.

    • If necessary, crush the sample into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the plateau temperature to about 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.[1]

  • Measurement:

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Set the ramp rate to 1-2°C per minute for an accurate measurement.[2]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Post-Measurement:

    • Turn off the apparatus and allow the heating block to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

B. Using a Thiele Tube

This is a classical and cost-effective method for melting point determination.

Materials:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Capillary tube with the sample

  • Small rubber band or a piece of thread

  • Bunsen burner or a microburner

  • Clamp and stand

Procedure:

  • Sample and Apparatus Setup:

    • Prepare the capillary tube with the sample as described in the previous method.

    • Attach the capillary tube to the thermometer using a small rubber band or thread. The bottom of the capillary tube should be level with the thermometer bulb.[3]

    • Fill the Thiele tube with oil to a level just above the side arm.

    • Insert the thermometer and the attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should remain above the oil level.

    • Clamp the Thiele tube to a stand.

  • Heating and Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion to ensure even heating. The convection currents in the oil will maintain a uniform temperature.[2]

    • Heat rapidly at first to get close to the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperatures for the start and end of melting as observed in the capillary tube.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key indicator of a liquid's volatility and purity.

A. Distillation Method (for samples > 5 mL)

This method is suitable when a sufficient amount of the liquid is available and also serves to purify the liquid.

Materials:

  • Distillation apparatus (distilling flask, condenser, receiving flask, thermometer, and adapter)

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stand

Procedure:

  • Apparatus Setup:

    • Assemble the simple distillation apparatus as shown in standard laboratory manuals.

    • Place 5-10 mL of the liquid sample into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[3]

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating and Measurement:

    • Begin heating the distilling flask gently.

    • Observe the liquid as it begins to boil and the vapor rises.

    • The temperature will rise and then stabilize as the vapor reaches the thermometer bulb and the liquid begins to condense in the condenser.

    • Record the stable temperature at which the liquid is distilling. This is the boiling point.

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

B. Micro Boiling Point Method (Siwoloboff Method, for samples < 1 mL)

This method is ideal when only a small quantity of the liquid is available.[1][4]

Materials:

  • Small test tube or a fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube or a beaker with high-boiling point oil

  • Rubber band or thread

  • Heating source

Procedure:

  • Sample and Apparatus Setup:

    • Place a few drops of the liquid sample into the small test tube (enough to cover the bottom 2-3 cm).

    • Take a capillary tube, sealed at one end, and place it inside the test tube with the open end down.

    • Attach the test tube to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in an oil bath (Thiele tube or beaker).[5]

  • Heating and Measurement:

    • Heat the oil bath gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the liquid has displaced all the air from the capillary tube.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the liquid is equal to the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the melting and boiling points of an organic compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination prep_solid Prepare Solid Sample (powder and pack in capillary) choose_mp_method Choose Method prep_solid->choose_mp_method digital_mp Digital Apparatus choose_mp_method->digital_mp Precise thiele_mp Thiele Tube choose_mp_method->thiele_mp Classic heat_slowly_mp Heat Slowly (1-2°C/min) digital_mp->heat_slowly_mp thiele_mp->heat_slowly_mp observe_mp Observe Melting Range heat_slowly_mp->observe_mp record_mp Record T_start and T_end observe_mp->record_mp end_point End: Physicochemical Data record_mp->end_point prep_liquid Prepare Liquid Sample choose_bp_method Choose Method prep_liquid->choose_bp_method distill Distillation (>5mL) choose_bp_method->distill Large Sample micro_bp Micro Method (<1mL) choose_bp_method->micro_bp Small Sample heat_bp Heat Sample distill->heat_bp micro_bp->heat_bp observe_bp Observe Boiling/Reflux heat_bp->observe_bp record_bp Record Temperature observe_bp->record_bp record_bp->end_point start Start: Characterize Compound start->prep_solid start->prep_liquid

Caption: Workflow for Melting and Boiling Point Determination.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diethyl-3-nitrobenzene (C₁₀H₁₃NO₂) is an organic compound belonging to the family of nitroaromatics.[1] These compounds are characterized by a benzene (B151609) ring substituted with one or more nitro groups (—NO₂). Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pesticides, pharmaceuticals, and explosives.[2][3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and physical properties of the aromatic ring.

From a safety and process development perspective, a thorough understanding of the thermodynamic properties and thermal stability of nitroaromatic compounds is critical. The decomposition of these materials can be highly exothermic, posing significant thermal hazards, including the risk of runaway reactions and explosions.[4][5] This guide provides essential information for researchers, scientists, and drug development professionals on the expected thermodynamic behavior and stability of this compound, supported by data from structurally similar molecules.

Physicochemical and Thermodynamic Properties

While specific experimental data for this compound is scarce, properties can be estimated by examining data from its parent hydrocarbon (1,2-diethylbenzene), the simplest nitroaromatic (nitrobenzene), and a close structural analog (1,2-dimethyl-3-nitrobenzene).

Table 1: Physicochemical Properties of this compound and Related Compounds

Property This compound Nitrobenzene 1,2-Dimethyl-3-nitrobenzene 1,2-Diethylbenzene
CAS Number 103095-95-0[1] 98-95-3[6] 83-41-0[7] 135-01-3[8]
Molecular Formula C₁₀H₁₃NO₂[1] C₆H₅NO₂[6] C₈H₉NO₂[7] C₁₀H₁₄[8]
Molecular Weight 179.22 g/mol [1] 123.11 g/mol [9] 151.16 g/mol [7] 134.22 g/mol
Physical State Not specified Oily liquid[9] Yellow liquid[7] Liquid
Boiling Point Not available 210.8 °C[9] 245 °C 183.5 °C
Melting Point Not available 5.7 °C[9] 7.2 - 8.9 °C -31.3 °C
Density Not available 1.2037 g/cm³ at 20°C[9] 1.14 g/cm³ at 20°C 0.88 g/cm³ at 20°C

| Flash Point | Not available | 88 °C[9] | 107 °C | 59 °C |

Table 2: Thermodynamic Properties of Related Compounds

Property Nitrobenzene 1,2-Diethylbenzene
Standard Molar Enthalpy of Formation (Liquid, ΔHf°) 12.1 ± 0.6 kJ/mol -50.9 ± 1.4 kJ/mol
Standard Molar Enthalpy of Vaporization (ΔHvap°) 55.01 kJ/mol at 25°C[9] 44.1 kJ/mol at 25°C
Standard Molar Heat Capacity (Liquid, Cp) 186.3 J/mol·K at 25°C 229.4 J/mol·K at 25°C
Standard Molar Entropy (Liquid, S°) 234.3 J/mol·K Not available

| Heat of Combustion (ΔHcomb°) | -3095.8 ± 0.5 kJ/mol | -5960.3 ± 1.3 kJ/mol |

Note: Data for Nitrobenzene and 1,2-Diethylbenzene sourced from the NIST WebBook.[6][8] Data for 1,2-Dimethyl-3-nitrobenzene is limited in public sources.

Thermal Stability and Decomposition

Nitroaromatic compounds are known for their energetic decomposition.[10] The thermal stability is influenced by the number and position of nitro groups and other substituents on the aromatic ring. Decomposition is typically a highly exothermic process that can accelerate rapidly, leading to a thermal runaway if not properly controlled. The primary decomposition mechanism often involves the homolytic cleavage of the C—NO₂ bond.[10][11]

General Decomposition Characteristics:

  • Exothermic Nature: The decomposition of nitroaromatics releases a significant amount of energy, which can lead to a rapid increase in temperature and pressure.

  • Autocatalysis: Decomposition products can sometimes catalyze further decomposition, leading to an accelerating reaction rate.

  • Gas Generation: Decomposition produces large volumes of gaseous products, including N₂, CO₂, CO, and H₂O, which contributes to pressure buildup in closed systems.[4]

While specific decomposition data for this compound is unavailable, studies on similar compounds show that decomposition onsets typically occur at temperatures above 200°C. The presence of impurities can significantly lower the decomposition temperature.[12]

Experimental Protocols for Thermal Analysis

To assess the thermal hazards of a compound like this compound, several calorimetric techniques are employed. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are two of the most common methods.

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[13] It provides key information about the onset temperature of decomposition (Tₒₙₛₑₜ) and the heat of decomposition (ΔHₑ).

Detailed Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the sample (typically 3–9 mg) is accurately weighed into a pressure-resistant crucible, often made of gold or stainless steel to prevent reactions with the sample.[14]

  • Crucible Sealing: The crucible is hermetically sealed, often under an inert nitrogen atmosphere, to prevent evaporation of the sample and to contain any pressure generated during decomposition.[15]

  • Instrument Setup: The DSC instrument (e.g., a Mettler Toledo DSC 3 or similar) is calibrated for temperature and enthalpy using certified standards like indium and zinc.

  • Thermal Program: The sealed sample crucible and an empty reference crucible are placed in the DSC cell. The system is then heated at a constant rate (e.g., 1, 5, or 10 °C/min) from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C).[14][15] A lower heating rate generally provides higher resolution and more conservative (lower) onset temperatures.[14]

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The onset temperature of the exothermic decomposition is determined by the intersection of the baseline with the tangent of the exothermic peak. The total heat of decomposition is calculated by integrating the area under the exothermic peak.[14]

ARC is used to study thermal runaway reactions under near-adiabatic conditions. It provides data on the relationship between temperature, pressure, and time for an exothermic reaction, which is crucial for process safety design.

Detailed Experimental Protocol for ARC:

  • Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb made of a material like titanium or stainless steel.

  • System Setup: The sample bomb is placed inside the calorimeter, which is a well-insulated chamber surrounded by heaters. A thermocouple and pressure transducer are connected to the bomb.

  • Heat-Wait-Search Mode: The experiment is run in a "heat-wait-search" sequence. The system heats the sample to a set temperature, holds it (waits) to achieve thermal equilibrium, and then monitors (searches) for any self-heating (an exothermic reaction).

  • Exotherm Detection: If the rate of temperature rise due to self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, ensuring that all heat generated by the reaction remains within the sample.

  • Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete. This data is used to determine the adiabatic time to maximum rate (TMR), the self-heating rate, and the final temperature and pressure, which are critical for assessing the severity of a potential thermal runaway.

Visualizations: Pathways and Workflows

This compound is synthesized via the electrophilic aromatic substitution of 1,2-diethylbenzene. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile.[16][17]

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack and Substitution HNO3 Nitric Acid HNO₃ NO2_plus Nitronium Ion NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Reactant 1,2-Diethylbenzene NO2_plus->Reactant Intermediate Arenium Ion (Sigma Complex) Reactant->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Synthesis of this compound via electrophilic aromatic substitution.

The thermal decomposition of nitroaromatics is a complex radical process. A primary initiation step is the cleavage of the weak C–NO₂ bond to form an aryl radical and nitrogen dioxide.[10]

G Start Nitroaromatic Compound (R-NO₂) Radicals Aryl Radical (R•) + Nitrogen Dioxide (•NO₂) Start->Radicals C–NO₂ Bond Cleavage Initiation Thermal Energy (Heat) Initiation->Start Propagation Radical Propagation (Chain Reactions) Radicals->Propagation Products Stable Gaseous Products (N₂, CO₂, H₂O, etc.) Propagation->Products Polymer Polymeric Solids (Soot, Tar) Propagation->Polymer

Caption: General radical mechanism for the thermal decomposition of a nitroaromatic compound.

A logical workflow is essential for systematically evaluating the thermal stability and potential hazards of a new or uncharacterized nitroaromatic compound.

G Start Synthesize and Purify This compound DSC Screening with Differential Scanning Calorimetry (DSC) Start->DSC Decision1 Is Decomposition Exothermic? DSC->Decision1 ARC Adiabatic Testing with Accelerating Rate Calorimetry (ARC) Decision1->ARC Yes Stop Low Hazard: Document Properties Decision1->Stop No Decision2 Significant Pressure and Self-Heating? ARC->Decision2 Analysis Kinetic and Thermodynamic Parameter Calculation Decision2->Analysis Yes Decision2->Stop No Report Generate Safety Report: Define Safe Operating Limits Analysis->Report

Caption: Workflow for the thermal hazard assessment of a nitroaromatic compound.

Conclusion

While specific, experimentally determined thermodynamic and stability data for this compound are not currently available in the public domain, a robust understanding of its potential properties can be developed through the analysis of related compounds. It is expected to be an energetic material, with thermal stability characteristics comparable to other substituted nitrobenzenes. The decomposition is anticipated to be highly exothermic, necessitating careful handling and a thorough thermal hazard assessment before use in any process. The experimental protocols for DSC and ARC outlined in this guide provide a systematic approach for obtaining the critical safety data required for the safe handling, storage, and use of this and other nitroaromatic compounds in a research or industrial setting.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Nitration of 1,2-Diethylbenzene (B43095)

This technical guide provides a comprehensive overview of the electrophilic nitration of 1,2-diethylbenzene, a classic example of electrophilic aromatic substitution (EAS). The document details the reaction mechanism, regioselectivity, and provides a representative experimental protocol. The information is intended for professionals in chemical research and drug development who require a deep understanding of aromatic substitution reactions.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing a versatile entry point for the introduction of a nitro group (-NO2), which can be subsequently converted into other functional groups, such as amines. 1,2-Diethylbenzene presents an interesting case for studying regioselectivity in electrophilic aromatic substitution due to the presence of two activating, ortho-, para-directing ethyl groups in adjacent positions on the benzene (B151609) ring. The outcome of the nitration is governed by a combination of electronic and steric effects.

Alkyl groups, such as ethyl groups, are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1] This activation is attributed to electron-donating inductive effects and hyperconjugation, which increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1]

The Reaction Mechanism

The electrophilic nitration of 1,2-diethylbenzene proceeds through a well-established three-step mechanism:

  • Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]

  • Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 1,2-diethylbenzene ring attacks the nitronium ion.[2] This step is the rate-determining step of the reaction.[5] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]

  • Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, typically the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[4] This step restores the aromatic π system, yielding the nitro-substituted 1,2-diethylbenzene product.[4]

Diagram of the Overall Reaction Mechanism

Overall_Reaction_Mechanism cluster_reactants Reactants cluster_products Products 1,2-Diethylbenzene HNO3_H2SO4 HNO₃ / H₂SO₄ 4-Nitro-1,2-diethylbenzene HNO3_H2SO4->4-Nitro-1,2-diethylbenzene H2O H₂O 3-Nitro-1,2-diethylbenzene

Caption: Overall nitration reaction of 1,2-diethylbenzene.

Generation of the Nitronium Ion

Nitronium_Ion_Formation HNO3 HNO₃ Nitric Acid Protonated_HNO3 H₂O⁺-NO₂ Protonated Nitric Acid HNO3->Protonated_HNO3 H2SO4 H₂SO₄ Sulfuric Acid H2SO4->HNO3 Protonation HSO4_minus HSO₄⁻ Hydrogen Sulfate H2SO4->HSO4_minus NO2_plus {NO₂⁺ | Nitronium Ion} Protonated_HNO3->NO2_plus Loss of H₂O H2O H₂O Water Protonated_HNO3->H2O

Caption: Formation of the nitronium ion electrophile.

Regioselectivity: Electronic vs. Steric Effects

The two ethyl groups on the 1,2-diethylbenzene ring are ortho-, para-directing activators.[1] This means they direct the incoming electrophile to the positions ortho and para relative to themselves. In 1,2-diethylbenzene, there are three possible positions for nitration: C3, C4, and C5 (C6 is equivalent to C3, and C5 is equivalent to C4 due to symmetry).

  • Position 3 (and 6): This position is ortho to one ethyl group and meta to the other.

  • Position 4 (and 5): This position is para to one ethyl group and meta to the other.

Attack at both the 3- and 4-positions is electronically favored because they are ortho or para to one of the activating ethyl groups.[7] The stability of the resulting sigma complex determines the major product.

  • Attack at C4 (para to one ethyl group): The positive charge in the sigma complex can be delocalized onto the carbon atom bearing the other ethyl group, which provides significant stabilization through induction and hyperconjugation.

  • Attack at C3 (ortho to one ethyl group): Similarly, the positive charge can be delocalized onto the carbon with the adjacent ethyl group. However, this position is subject to greater steric hindrance from the neighboring ethyl group.[8][9]

Due to the steric bulk of the ethyl groups, electrophilic attack at the less hindered position 4 is generally favored over position 3. Therefore, the major product is expected to be 4-nitro-1,2-diethylbenzene , with 3-nitro-1,2-diethylbenzene as a minor product.

Sigma Complex Formation and Resonance

G cluster_ortho Attack at C3 (ortho to C2-Et, meta to C1-Et) cluster_para Attack at C4 (para to C1-Et, meta to C2-Et) cluster_key Logical Relationship a1 Intermediate 1 a2 Intermediate 2 a1->a2 a3 Intermediate 3 a2->a3 a3->a1 b1 Intermediate 1 b2 Intermediate 2 b1->b2 b3 Intermediate 3 b2->b3 b3->b1 Steric_Hindrance Higher Steric Hindrance Minor_Product Minor Product Steric_Hindrance->Minor_Product Electronic_Stabilization Strong Electronic Stabilization Major_Product Major Product Electronic_Stabilization->Major_Product cluster_ortho cluster_ortho cluster_ortho->Steric_Hindrance cluster_para cluster_para cluster_para->Electronic_Stabilization

Caption: Resonance stabilization of sigma complexes.

Quantitative Data

AlkylbenzeneOrtho-Nitro Isomer (%)Meta-Nitro Isomer (%)Para-Nitro Isomer (%)Relative Rate (vs. Benzene)
Toluene58.54.537.024
Ethylbenzene45550~20
Isopropylbenzene30862~18
tert-Butylbenzene (B1681246)1687515
1,2-Diethylbenzene (Predicted) Minor Trace Major >24

Data for toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene adapted from literature values.[8][9][10] Prediction for 1,2-diethylbenzene is qualitative, based on established principles of steric hindrance and electronic effects.

The presence of two activating ethyl groups is expected to significantly increase the overall reaction rate compared to benzene. The steric hindrance at the 3-position, which is ortho to one ethyl group and adjacent to the other, is expected to be substantial, leading to a strong preference for substitution at the less hindered 4-position.

Experimental Protocol

The following is a generalized, representative protocol for the nitration of 1,2-diethylbenzene, adapted from standard procedures for the nitration of similar aromatic compounds.[1][11][12]

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

Materials and Reagents:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Round-bottom flask and condenser (for potential reflux)

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Cool conc. H₂SO₄ in an ice bath B Slowly add 1,2-diethylbenzene to H₂SO₄ A->B C Prepare nitrating mixture (H₂SO₄/HNO₃) and cool B->C D Add nitrating mixture dropwise to the substrate solution, maintaining T < 10°C C->D E Allow reaction to stir at room temperature for 1 hour D->E F Quench reaction by pouring onto crushed ice E->F G Transfer to separatory funnel and extract with dichloromethane F->G H Wash organic layer with water, then NaHCO₃ solution G->H I Dry organic layer with anhydrous MgSO₄ H->I J Filter and evaporate solvent I->J K Analyze product mixture by GC-MS and NMR to determine isomer ratio J->K

Caption: A typical experimental workflow for nitration.

Procedure:

  • Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add 5.0 g of 1,2-diethylbenzene to the cold sulfuric acid.

  • Preparation of the Nitrating Mixture: In a separate small beaker or flask, carefully add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1,2-diethylbenzene in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10 °C. The addition process may take 15-20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes.

  • Work-up: Pour the reaction mixture slowly and carefully over approximately 50 g of crushed ice in a beaker. This will quench the reaction and dilute the acid.

  • Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Extract the product from the aqueous layer with two 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with 25 mL of cold water, followed by 25 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with 25 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture of nitrated 1,2-diethylbenzenes.

  • Analysis: The composition of the product mixture, specifically the ratio of 3-nitro-1,2-diethylbenzene to 4-nitro-1,2-diethylbenzene, can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Conclusion

The electrophilic nitration of 1,2-diethylbenzene is a prime example of how electronic and steric factors collectively determine the regiochemical outcome of a reaction. The two activating ethyl groups strongly favor substitution, while steric hindrance dictates that the incoming nitronium ion will preferentially attack the less congested 4-position. This leads to the formation of 4-nitro-1,2-diethylbenzene as the major product. The provided protocol offers a reliable method for synthesizing and studying this reaction in a laboratory setting. A thorough analysis of the product mixture is essential for quantifying the precise isomer distribution, which is a critical aspect of process development in synthetic chemistry.

References

Regioselectivity in the Nitration of 1,2-Diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the regioselectivity observed in the electrophilic aromatic nitration of 1,2-diethylbenzene (B43095). The document outlines the underlying mechanistic principles, presents expected quantitative data on isomer distribution, details experimental protocols, and provides visual representations of the reaction pathways and experimental workflow to aid in the understanding and application of this chemical transformation.

Introduction: The Significance of Aromatic Nitration

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, serving as a critical step in the preparation of a wide array of valuable intermediates. Nitroaromatic compounds are precursors to anilines, which are foundational building blocks in the synthesis of pharmaceuticals, dyes, agrochemicals, and other specialty chemicals. The regiochemical outcome of the nitration of substituted benzenes is governed by the electronic and steric properties of the substituents on the aromatic ring. In the case of 1,2-diethylbenzene, the two activating ethyl groups direct the incoming electrophile, the nitronium ion (NO₂⁺), to specific positions, leading to a mixture of isomeric products. Understanding and predicting this regioselectivity is paramount for the efficient synthesis of desired target molecules.

Mechanistic Overview: Electrophilic Aromatic Substitution

The nitration of 1,2-diethylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is initiated by the generation of the highly reactive nitronium ion from the reaction of concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.

The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich π-system of the 1,2-diethylbenzene ring acts as a nucleophile and attacks the electrophilic nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

The ethyl groups are activating substituents, meaning they donate electron density to the benzene (B151609) ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Furthermore, alkyl groups are ortho, para-directors, meaning they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves.

Regioselectivity in the Nitration of 1,2-Diethylbenzene

In 1,2-diethylbenzene, there are two non-equivalent positions for monosubstitution: the 3- (and 6-) positions, which are ortho to one ethyl group and meta to the other, and the 4- (and 5-) positions, which are para to one ethyl group and meta to the other.

The directing effects of the two ethyl groups reinforce each other to activate the 3-, 4-, 5-, and 6- positions. However, the distribution of the final products is significantly influenced by steric hindrance. The ethyl groups, being bulkier than methyl groups, will sterically hinder the approach of the nitronium ion to the positions immediately adjacent to them (the 3- and 6- positions).

Quantitative Data Summary

The following table presents the expected product distribution for the mononitration of 1,2-diethylbenzene, extrapolated from data for o-xylene (B151617) and considering the increased steric hindrance of the ethyl groups.

Product NamePosition of NitrationExpected Distribution (%)
4-Nitro-1,2-diethylbenzene4-positionMajor Product
3-Nitro-1,2-diethylbenzene3-positionMinor Product

Note: The exact percentages can vary depending on reaction conditions such as temperature, reaction time, and the specific nitrating agent used.

Detailed Experimental Protocols

The following protocols are adapted from standard procedures for the nitration of alkylbenzenes and can be applied to the nitration of 1,2-diethylbenzene.

Protocol 1: Mixed Acid Nitration

This is the most common and traditional method for aromatic nitration.

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Dichloromethane (B109758) or Diethyl Ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool 15 mL of concentrated sulfuric acid to 0-5 °C in an ice bath. While stirring, slowly add 15 mL of concentrated nitric acid from a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction with 1,2-Diethylbenzene: To the cold nitrating mixture, add 0.1 mol of 1,2-diethylbenzene dropwise from a dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should be maintained between 0 and 10 °C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0-10 °C for an additional 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for another hour.

  • Work-up: Pour the reaction mixture slowly over 200 g of crushed ice in a beaker with stirring. The nitrated product will separate as an oily layer.

  • Isolation and Neutralization: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product mixture.

  • Analysis: The product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isomer distribution.

Protocol 2: Milder Nitration with Acetyl Nitrate (B79036)

This method uses a less aggressive nitrating agent, which can sometimes offer better control over the reaction.

Materials:

  • 1,2-Diethylbenzene

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Dichloromethane

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Preparation of Acetyl Nitrate: In a round-bottom flask cooled to 0 °C, add 0.11 mol of acetic anhydride. Slowly add 0.1 mol of fuming nitric acid dropwise with stirring, maintaining the temperature below 10 °C.

  • Reaction with 1,2-Diethylbenzene: To the freshly prepared acetyl nitrate solution, add a solution of 0.1 mol of 1,2-diethylbenzene in 20 mL of dichloromethane dropwise at 0 °C.

  • Reaction Completion: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Follow the work-up, isolation, and analysis steps as described in Protocol 1.

Visualizing the Reaction and Workflow

Signaling Pathway: Mechanism of Nitration

Nitration_Mechanism Mechanism of Electrophilic Aromatic Nitration of 1,2-Diethylbenzene cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Substitution HNO3 Nitric Acid H2NO3+ Protonated Nitric Acid HNO3->H2NO3+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate Ion NO2+ Nitronium Ion H2NO3+->NO2+ - H2O 1,2-DEB 1,2-Diethylbenzene NO2+->1,2-DEB H2O Water Sigma_Complex_4 Sigma Complex (Attack at C4) 1,2-DEB->Sigma_Complex_4 + NO2+ Sigma_Complex_3 Sigma Complex (Attack at C3) 1,2-DEB->Sigma_Complex_3 + NO2+ Product_4 4-Nitro-1,2-diethylbenzene (Major) Sigma_Complex_4->Product_4 - H+ Product_3 3-Nitro-1,2-diethylbenzene (Minor) Sigma_Complex_3->Product_3 - H+

Caption: Mechanism of the nitration of 1,2-diethylbenzene.

Experimental Workflow

Nitration_Workflow Experimental Workflow for the Nitration of 1,2-Diethylbenzene cluster_reaction Reaction cluster_workup Work-up cluster_isolation_analysis Isolation & Analysis Prepare_Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Add_Substrate Add 1,2-Diethylbenzene (0-10 °C) Prepare_Nitrating_Mixture->Add_Substrate Reaction_Stirring Stir and Monitor Reaction Add_Substrate->Reaction_Stirring Quench Quench with Ice Water Reaction_Stirring->Quench Separate_Layers Separate Organic Layer Quench->Separate_Layers Wash Wash with H2O, NaHCO3, Brine Separate_Layers->Wash Dry Dry with Anhydrous Salt Wash->Dry Evaporate Remove Solvent Dry->Evaporate Analyze Analyze by GC-MS / NMR Evaporate->Analyze

Caption: A typical experimental workflow for nitration.

Conclusion

The regioselectivity in the nitration of 1,2-diethylbenzene is a direct consequence of the interplay between the electronic directing effects of the two ethyl groups and the steric hindrance they impose. The ethyl groups strongly activate the ring towards electrophilic attack and direct the incoming nitro group to the positions ortho and para to themselves. However, steric hindrance from the bulky ethyl groups is expected to favor substitution at the less crowded 4-position, making 4-nitro-1,2-diethylbenzene the major product. The experimental protocols provided herein offer reliable methods for conducting this reaction, and the accompanying diagrams serve to clarify the underlying mechanism and experimental procedure. For drug development professionals and synthetic chemists, a thorough understanding of these principles is essential for the rational design of synthetic routes to complex molecules.

Methodological & Application

Application Notes and Protocols: 1,2-Diethyl-3-nitrobenzene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-diethyl-3-nitrobenzene as a synthetic intermediate. The primary application highlighted is its conversion to 2,3-diethylaniline (B2634724), a valuable building block in the synthesis of various organic molecules. Due to the challenges in the direct regioselective synthesis of this compound, a multi-step synthetic pathway is proposed, followed by a detailed protocol for its reduction.

Overview of Synthetic Applications

This compound serves as a key precursor to 2,3-diethylaniline. The amino group in 2,3-diethylaniline can be readily functionalized, making it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes. The presence of the two ethyl groups can influence the steric and electronic properties of the final products, potentially leading to compounds with unique biological activities or material properties.

The overall synthetic transformation is a two-stage process:

  • Stage 1: Synthesis of this compound. A proposed multi-step synthesis is outlined due to the lack of a direct and selective nitration method for 1,2-diethylbenzene (B43095) to yield the 3-nitro isomer.

  • Stage 2: Reduction of this compound to 2,3-diethylaniline. A standard catalytic hydrogenation protocol is provided for this transformation.

Proposed Synthesis of this compound

Direct nitration of 1,2-diethylbenzene typically yields a mixture of isomers, with the 4-nitro isomer often being the major product. To achieve a more regioselective synthesis of the 3-nitro isomer, a multi-step approach is proposed, starting from a more readily available substituted benzene.

Workflow for the Proposed Synthesis:

cluster_0 Stage 1: Synthesis of this compound start 2,6-Diethylaniline (B152787) step1 Diazotization start->step1 NaNO2, H2SO4 0-5 °C step2 Sandmeyer Reaction (NaNO2, CuNO2) step1->step2 Diazonium Salt Intermediate product1 This compound step2->product1

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 2,6-Diethylaniline

This protocol is based on standard procedures for diazotization followed by a Sandmeyer-type reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,6-Diethylaniline149.23101.49 g
Concentrated Sulfuric Acid98.08-10 mL
Sodium Nitrite (B80452) (NaNO₂)69.00110.76 g
Copper(I) Nitrite (CuNO₂)125.56121.51 g
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate120.37-As needed
Deionized Water18.02-As needed
Ice--As needed

Procedure:

  • Diazotization:

    • In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-diethylaniline (1.49 g, 10 mmol) to a mixture of concentrated sulfuric acid (5 mL) and water (10 mL) cooled to 0-5 °C in an ice-salt bath.

    • Stir the mixture until a fine suspension of the amine salt is formed.

    • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is observed.

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, prepare a suspension of copper(I) nitrite (1.51 g, 12 mmol) in water (20 mL).

    • Slowly add the cold diazonium salt solution to the stirred suspension of copper(I) nitrite.

    • Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction to proceed at room temperature for 1-2 hours, or until the gas evolution ceases.

    • Gently warm the mixture to 50-60 °C for 30 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL) to remove any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Expected Yield: 60-70%

Characterization of this compound:

PropertyExpected Value
Molecular Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol
Appearance Pale yellow oil
¹H NMR (CDCl₃, ppm) δ 7.2-7.4 (m, 3H, Ar-H), 2.6-2.8 (q, 4H, 2 x Ar-CH₂CH₃), 1.2-1.4 (t, 6H, 2 x Ar-CH₂CH₃)
¹³C NMR (CDCl₃, ppm) δ ~150 (C-NO₂), ~140-145 (Ar-C), ~125-135 (Ar-CH), ~25 (Ar-CH₂), ~15 (Ar-CH₂CH₃)
IR (thin film, cm⁻¹) ~2970, 2930, 2870 (C-H stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1600, 1470 (C=C aromatic stretch)
Mass Spec (EI, m/z) 179 [M]⁺, 162 [M-OH]⁺, 150 [M-NO]⁺, 133 [M-NO₂]⁺

Reduction of this compound to 2,3-diethylaniline

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this conversion.

Workflow for the Reduction:

cluster_1 Stage 2: Reduction to 2,3-diethylaniline start2 This compound step3 Catalytic Hydrogenation start2->step3 H2 (g), Pd/C Ethanol (B145695), RT product2 2,3-diethylaniline step3->product2

Caption: Reduction of this compound to 2,3-diethylaniline.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound179.2250.90 g
10% Palladium on Carbon (Pd/C)--5-10 mol% (45-90 mg)
Ethanol (absolute)46.07-20 mL
Hydrogen Gas (H₂)2.02-1-5 atm
Celite®--As needed

Procedure:

  • Reaction Setup:

    • To a hydrogenation flask or a Parr shaker apparatus, add this compound (0.90 g, 5 mmol) and ethanol (20 mL).

    • Carefully add 10% Pd/C (45-90 mg, 5-10 mol%).

    • Seal the reaction vessel.

  • Hydrogenation:

    • Evacuate the vessel and backfill with nitrogen gas three times to create an inert atmosphere.

    • Evacuate the vessel again and backfill with hydrogen gas. Repeat this process three times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (1-5 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude 2,3-diethylaniline can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: >95%

Characterization of 2,3-diethylaniline:

PropertyExpected Value
Molecular Formula C₁₀H₁₅N
Molar Mass 149.23 g/mol
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, ppm) δ 6.8-7.1 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.5-2.7 (q, 4H, 2 x Ar-CH₂CH₃), 1.1-1.3 (t, 6H, 2 x Ar-CH₂CH₃)
¹³C NMR (CDCl₃, ppm) δ ~145 (C-NH₂), ~135-140 (Ar-C), ~115-125 (Ar-CH), ~25 (Ar-CH₂), ~15 (Ar-CH₂CH₃)
IR (thin film, cm⁻¹) ~3450, 3360 (N-H stretch), ~3050 (aromatic C-H stretch), ~2970, 2930, 2870 (aliphatic C-H stretch), ~1620 (N-H bend), ~1500, 1460 (C=C aromatic stretch)
Mass Spec (EI, m/z) 149 [M]⁺, 134 [M-CH₃]⁺

Safety Precautions

  • Nitration reactions are highly exothermic and can be explosive if not controlled properly. Always use an ice bath to control the temperature and add reagents slowly.

  • Concentrated acids (sulfuric and nitric) are extremely corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst carefully, preferably under a nitrogen atmosphere or as a slurry in a solvent.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and operate in a well-ventilated area.

Conclusion

This compound is a valuable synthetic intermediate, primarily for the synthesis of 2,3-diethylaniline. While its direct synthesis presents regioselectivity challenges, a multi-step pathway can be employed. The subsequent reduction to the corresponding aniline (B41778) is a high-yielding and straightforward transformation. The protocols provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development.

Application Note and Protocol: Reduction of 1,2-Diethyl-3-nitrobenzene to 1,2-diethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, dyes, and polymers.[1][2][3] 1,2-diethylaniline, derived from the reduction of 1,2-diethyl-3-nitrobenzene, is a valuable building block in medicinal chemistry and materials science. The presence of two ethyl groups adjacent to the nitro group introduces steric hindrance, which can influence the choice of reduction methodology.[4] This document provides detailed protocols for the chemical reduction of this compound, focusing on catalytic hydrogenation, a widely applicable and efficient method.[5][6] Alternative methods are also discussed and summarized for comparison.

Data Presentation: Comparison of Reduction Methods for Substituted Nitroarenes

The following table summarizes various methods for the reduction of substituted nitroarenes, providing an overview of reaction conditions and reported yields. This data can guide the selection of an appropriate method for the reduction of this compound.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
Catalytic Hydrogenation5 wt.% Pd/CEthanol (B145695)1302.5Dimethyl-nitrobenzene>97 (conversion)[7]
Catalytic HydrogenationH₂, Pd/CEthanol/Methanol (B129727)Room Temp2-41-Azido-3-nitrobenzene~95[6]
Transfer HydrogenationPd@Fe₃O₄Water8014-ChloronitrobenzeneQuantitative (conversion)[4]
Electrocatalytic ReductionPolyoxometalate mediatorAqueous H₃PO₄Room Temp22Methyl-2-nitrobenzoate (gram scale)93 (conversion)[1]
Metal-Mediated ReductionFe/AcOHAcetic AcidRefluxN/AGeneral NitroarenesMild[5]
Metal-Mediated ReductionSnCl₂N/AN/AN/AGeneral NitroarenesMild[5]
Borohydride ReductionNaBH₄, Pd(II)-polysalophenWaterReflux1Nitrobenzene90[8]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of substituted nitrobenzenes and is expected to be effective for this compound.[6][7]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet (catalyst)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Inerting: Seal the reaction vessel and purge with an inert gas to remove any air.

  • Hydrogenation: Introduce hydrogen gas to the vessel, either from a balloon or a pressurized source, and maintain a positive pressure.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-diethylaniline.

  • Purification (Optional): The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Method 2: Transfer Hydrogenation using Ammonium (B1175870) Formate (B1220265)

This method offers a convenient alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% Pd).

  • Reagent Addition: To the stirred suspension, add ammonium formate (3-5 eq) in portions.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture, filter through Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to yield the product.

Mandatory Visualization

Reduction_Workflow Figure 1. Experimental Workflow for the Reduction of this compound A This compound (Starting Material) B Dissolve in Solvent (e.g., Ethanol) A->B Step 1 C Add Catalyst (e.g., 10% Pd/C) B->C Step 2 D Hydrogenation (H₂ gas or Transfer Reagent) C->D Step 3 E Reaction Monitoring (TLC/GC-MS) D->E Step 4 E->D No F Reaction Complete E->F Step 5 G Catalyst Filtration F->G Yes H Solvent Evaporation G->H Step 6 I Crude 1,2-diethylaniline H->I Step 7 J Purification (e.g., Column Chromatography) I->J Optional K Pure 1,2-diethylaniline (Final Product) I->K J->K

References

laboratory scale synthesis protocol for 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1,2-Diethyl-3-nitrobenzene

Introduction

This compound is a substituted nitroaromatic compound. The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of a wide range of compounds, including amines, which are valuable in the pharmaceutical and materials science industries. The synthesis described herein is a laboratory-scale electrophilic aromatic substitution reaction involving the nitration of 1,2-diethylbenzene (B43095).

Principle of the Method

The synthesis of this compound is achieved through the nitration of 1,2-diethylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺)[1][2]. The electron-rich aromatic ring of 1,2-diethylbenzene then attacks the nitronium ion in an electrophilic aromatic substitution reaction to form the nitro-substituted product[2]. The two ethyl groups on the benzene (B151609) ring are activating and ortho-, para-directing. Careful control of the reaction temperature is crucial to prevent multiple nitrations of the activated ring[1][3][4].

Experimental Protocol: Laboratory-Scale Synthesis of this compound

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )ConcentrationAmountNotes
1,2-DiethylbenzeneC₁₀H₁₄134.2298%13.4 g (0.1 mol)Starting material[5][6].
Concentrated Nitric AcidHNO₃63.0170%10 mLOxidizing agent. Corrosive.
Concentrated Sulfuric AcidH₂SO₄98.0898%15 mLCatalyst. Dehydrating agent. Corrosive.
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93-100 mLExtraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated50 mLFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04-q.s.Drying agent.
Deionized WaterH₂O18.02-As neededFor washing.
Ice---As neededFor cooling bath.

Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Preparation of the Nitrating Mixture: In a 100 mL beaker, carefully and slowly add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid while cooling the beaker in an ice bath. Stir the mixture gently. Allow the nitrating mixture to cool to below 10°C.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 13.4 g (0.1 mol) of 1,2-diethylbenzene. Place the flask in an ice-water bath to maintain a low temperature.

  • Nitration Reaction: Slowly add the prepared cold nitrating mixture dropwise from the dropping funnel to the stirred 1,2-diethylbenzene in the reaction flask. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 5°C. This slow addition is critical to prevent the formation of dinitrated byproducts[1][3].

  • Reaction Monitoring: After the addition of the nitrating mixture is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water. Stir the mixture until all the ice has melted.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with dichloromethane (2 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with another 50 mL of deionized water[7].

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) using a rotary evaporator.

  • Final Product: The crude product is a yellowish oil. Further purification can be achieved by vacuum distillation to obtain pure this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to <10°C nitration Slowly Add Nitrating Mixture (Maintain 0-5°C) prep_reagents->nitration setup_reaction Setup Reaction Flask (1,2-Diethylbenzene) Cool in Ice Bath setup_reaction->nitration stir Stir in Ice Bath (1-2 hours) nitration->stir quench Quench with Ice Water stir->quench extract Extract with DCM quench->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify product This compound purify->product

Caption: Flowchart of the synthesis protocol for this compound.

References

Application Notes and Protocols: Synthesis of Azo Dyes from 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-Diethyl-3-nitrobenzene as a precursor in the synthesis of azo dyes. While direct applications of this compound in dye synthesis are not extensively documented, its chemical structure allows for a straightforward conversion to a valuable diazo component, 2,3-diethylaniline (B2634724). This intermediate can then be used in classical azo coupling reactions to produce a variety of azo dyes.[1][2]

The protocols outlined below are based on well-established principles of organic synthesis, including the reduction of aromatic nitro compounds, diazotization of primary aromatic amines, and subsequent azo coupling reactions.[3][4][5][6][]

Overall Synthesis Pathway

The synthesis of an azo dye from this compound is a multi-step process. The initial step involves the reduction of the nitro group to a primary amine, yielding 2,3-diethylaniline. This amine is then diazotized using nitrous acid at low temperatures to form a reactive diazonium salt. Finally, the diazonium salt is coupled with an electron-rich aromatic compound, such as 2-naphthol (B1666908), to form the final azo dye.

G A This compound B Reduction (e.g., Sn/HCl or H₂/Pd-C) A->B Step 1 C 2,3-Diethylaniline B->C D Diazotization (NaNO₂, HCl, 0-5 °C) C->D Step 2 E 2,3-Diethylbenzenediazonium Chloride D->E F Azo Coupling (e.g., 2-Naphthol, NaOH) E->F Step 3 G Azo Dye F->G

Caption: Overall synthetic pathway from this compound to an azo dye.

Experimental Protocols

Protocol 1: Reduction of this compound to 2,3-Diethylaniline

This protocol describes the reduction of the nitro group of this compound to a primary amine using tin and concentrated hydrochloric acid.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (40% w/v)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require initial cooling in an ice bath.

  • After the initial reaction subsides, heat the mixture at reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and slowly add a 40% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10) to dissolve the tin salts.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 2,3-diethylaniline can be purified by vacuum distillation.

Protocol 2: Diazotization of 2,3-Diethylaniline

This protocol details the conversion of 2,3-diethylaniline to its corresponding diazonium salt. This solution is unstable and should be used immediately in the subsequent coupling reaction.[6][][8]

Materials:

  • 2,3-Diethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled water

  • Ice

  • Beaker

  • Magnetic stirrer

  • Thermometer

Procedure:

  • In a beaker, dissolve 2,3-diethylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cooled 2,3-diethylaniline solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).

Protocol 3: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the freshly prepared 2,3-diethylbenzenediazonium chloride with 2-naphthol to form a brightly colored azo dye.[5][9]

Materials:

  • Freshly prepared 2,3-diethylbenzenediazonium chloride solution

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration using a Buchner funnel and wash with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or glacial acetic acid.

Data Presentation

The following tables provide hypothetical quantitative data for the synthesis of an azo dye from this compound.

Table 1: Reagents and Conditions for the Reduction of this compound

Reagent/ParameterQuantity/ValueMolar/Volume Ratio
This compound17.9 g (0.1 mol)1 equivalent
Granulated Tin (Sn)35.6 g (0.3 mol)3 equivalents
Concentrated HCl100 mL-
Reaction Temperature100 °C (Reflux)-
Reaction Time3-4 hours-
Expected Yield of 2,3-diethylaniline 11.9 g - 13.4 g (80-90%) -

Table 2: Reagents and Conditions for the Diazotization of 2,3-Diethylaniline

Reagent/ParameterQuantity/ValueMolar/Volume Ratio
2,3-Diethylaniline14.9 g (0.1 mol)1 equivalent
Concentrated HCl25 mL~3 equivalents
Sodium Nitrite (NaNO₂)7.6 g (0.11 mol)1.1 equivalents
Water100 mL-
Reaction Temperature0-5 °C-
Reaction Time15-20 minutes-

Table 3: Reagents and Conditions for Azo Coupling with 2-Naphthol

Reagent/ParameterQuantity/ValueMolar/Volume Ratio
2,3-Diethylbenzenediazonium Chloride SolutionFrom 0.1 mol of aniline (B41778)1 equivalent
2-Naphthol14.4 g (0.1 mol)1 equivalent
Sodium Hydroxide (NaOH)8.0 g (0.2 mol)2 equivalents
Water150 mL-
Reaction Temperature0-5 °C-
Reaction Time30 minutes-
Expected Yield of Azo Dye 25.7 g - 28.8 g (85-95%) -

Table 4: Hypothetical Characterization Data for the Synthesized Azo Dye

PropertyPredicted Value
Product Name 1-((2,3-diethylphenyl)azo)naphthalen-2-ol
Appearance Red to orange crystalline solid
Melting Point 135-140 °C
λmax (in Ethanol) ~480 nm
Molar Absorptivity (ε) ~25,000 L mol⁻¹ cm⁻¹
FT-IR (cm⁻¹) 3400-3500 (O-H), 3050 (Ar C-H), 1600 (N=N), 1250 (C-O)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

G cluster_0 Protocol 1: Reduction cluster_1 Protocol 2: Diazotization cluster_2 Protocol 3: Azo Coupling A Mix this compound and Sn in flask B Add conc. HCl A->B C Reflux for 3-4 hours B->C D Cool and make alkaline with NaOH C->D E Extract with diethyl ether D->E F Dry and evaporate solvent E->F G Purify 2,3-diethylaniline F->G H Dissolve 2,3-diethylaniline in HCl/water G->H Use purified amine I Cool to 0-5 °C H->I J Add NaNO₂ solution dropwise I->J K Stir for 15-20 min at 0-5 °C J->K N Add diazonium salt solution K->N Use immediately L Dissolve 2-naphthol in NaOH solution M Cool to 0-5 °C L->M M->N O Stir for 30 min at 0-5 °C N->O P Filter and wash the azo dye O->P Q Recrystallize and dry P->Q

Caption: Experimental workflow for the synthesis of an azo dye.

Discussion and Application Notes

  • Influence of Substituents: The two ethyl groups on the aniline ring may introduce some steric hindrance, which could slightly decrease the rate of the diazotization and coupling reactions. However, their electron-donating nature is expected to stabilize the diazonium salt to some extent.

  • Color and Properties: The resulting azo dye, 1-((2,3-diethylphenyl)azo)naphthalen-2-ol, is predicted to be a red or orange compound. The extended conjugation between the benzene (B151609) and naphthalene (B1677914) ring systems via the azo bridge is responsible for its color. The ethyl groups may increase the dye's solubility in organic solvents and its lipophilicity, which could be advantageous for applications in dyeing synthetic fibers.

  • Potential Applications: Azo dyes are widely used as colorants in the textile, leather, and paper industries.[10] Depending on its fastness properties (light, washing, and rubbing), this dye could be suitable for dyeing polyester, nylon, or other synthetic fabrics. Further derivatization, such as sulfonation, could render the dye water-soluble and suitable for dyeing natural fibers like cotton and wool.

  • Optimization: The reaction conditions provided are general and may require optimization for higher yields and purity. This includes adjusting the molar ratios of reactants, reaction times, and temperatures. The choice of coupling component can be varied to produce a wide range of colors.

Safety Precautions

  • This compound and its derivatives should be handled with care as they are potentially toxic.

  • Concentrated acids and bases are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium salts can be explosive when dry and should always be kept in solution and at low temperatures.

  • Azo dyes should be handled with care, as some have been found to be mutagenic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes: Hypothetical Use of 1,2-Diethyl-3-nitrobenzene in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of 1,2-Diethyl-3-nitrobenzene in agrochemical manufacturing. Extensive literature searches did not yield specific examples of this compound's direct application in the synthesis of existing agrochemicals. The information presented is based on the general reactivity of nitroaromatic compounds and analogous chemical transformations documented for similar molecules. These protocols are intended for research and development purposes and would require significant optimization and validation.

Introduction

Nitroaromatic compounds are pivotal intermediates in the synthesis of a wide range of industrial chemicals, including pharmaceuticals, dyes, and agrochemicals.[1] Substituted nitrobenzenes, in particular, serve as versatile precursors for bioactive molecules.[1][2] this compound is a substituted nitroaromatic compound that, while not widely documented in agrochemical synthesis, holds potential as a building block for novel active ingredients. Its chemical structure, featuring a nitro group and two ethyl substituents on a benzene (B151609) ring, offers multiple reaction sites for derivatization.

The primary route for incorporating nitroaromatic compounds into bioactive molecules often involves the reduction of the nitro group to an aniline (B41778) derivative.[1] This resulting amine can then undergo a variety of chemical transformations to build more complex structures with desired pesticidal properties. This document outlines a hypothetical application of this compound in the synthesis of a dinitroaniline-type herbicide.

Hypothetical Application: Synthesis of a Dinitroaniline Herbicide

This section details a prospective synthetic route for a novel dinitroaniline herbicide starting from this compound. Dinitroanilines are a class of herbicides that inhibit root and shoot growth in susceptible plants. The proposed synthesis involves the reduction of the nitro group of this compound to form 2,3-diethylaniline (B2634724), followed by N-alkylation and subsequent nitration.

Experimental Protocols

Protocol 1: Reduction of this compound to 2,3-Diethylaniline

This protocol describes the catalytic hydrogenation of this compound to produce 2,3-diethylaniline.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Ethanol (anhydrous)

    • Hydrogen gas

    • Nitrogen gas

    • Filter aid (e.g., Celite)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Carefully add 10% Pd/C catalyst (0.01 eq).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

    • Rinse the filter pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,3-diethylaniline.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: N-Alkylation of 2,3-Diethylaniline

This protocol details the N-alkylation of 2,3-diethylaniline with an alkyl halide.

  • Materials:

    • 2,3-Diethylaniline

    • Alkyl halide (e.g., propyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Nitrogen gas

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Dropping funnel

  • Procedure:

    • To a three-neck round-bottom flask under a nitrogen atmosphere, add 2,3-diethylaniline (1.0 eq) and anhydrous acetonitrile.

    • Add potassium carbonate (2.0 eq) to the mixture.

    • Heat the suspension to reflux with vigorous stirring.

    • Add the alkyl halide (1.1 eq) dropwise via a dropping funnel.

    • Continue refluxing and monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting N-alkyl-2,3-diethylaniline by column chromatography.

Protocol 3: Dinitration of N-Alkyl-2,3-diethylaniline

This protocol describes the nitration of the N-alkylated aniline to yield the final dinitroaniline herbicide candidate.

  • Materials:

    • N-Alkyl-2,3-diethylaniline

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

  • Equipment:

    • Jacketed reaction vessel with overhead stirrer

    • Dropping funnel

    • Low-temperature circulator

  • Procedure:

    • Cool the jacketed reaction vessel to 0-5 °C.

    • Carefully add concentrated sulfuric acid to the vessel.

    • Slowly add N-Alkyl-2,3-diethylaniline (1.0 eq) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid precipitate is the crude dinitroaniline product.

    • Filter the product, wash with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified dinitroaniline herbicide.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of the dinitroaniline herbicide.

StepReactionStarting MaterialProductHypothetical Yield (%)Hypothetical Purity (%)
1ReductionThis compound2,3-Diethylaniline9598
2N-Alkylation2,3-DiethylanilineN-Propyl-2,3-diethylaniline8597
3DinitrationN-Propyl-2,3-diethylaniline4,6-Dinitro-N-propyl-2,3-diethylaniline7096

Mandatory Visualizations

Diagrams

G cluster_workflow Experimental Workflow: Synthesis of a Dinitroaniline Herbicide start This compound reduction Protocol 1: Catalytic Hydrogenation (Reduction) start->reduction aniline 2,3-Diethylaniline reduction->aniline alkylation Protocol 2: N-Alkylation aniline->alkylation n_alkylaniline N-Alkyl-2,3-diethylaniline alkylation->n_alkylaniline nitration Protocol 3: Dinitration n_alkylaniline->nitration end Dinitroaniline Herbicide nitration->end

Caption: Experimental workflow for the hypothetical synthesis of a dinitroaniline herbicide.

G cluster_pathway Hypothetical Signaling Pathway: Inhibition of Microtubule Formation herbicide Dinitroaniline Herbicide binding Binds to Tubulin Dimers herbicide->binding inhibition Inhibition of Microtubule Polymerization binding->inhibition disruption Disruption of Mitotic Spindle Formation inhibition->disruption cell_division Arrest of Cell Division (Mitosis) disruption->cell_division growth_inhibition Inhibition of Root and Shoot Growth cell_division->growth_inhibition

Caption: Hypothetical signaling pathway for the mode of action of a dinitroaniline herbicide.

References

Application Note: Analysis of 1,2-Diethyl-3-nitrobenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of 1,2-diethyl-3-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to researchers, scientists, and professionals in drug development and chemical analysis. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. A summary of expected quantitative data and a visual representation of the experimental workflow are also provided.

Introduction

This compound (C₁₀H₁₃NO₂) is an aromatic nitro compound.[1] The analysis of nitroaromatic compounds is crucial in various fields, including environmental monitoring and pharmaceutical quality control, due to their potential toxicity.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.[3] This method offers high sensitivity and selectivity, particularly when operating in Selected Ion Monitoring (SIM) mode.

Experimental Protocol

Sample Preparation

A liquid-liquid extraction is a common and effective method for extracting nitroaromatic compounds from aqueous matrices.

Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Separatory funnel (250 mL)

  • Glass vials with screw caps

  • Concentrator (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM.

  • Combine the three organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrumentation used.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Interface Temp. 280 °C
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)
Solvent Delay 3 min

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound. Please note that the retention time and limits of detection and quantification are estimates and should be experimentally determined.

ParameterExpected Value
Analyte This compound
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1]
Expected Retention Time ~12-15 min
Characteristic Ions (m/z) for SIM 179 (M+), 162 (M-OH)+, 150 (M-C₂H₅)+, 133 (M-NO₂)+, 105
Linear Range 0.1 - 20 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (100 mL) extraction Liquid-Liquid Extraction with Dichloromethane (3x30 mL) sample->extraction drying Drying with Anhydrous Sodium Sulfate extraction->drying concentration Concentration to 1 mL drying->concentration final_sample Final Extract in Vial concentration->final_sample injection GC Injection (1 µL) final_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan and/or SIM) separation->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the GC-MS analysis process.

logical_relationship start Start sample_prep Sample Preparation start->sample_prep gc_separation GC Separation sample_prep->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End data_analysis->end

Caption: Logical steps in the analytical process.

References

Application Note: HPLC Protocol for Quantifying 1,2-Diethyl-3-nitrobenzene in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 1,2-diethyl-3-nitrobenzene. The protocol is designed for researchers, scientists, and drug development professionals who require accurate determination of this compound within a reaction mixture. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile (B52724) and water, coupled with UV detection. This approach ensures high resolution, sensitivity, and a short analysis time, making it suitable for in-process control and final product quality assessment.

Introduction

This compound is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Accurate quantification of this analyte in reaction mixtures is critical for monitoring reaction progress, optimizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high precision and reliability.[1][2] This protocol describes a validated HPLC method specifically developed for the quantitative analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector is required.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard (purity ≥98%)

    • Methanol (B129727) (HPLC Grade, for sample preparation)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the efficient separation and quantification of this compound.

ParameterCondition
Mobile Phase Acetonitrile : Water (70:30, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Wavelength Selection: Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm.[3][4] This wavelength provides excellent sensitivity for this compound while minimizing interference from common reaction solvents. The absorption spectrum for nitrobenzene, a related compound, shows a significant peak in this region.[5][6]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

    • Combine the solvents in a 1-liter solvent reservoir bottle and mix thoroughly.

    • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve the standard in methanol and dilute to the mark. Mix thoroughly by inversion. This stock solution should be stored at 4°C and protected from light.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

Sample Preparation
  • Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.

  • Dilute the sample with methanol to a concentration that falls within the range of the calibration curve.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter that could damage the column.

Results and Data Presentation

A calibration curve is generated by plotting the peak area of the analyte against the known concentration of the calibration standards. The concentration of this compound in the reaction mixture sample is then determined using the linear regression equation derived from this curve.

Quantitative Data Summary

The table below presents example data obtained from the analysis of a reaction mixture sample.

Sample IDAnalyteRetention Time (min)Peak Area (mAU*s)Calculated Concentration (µg/mL)
Standard 1This compound4.5215023425.0
Standard 2This compound4.5130156750.0
Standard 3This compound4.53602489100.0
Reaction MixtureThis compound4.5245589175.6
Reaction MixtureStarting Material2.89120456N/A
Reaction MixtureByproduct Isomer5.1558734N/A

Experimental Workflow Visualization

The logical flow of the entire analytical process, from sample acquisition to final quantification, is illustrated in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing ReactionMixture Reaction Mixture Sample SamplePrep Sample Preparation (Dilution & Filtration) ReactionMixture->SamplePrep Standard Reference Standard Dilution_Std Standard Dilution Standard->Dilution_Std Create Calibration Curve MobilePhase Mobile Phase Prep (ACN:H2O) HPLC_System HPLC Injection & Separation (C18 Column) MobilePhase->HPLC_System Dilution_Std->HPLC_System SamplePrep->HPLC_System DataAcquisition Data Acquisition (UV Detector @ 254 nm) HPLC_System->DataAcquisition DataProcessing Peak Integration & Calibration Curve DataAcquisition->DataProcessing Quantification Concentration Calculation DataProcessing->Quantification

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and accurate for the quantification of this compound in reaction mixtures. The use of a standard C18 column and a common isocratic mobile phase makes this method easily transferable to most analytical laboratories.[7][8] The protocol demonstrates good separation from potential impurities and starting materials, ensuring reliable results for process monitoring and quality control in research and industrial settings.

References

Application Notes and Protocols: The Role of 1,2-Diethyl-3-nitrobenzene in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 1,2-diethyl-3-nitrobenzene as a versatile precursor for the synthesis of various substituted heterocyclic compounds, particularly indoles and quinolines. Due to the limited direct literature on this specific starting material, the following protocols are based on well-established synthetic methodologies for structurally related ortho-substituted nitroaromatics. The presence of two ortho-ethyl groups offers unique opportunities for regioselective synthesis and the introduction of specific substitution patterns on the resulting heterocyclic core.

Synthesis of Substituted Indoles

This compound is a promising candidate for the synthesis of polysubstituted indoles through several established methods, including the Leimgruber-Batcho and Bartoli indole (B1671886) syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a widely used method for preparing indoles from o-nitrotoluenes.[1][2] The ethyl group at the 2-position of this compound can mimic the reactivity of the methyl group in o-nitrotoluene, allowing for the formation of an intermediate enamine followed by reductive cyclization. This pathway is expected to yield a 7,8-diethylindole derivative.

Proposed Reaction Scheme:

Leimgruber_Batcho start This compound enamine Intermediate Enamine start->enamine DMFDMA, Pyrrolidine (B122466) indole 4,5-Diethylindole enamine->indole Reductive Cyclization (e.g., Raney Ni, H2)

Caption: Proposed Leimgruber-Batcho synthesis of 4,5-diethylindole.

Experimental Protocol:

  • Enamine Formation:

    • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) (2.0 eq) and pyrrolidine (2.5 eq).

    • Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).

    • Add a catalyst, for example, Raney nickel (a catalytic amount) or palladium on carbon (5-10 mol%).

    • Introduce a reducing agent. This can be achieved by bubbling hydrogen gas through the solution or by the addition of hydrazine (B178648) hydrate (B1144303) (3.0-5.0 eq).[1]

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield the desired 4,5-diethylindole.

Table 1: Predicted Reaction Parameters and Outcomes for Leimgruber-Batcho Synthesis

Starting MaterialReagentsKey Reaction ConditionsExpected ProductPotential Yield Range
This compound1. DMFDMA, Pyrrolidine2. Raney Ni, H₂1. 110 °C, 4-6 h2. RT, 6-12 h4,5-Diethylindole60-80%
This compound1. DMFDMA, Pyrrolidine2. Pd/C, H₂1. 110 °C, 4-6 h2. RT, 4-8 h4,5-Diethylindole70-90%
This compound1. DMFDMA, Pyrrolidine2. SnCl₂, HCl1. 110 °C, 4-6 h2. Reflux, 2-4 h4,5-Diethylindole50-70%
Bartoli Indole Synthesis

The Bartoli indole synthesis is particularly effective for preparing 7-substituted indoles from ortho-substituted nitroarenes.[3][4] The presence of bulky ortho substituents generally leads to higher yields.[4] In this compound, both ethyl groups are ortho to the nitro group, making it an excellent candidate for this reaction. The reaction with a vinyl Grignard reagent is expected to produce a 7-ethyl-substituted indole.

Proposed Reaction Scheme:

Bartoli_Indole start This compound intermediate Nitrosoarene Intermediate start->intermediate Vinyl Grignard Reagent (1 eq) rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement Vinyl Grignard Reagent (1 eq) indole 7-Ethyl-6-methylindole rearrangement->indole Cyclization & Aromatization

Caption: Key steps in the proposed Bartoli synthesis of 7-ethyl-6-methylindole.

Experimental Protocol:

  • Grignard Reaction:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of vinylmagnesium bromide (3.0 eq) in THF dropwise.

    • Maintain the temperature between -40 °C and -20 °C and stir the reaction mixture for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Cyclization:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired 7-ethyl-6-methylindole.

Table 2: Predicted Reaction Parameters and Outcomes for Bartoli Synthesis

Starting MaterialGrignard ReagentKey Reaction ConditionsExpected ProductPotential Yield Range
This compoundVinylmagnesium bromide-40 °C to -20 °C, 2-4 h in THF7-Ethyl-6-methylindole50-75%
This compound1-Propenylmagnesium bromide-40 °C to -20 °C, 2-4 h in THF2,7-Diethyl-6-methylindole45-70%

Synthesis of Substituted Quinolines

The synthesis of quinolines from this compound would likely require a preliminary functionalization of one of the ethyl groups to introduce a carbonyl or a precursor to a carbonyl group. This could be achieved through oxidation. The subsequent reductive cyclization would then lead to the formation of the quinoline (B57606) ring system.

Proposed Reaction Scheme:

Quinoline_Synthesis start This compound oxidation Oxidized Intermediate start->oxidation Oxidation (e.g., KMnO4) quinoline Substituted Quinoline oxidation->quinoline Reductive Cyclization (e.g., Fe, Acetic Acid)

Caption: Proposed two-step synthesis of a substituted quinoline.

Experimental Protocol (Hypothetical):

  • Oxidation of an Ethyl Group:

    • This step would require optimization as selective oxidation of one ethyl group in the presence of the other could be challenging.

    • A potential method involves the oxidation of this compound with a suitable oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to favor the formation of a ketone or carboxylic acid at one of the ethyl positions.

  • Reductive Cyclization (Friedländer-type annulation):

    • The oxidized intermediate (an o-nitroaryl ketone or aldehyde) is then subjected to reductive cyclization.

    • A common method involves heating the intermediate with a reducing agent such as iron powder in acetic acid.[5] This reduces the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent carbonyl group to form the quinoline ring.

    • Alternatively, reduction of the nitro group to an amine can be performed first, followed by an acid- or base-catalyzed cyclization.

Table 3: Predicted Reaction Parameters and Outcomes for Quinoline Synthesis

Starting MaterialReagentsKey Reaction ConditionsExpected ProductPotential Yield Range (Overall)
This compound1. Oxidizing Agent (e.g., KMnO₄)2. Fe, Acetic Acid1. Requires optimization2. Reflux, 2-6 h7,8-Diethylquinolin-X-one or derivative30-50%

Disclaimer: The protocols and expected outcomes described herein are based on established chemical principles and analogous reactions reported in the scientific literature. Due to the absence of specific experimental data for this compound, these should be considered as starting points for further investigation and optimization in a laboratory setting. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Derivatization of 1,2-Diethyl-3-nitrobenzene for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Diethyl-3-nitrobenzene is an aromatic compound whose synthetic utility is primarily derived from the reactivity of its nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene (B151609) ring, enabling a variety of chemical transformations. These transformations are crucial for the synthesis of more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and materials science. This document provides detailed protocols for three key derivatization pathways: reduction of the nitro group, electrophilic aromatic substitution, and modern palladium-catalyzed cross-coupling reactions.

Pathway 1: Reduction of the Nitro Group to 3-Amino-1,2-diethylbenzene

The reduction of the nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. The resulting aniline, 3-Amino-1,2-diethylbenzene, is a versatile intermediate for the synthesis of a vast array of compounds. Catalytic hydrogenation is a clean and efficient method for this conversion.[1][2][3]

Data Presentation: Catalytic Hydrogenation Conditions

ParameterConditionCatalystPressureTemperatureSolventTypical Yield
Condition A Mild5% Pd/C1-5 bar H₂25-50 °CEthanol (B145695)>95%
Condition B Cost-EffectiveRaney Nickel10-50 bar H₂50-100 °CMethanol>90%
Condition C High Selectivity5% Pt/C5-20 bar H₂60-80 °CEthyl Acetate>95%

Note: Yields are representative for nitroaromatic compounds and may require optimization for this compound.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol describes the reduction of this compound to 3-Amino-1,2-diethylbenzene using palladium on carbon (Pd/C) at moderate pressure.

Safety Precautions: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and an exothermic reaction.[1] The procedure must be carried out in a well-ventilated fume hood using a suitable high-pressure reactor (autoclave) and appropriate personal protective equipment.

  • Reactor Setup:

    • To a clean, dry autoclave, add this compound (e.g., 10 mmol).

    • Add a suitable solvent, such as ethanol (50 mL).

    • Carefully add the 5% Pd/C catalyst. The substrate-to-catalyst ratio typically ranges from 20:1 to 100:1 by weight.[1] For 10 mmol of substrate, approximately 50-100 mg of catalyst is a good starting point.

  • Sealing and Purging:

    • Seal the autoclave according to the manufacturer's instructions.

    • Purge the system with an inert gas, such as nitrogen, 3-5 times to remove all residual air.[1]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

    • Begin vigorous stirring to ensure good mixing and mass transfer.[1]

    • Heat the reactor to the target temperature (e.g., 40 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with nitrogen before opening.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.[3]

    • Wash the Celite® pad with a small amount of the solvent.

    • The filtrate contains the product, 3-Amino-1,2-diethylbenzene. The solvent can be removed under reduced pressure to yield the crude product.

  • Analysis and Purification:

    • Analyze the crude product using techniques like GC, HPLC, or NMR to determine conversion and purity.[1]

    • If necessary, the product can be further purified by distillation or column chromatography.[1]

Visualization: Catalytic Hydrogenation Workflow

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Substrate, Solvent, & Catalyst B Seal Autoclave A->B C Purge with N₂ B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ Uptake E->F G Cool & Vent H₂ F->G H Filter Catalyst G->H I Remove Solvent H->I J Analyze Purity (GC, HPLC, NMR) I->J K Purify if Needed J->K

Workflow for the catalytic hydrogenation of this compound.

Pathway 2: Electrophilic Aromatic Substitution

The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta-position.[4][5][6] In this compound, the C5 position is the primary site for electrophilic attack. Due to the deactivating nature of the nitro group, these reactions often require forcing conditions (e.g., higher temperatures, stronger acids).

Data Presentation: Representative Electrophilic Nitration Conditions

ReagentConditionsMajor Product
Conc. HNO₃ / Conc. H₂SO₄50-100 °C1,2-Diethyl-3,5-dinitrobenzene

Experimental Protocol: Meta-Nitration

This protocol describes the introduction of a second nitro group at the C5 position.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (e.g., 20 mL).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add this compound (e.g., 10 mmol) to the stirred sulfuric acid.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 12 mmol) to concentrated sulfuric acid (e.g., 10 mL) in a separate flask, keeping it cool.

  • Nitration:

    • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the acidic mixture onto crushed ice with stirring.

    • The solid product, 1,2-Diethyl-3,5-dinitrobenzene, will precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification and Analysis:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

    • Confirm the structure of the product by NMR and determine its purity by HPLC.

Visualization: Derivatization Pathways

cluster_products Primary Derivatives Start This compound Aniline 3-Amino-1,2-diethylbenzene (Aniline Derivative) Start->Aniline Reduction (H₂, Pd/C) Dinitro 1,2-Diethyl-3,5-dinitrobenzene (EAS Product) Start->Dinitro Electrophilic Subst. (HNO₃, H₂SO₄) Coupling C-C or C-N Coupled Product (e.g., Biaryl) Start->Coupling Pd-Catalyzed Cross-Coupling

Key derivatization pathways for this compound.

Pathway 3: Palladium-Catalyzed Cross-Coupling Reactions

Recent advances have shown that the nitro group can serve as a leaving group in palladium-catalyzed cross-coupling reactions, offering a direct route to C-C and C-N bond formation without prior conversion to a halide.[7][8] These methods are highly valuable for constructing complex molecular scaffolds.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the nitroaromatic compound and an organoboron reagent.[7][9]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Pd-CatalystLigandBaseSolventTemperatureTypical Yield
Pd₂(dba)₃BrettPhosCsFDioxane/H₂O100-120 °C60-90%

Note: Data is based on studies of other nitroarenes and serves as a starting point for optimization.[7]

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the biarylphosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., CsF, 2.0 equiv.).

    • Add the arylboronic acid or ester (1.2 equiv.).

    • Backfill the tube with an inert gas (e.g., Argon).

    • Add this compound (1.0 equiv.) followed by the anhydrous solvent (e.g., Dioxane).

  • Coupling Reaction:

    • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

    • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl product.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction allows for the direct coupling of an amine with the nitroaromatic compound, displacing the nitro group to form a new C-N bond.[10][11]

Experimental Protocol: Denitrative Buchwald-Hartwig Amination

The protocol is very similar to the Suzuki-Miyaura coupling, with the primary differences being the nucleophile and base used.

  • Reaction Setup:

    • Set up an oven-dried Schlenk tube with a palladium precursor and a suitable ligand (e.g., a dialkyl(biaryl)phosphine ligand).[11]

    • Add a strong base (e.g., NaOtBu or LHMDS, 1.5 equiv.).

    • Backfill with Argon.

    • Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the anhydrous solvent (e.g., Toluene or Dioxane).

  • Coupling and Work-up:

    • Proceed with heating (typically 80-110 °C) and monitoring as described for the Suzuki-Miyaura coupling.

    • The work-up procedure is also analogous, involving extraction and drying of the organic phase.

  • Purification:

    • Purify the crude product by flash column chromatography to obtain the desired N-aryl product.

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References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Diethyl-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yielded a very low amount of the desired this compound. What are the likely causes?

A1: Low yields can stem from several factors:

  • Suboptimal Temperature Control: Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and decomposition of the starting material and/or product. It is crucial to maintain a low and stable temperature, typically between 0-10°C, throughout the addition of the nitrating agent.

  • Incorrect Reagent Stoichiometry: An inappropriate ratio of nitric acid to sulfuric acid, or of the nitrating mixture to the 1,2-diethylbenzene (B43095), can lead to incomplete reaction or the formation of side products.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.

  • Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure efficient extraction and handle the product carefully during purification.

Q2: I obtained a mixture of isomers instead of pure this compound. How can I improve the regioselectivity?

A2: The two ethyl groups on the benzene (B151609) ring are ortho- and para-directing activators. This means that nitration of 1,2-diethylbenzene will inherently produce a mixture of isomers, primarily 1,2-diethyl-4-nitrobenzene (B8681995) and the desired this compound. Achieving high regioselectivity for the 3-position is challenging. However, you can influence the isomer ratio to some extent by carefully controlling the reaction conditions. Lower temperatures generally favor the formation of the thermodynamically more stable product, which may or may not be the desired isomer. The choice of nitrating agent can also affect the isomer distribution.

Q3: My final product is a dark, oily substance, not the expected crystalline solid. What went wrong?

A3: The formation of a dark, oily product often indicates the presence of impurities, which can include:

  • Dinitro Compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to the formation of 1,2-diethyl-3,x-dinitrobenzene isomers.

  • Oxidation Products: Strong oxidizing conditions can lead to the oxidation of the ethyl side chains.

  • Residual Acids: Incomplete removal of the nitric and sulfuric acids during the work-up can lead to product degradation and discoloration. Thoroughly wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove all acidic residues.

Q4: How can I effectively separate this compound from its isomers?

A4: Separating positional isomers of diethylnitrobenzene can be challenging due to their similar physical properties.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

  • Column Chromatography: This is a common and effective method for separating isomers. A silica (B1680970) gel column with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the isomers based on their polarity. The separation efficiency will depend on the choice of the stationary and mobile phases.

  • Recrystallization: If a suitable solvent is found in which the solubility of the isomers differs significantly, fractional crystallization can be employed. This may require multiple recrystallization steps to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected isomer distribution in the nitration of 1,2-diethylbenzene?

A1: The nitration of 1,2-diethylbenzene typically yields a mixture of isomers. The primary products are 1,2-diethyl-4-nitrobenzene and this compound. The exact ratio is highly dependent on the reaction conditions, including temperature, concentration of acids, and the nitrating agent used. Due to the ortho, para-directing nature of the ethyl groups, the 4-nitro isomer is often a major product.

Q2: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Nitration of 1,2-Diethylbenzene

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane (B109758) or Diethyl Ether (for extraction)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a measured amount of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and with constant stirring, add the desired amount of concentrated nitric acid to the sulfuric acid, ensuring the temperature of the mixture remains low (0-5°C).

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the 1,2-diethylbenzene. Cool the flask to 0°C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 1,2-diethylbenzene. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the isomers.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Always add the nitrating agent slowly to the substrate and ensure efficient cooling.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and are often explosive, especially polynitrated compounds. Handle the product with care.

Data Presentation

Reaction ParameterEffect on YieldEffect on Isomer DistributionTroubleshooting Considerations
Temperature Increasing temperature can increase the reaction rate but may decrease the overall yield due to side reactions and decomposition.Higher temperatures can lead to a higher proportion of dinitrated products and may alter the ratio of mononitro isomers.Maintain low and consistent temperatures (0-10°C) for optimal results.
Reaction Time Insufficient time leads to incomplete conversion and low yield.May not significantly affect the isomer ratio of the mononitrated products once formed.Monitor the reaction by TLC to determine the optimal reaction time.
Nitrating Agent Ratio (HNO₃:H₂SO₄) The ratio affects the concentration of the nitronium ion (NO₂⁺), the active electrophile. An optimal ratio is crucial for efficient nitration.Can influence the isomer distribution.The ideal ratio should be determined experimentally for this specific substrate.
Substrate to Nitrating Agent Ratio Using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess increases the risk of dinitration.A higher concentration of the nitrating agent can increase the formation of dinitrated byproducts.Use a carefully controlled molar ratio of reactants.

Visualization

Signaling Pathway of Electrophilic Aromatic Nitration

The following diagram illustrates the general mechanism of electrophilic aromatic nitration, which is the core chemical transformation in the synthesis of this compound.

Nitration_Mechanism Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) Reagents->Nitronium Generation of Electrophile SigmaComplex Arenium Ion Intermediate (Sigma Complex) Nitronium->SigmaComplex Diethylbenzene 1,2-Diethylbenzene Diethylbenzene->SigmaComplex Electrophilic Attack Product This compound + Isomers SigmaComplex->Product Deprotonation H H⁺ SigmaComplex->H HSO4 HSO₄⁻ HSO4->Reagents Catalyst Regeneration H->HSO4

Caption: Mechanism of Electrophilic Aromatic Nitration.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem CheckTemp Verify Temperature Control (0-10°C) Problem->CheckTemp Yes End Successful Synthesis Problem->End No TempOK Temperature OK? CheckTemp->TempOK CheckReagents Check Reagent Stoichiometry & Quality ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckTime Monitor Reaction Progress (TLC) TimeOK Reaction Complete? CheckTime->TimeOK CheckWorkup Review Work-up & Purification Procedure WorkupOK Purification Effective? CheckWorkup->WorkupOK TempOK->CheckReagents Yes OptimizeTemp Optimize Cooling/ Addition Rate TempOK->OptimizeTemp No ReagentsOK->CheckTime Yes OptimizeReagents Adjust Reagent Ratios ReagentsOK->OptimizeReagents No TimeOK->CheckWorkup Yes OptimizeTime Adjust Reaction Time TimeOK->OptimizeTime No OptimizePurification Optimize Purification (Distillation/Chromatography) WorkupOK->OptimizePurification No WorkupOK->End Yes OptimizeTemp->Start OptimizeReagents->Start OptimizeTime->Start OptimizePurification->Start

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Separation of 1,2-Diethyl-3-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted nitroaromatic compounds. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the separation of 1,2-Diethyl-3-nitrobenzene from its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of diethylnitrobenzene?

The main difficulty in separating positional isomers of substituted benzene (B151609) compounds, such as this compound and its counterparts, stems from their very similar physical and chemical properties.[1][2] These isomers often have nearly identical molecular weights, polarities, and boiling points, making conventional separation techniques like distillation and standard chromatography challenging.[1] Achieving high purity for a specific isomer, which is often a critical requirement in pharmaceutical synthesis, requires optimized and often specialized separation protocols.

Q2: Which analytical techniques are recommended for assessing the purity and isomer ratio of a diethylnitrobenzene mixture?

To accurately determine the isomeric purity of your sample, a combination of high-resolution analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile and thermally stable compounds. The high efficiency of capillary GC columns can often resolve closely related isomers, while MS provides definitive identification based on fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their differential interactions with the stationary and mobile phases.[3] Phenyl-based or other specialized columns can offer unique selectivity for aromatic isomers through π-π interactions.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling constants for each isomer, allowing for quantitative analysis of the mixture's composition.

Q3: What are the principal preparative-scale methods for isolating this compound?

The most common methods for the preparative separation of nitroaromatic isomers are:

  • Fractional Crystallization: This technique exploits small differences in the melting points and solubilities of the isomers in a specific solvent.[6][7] By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized from the mixture.[6]

  • Preparative Chromatography: Both gas and liquid chromatography can be scaled up for purification.[8] Preparative HPLC, particularly with columns that enhance selectivity for aromatic compounds, is a powerful but often costly option for achieving high purity.[4]

  • Fractional Distillation under Vacuum: For liquid isomers with a sufficient difference in boiling points, fractional distillation can be effective.[9] Performing the distillation under reduced pressure (vacuum distillation) is crucial for nitroaromatic compounds to lower their boiling points and prevent thermal decomposition, which can be explosive at atmospheric pressure.[10][11][12]

Troubleshooting Guides

Chromatographic Separation (HPLC/GC)

Achieving baseline separation of closely related isomers is often the primary challenge.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate column chemistry.2. Mobile phase lacks selectivity.3. Isocratic elution is insufficient.4. (GC) Temperature program is not optimized.1. Select a different column. For HPLC, try a phenyl-hexyl or biphenyl (B1667301) column to leverage π-π interactions.[4][5] For GC, consider a more polar stationary phase.2. Modify the mobile phase (HPLC). Alter the solvent ratio or introduce a different organic modifier (e.g., methanol (B129727) vs. acetonitrile).[13]3. Implement a shallow gradient (HPLC). A slow, shallow gradient can significantly improve the resolution of closely eluting peaks.4. Optimize the temperature ramp (GC). A slower temperature ramp rate around the elution temperature of the isomers can enhance separation.
Peak Tailing 1. Active sites on the silica (B1680970) backbone (HPLC).2. Column overloading.3. Incompatible mobile phase pH.1. Use an end-capped column or a different stationary phase. A Phenyl or embedded polar group column can reduce unwanted silanol (B1196071) interactions.[14]2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH. Adding a small amount of an acid modifier like formic acid can improve peak shape for acidic or neutral compounds.
Irreproducible Retention Times 1. Unstable column temperature.2. Mobile phase composition changing over time.3. Column degradation.1. Use a column oven to maintain a constant and uniform temperature.2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.3. Flush the column properly after each use and consider replacing it if performance continues to degrade.
Fractional Crystallization

Success in fractional crystallization depends on exploiting subtle differences in solubility.[7]

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated.2. High concentration of impurities inhibiting nucleation.1. Concentrate the solution by slowly evaporating the solvent.2. Cool the solution to a lower temperature. 3. Induce crystallization by scratching the inside of the flask or adding a seed crystal of the desired isomer.
Oily Precipitate or Amorphous Solid Forms 1. Solution is too concentrated.2. Cooling rate is too fast.1. Add a small amount of additional solvent to the warmed mixture.2. Allow the solution to cool slowly and undisturbed in an insulated container or a dewar.
Poor Purity of Crystals (Co-crystallization) 1. Isomers have very similar solubilities in the chosen solvent.2. Mother liquor is trapped within the crystal mass.1. Perform solvent screening. Test a variety of solvents with different polarities to find one that maximizes the solubility difference between the isomers.2. Perform multiple recrystallization steps. Each step will enrich the desired isomer.[6]3. Ensure efficient washing of the filtered crystals with a small amount of ice-cold, fresh solvent.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2-Dimethyl-3-nitrobenzene C₈H₉NO₂151.167.2 - 8.9[15]245[15]
1,3-Dimethyl-2-nitrobenzene C₈H₉NO₂151.1614 - 16[16]225[16]
1,2-Dimethyl-4-nitrobenzene C₈H₉NO₂151.1628.5[17]258[17]

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on general methodologies for separating nitroaromatic isomers. They should be adapted and optimized for the specific mixture of this compound isomers.

Protocol 1: HPLC Method for Isomer Purity Analysis

This protocol outlines a starting point for developing an HPLC method to separate diethylnitrobenzene isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size). Phenyl-based columns can provide alternative selectivity for aromatic compounds.[4]

  • Mobile Phase: A mixture of Acetonitrile and Water.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Set the column temperature to 30 °C.

    • Begin with an isocratic elution of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min to scout the separation.

    • If co-elution occurs, introduce a shallow gradient. For example, start at 50% Acetonitrile and increase to 70% Acetonitrile over 20 minutes.

    • Inject 10 µL of the sample and record the chromatogram. Adjust gradient and flow rate to optimize resolution.

Protocol 2: Fractional Crystallization

This protocol provides a general procedure for separating isomers based on solubility differences.

  • Solvent Selection:

    • In separate small vials, test the solubility of the isomer mixture in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) at room temperature and upon heating.

    • Identify a solvent that fully dissolves the mixture when hot but shows significant crystal formation upon cooling. The ideal solvent will have a large solubility difference for the target isomer compared to the others.

  • Procedure:

    • Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

    • If no crystals form, place the flask in an ice bath or refrigerator (0-4 °C) for several hours or overnight.

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of ice-cold solvent to remove residual mother liquor.

    • Dry the crystals and analyze their purity using an appropriate analytical method (e.g., GC-MS or HPLC).

    • Further purification can be achieved by repeating the recrystallization process.[6]

Visualizations

Experimental_Workflow cluster_start Start: Isomer Mixture cluster_analysis Analysis & Method Development cluster_separation Preparative Separation cluster_end Result start Crude Diethylnitrobenzene Isomer Mixture analytical Analytical Separation (HPLC / GC-MS) start->analytical Purity Check method_dev Method Development (Solvent/Column Screening) analytical->method_dev Inform Strategy prep_hplc Preparative HPLC method_dev->prep_hplc Select Method crystallization Fractional Crystallization method_dev->crystallization Select Method distillation Vacuum Distillation method_dev->distillation Select Method pure_isomer Pure this compound prep_hplc->pure_isomer impurities Other Isomers prep_hplc->impurities crystallization->pure_isomer crystallization->impurities distillation->pure_isomer distillation->impurities pure_isomer->analytical Final Purity Analysis

Caption: General experimental workflow for the separation and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Problem: Poor Isomer Resolution in HPLC cause1 Suboptimal Column (e.g., Standard C18) problem->cause1 cause2 Ineffective Mobile Phase problem->cause2 cause3 Isocratic Elution problem->cause3 solution1 Switch to Phenyl Column (Enhance π-π interactions) cause1->solution1 Action solution2 Modify Solvent Ratio (e.g., ACN vs. MeOH) cause2->solution2 Action solution3 Implement Shallow Gradient cause3->solution3 Action result Improved Separation solution1->result Outcome solution2->result Outcome solution3->result Outcome

Caption: Troubleshooting logic for poor HPLC separation of aromatic isomers.

References

troubleshooting side reactions in the nitration of 1,2-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the nitration of 1,2-diethylbenzene (B43095). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

Users often encounter issues related to product distribution, yield, and purity. This guide addresses the most common problems in a question-and-answer format.

Q1: My reaction produced a very low yield of the desired mononitrated product and a significant amount of a dark, tarry substance. What went wrong?

A1: The formation of dark, tarry substances is typically a result of oxidation side reactions. The two ethyl groups on the benzene (B151609) ring are activating, making the substrate more susceptible to oxidation by the strong nitrating mixture, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is strictly maintained, ideally between 0-10°C, during the addition of the nitrating mixture and throughout the reaction. Overheating significantly increases the rate of oxidation.

    • Reagent Purity: Use high-purity starting materials. Impurities in the 1,2-diethylbenzene or the acids can catalyze side reactions.

    • Order of Addition: Add the nitrating mixture (a pre-mixed and cooled solution of concentrated nitric and sulfuric acids) slowly and dropwise to the 1,2-diethylbenzene. This ensures that the concentration of the powerful oxidizing agents is kept low at any given moment.

Q2: I obtained a mixture of products and analysis shows significant amounts of dinitrated compounds. How can I improve the selectivity for mononitration?

A2: The presence of two activating ethyl groups makes the mononitrated product more reactive than the starting material, increasing the likelihood of a second nitration.[1][2]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of nitric acid relative to the 1,2-diethylbenzene. A large excess of nitric acid will strongly favor polysubstitution.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C or below) will decrease the overall reaction rate, providing better control and favoring mononitration.[2]

    • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or GC). Stopping the reaction as soon as the starting material is consumed can prevent the further nitration of the product.

Q3: The characterization of my product shows an unexpected ratio of isomers. Why am I not getting the expected major product?

A3: The directing effects of the two ethyl groups and steric hindrance determine the isomer distribution. For 1,2-diethylbenzene, nitration can occur at the 3, 4, or 5 positions. The ethyl groups are ortho, para-directors.

  • Position 3: ortho to one ethyl group and meta to the other.

  • Position 4: para to one ethyl group and meta to the other.

  • Position 5: This position is equivalent to position 4.

Electrophilic attack at the positions ortho to the ethyl groups (positions 3 and 6) is sterically hindered by the adjacent ethyl group. Therefore, substitution at the positions para to the ethyl groups (positions 4 and 5) is generally favored.

  • Troubleshooting Steps:

    • Reaction Conditions: The ratio of isomers can be influenced by the specific nitrating agent and solvent used. Milder nitrating agents may exhibit different selectivity.

    • Steric Hindrance: Be aware that steric hindrance from the two adjacent ethyl groups will play a significant role in disfavoring substitution at the 3-position. The major product is expected to be a mixture of 4-nitro-1,2-diethylbenzene and 3-nitro-1,2-diethylbenzene, with the former likely predominating.

Q4: During the work-up, I have trouble separating the organic layer from the aqueous acid layer. What can I do?

A4: Emulsion formation can be an issue, especially if the mixture is agitated too vigorously. The crude nitrobenzene (B124822) product is also dense, which can sometimes lead to layer inversion or poor separation.

  • Troubleshooting Steps:

    • Break Emulsions: Add a small amount of a saturated brine solution to the separatory funnel to help break up any emulsions.

    • Allow Time: Give the layers sufficient time to separate fully.

    • Check Densities: If you are unsure which layer is which, add a small amount of water to the funnel and observe which layer it joins. The organic layer, containing the nitrated product, should be the upper layer, although this can change depending on the solvent used for extraction.

Frequently Asked Questions (FAQs)

What is the primary role of sulfuric acid in this reaction? Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][3]

What are the expected mononitrated products of 1,2-diethylbenzene? The primary mononitrated products are 3-nitro-1,2-diethylbenzene and 4-nitro-1,2-diethylbenzene. Due to steric hindrance from the adjacent ethyl groups, the formation of 3-nitro-1,2-diethylbenzene is less favored than 4-nitro-1,2-diethylbenzene.

How can I purify the final product? After quenching the reaction with ice-water, the crude product should be separated from the aqueous acid layer. The organic layer should then be washed with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. After drying the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the product can be purified by vacuum distillation to separate the different isomers and remove any unreacted starting material or dinitrated byproducts.

Why is it important to keep the reaction temperature below 50°C? Higher temperatures significantly increase the rate of dinitration and the potential for oxidative side reactions, which leads to the formation of tarry byproducts and reduces the yield of the desired mononitrated product.[1][2]

Data Summary

The following table summarizes the expected outcomes and influencing factors in the nitration of 1,2-diethylbenzene.

ParameterCondition/FactorExpected OutcomeRationale
Major Products Standard Nitration4-nitro-1,2-diethylbenzene, 3-nitro-1,2-diethylbenzeneEthyl groups are ortho, para-directors. The 4-position is sterically more accessible than the 3-position.
Side Reactions High Temperature (>50°C)Increased dinitration and oxidation (tar formation)The product is more activated than the starting material, and high temperatures provide the activation energy for further reactions.[1][2]
Large Excess of HNO₃Increased dinitrationHigher concentration of the nitronium ion drives the reaction towards polysubstitution.
Yield Low Temperature (0-10°C)Higher yield of mononitrated productMinimizes side reactions like oxidation and dinitration.[2]
Vigorous StirringPotentially improved yieldEnsures good mixing of the biphasic reaction mixture.

Experimental Protocols

Key Experiment: Mononitration of 1,2-Diethylbenzene

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Dichloromethane (B109758) (or Diethyl Ether)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Prepare Nitrating Mixture: In a flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid. While stirring and maintaining the temperature below 10°C, slowly add 20 mL of concentrated nitric acid.[4]

  • Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, place 0.1 mol of 1,2-diethylbenzene. Cool this flask in an ice-water bath to 0-5°C.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred 1,2-diethylbenzene from a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 10°C. This addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour. Monitor the reaction by TLC or GC if possible.

  • Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice in a beaker with stirring. This will quench the reaction and dilute the acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.

  • Drying and Isolation: Transfer the washed organic layer to a clean, dry flask and add a small amount of anhydrous magnesium sulfate to remove residual water.[4] Swirl the flask and let it stand until the liquid becomes clear. Filter off the drying agent, and remove the solvent using a rotary evaporator. The resulting oil can be further purified by vacuum distillation.

Visualizations

Troubleshooting_Nitration Troubleshooting Logic for Nitration Side Reactions Start Problem Observed LowYield Low Yield & Tar Formation Start->LowYield Dinitration Excess Dinitration Start->Dinitration WrongIsomer Unexpected Isomer Ratio Start->WrongIsomer Cause_Oxidation Cause: Oxidation/Overheating LowYield->Cause_Oxidation Cause_Poly Cause: Over-reaction Dinitration->Cause_Poly Cause_Sterics Cause: Steric/Electronic Effects WrongIsomer->Cause_Sterics Sol_Temp Solution: Lower & Control Reaction Temperature (0-10°C) Cause_Oxidation->Sol_Temp Cause_Poly->Sol_Temp Sol_Stoich Solution: Control Stoichiometry (Slight excess of HNO3) Cause_Poly->Sol_Stoich Sol_Time Solution: Monitor Reaction Time Cause_Poly->Sol_Time Sol_Understand Action: Understand Directing Effects & Steric Hindrance Cause_Sterics->Sol_Understand

Caption: Troubleshooting flowchart for common nitration issues.

Nitration_Workflow Experimental Workflow for Nitration of 1,2-Diethylbenzene Prep_Nitrating_Mix 1. Prepare Nitrating Mix (H2SO4 + HNO3) Cool to <10°C Addition 3. Slow Dropwise Addition of Nitrating Mix (Keep Temp <10°C) Prep_Nitrating_Mix->Addition Setup_Reactant 2. Cool 1,2-Diethylbenzene in Reaction Flask (0-5°C) Setup_Reactant->Addition Reaction 4. Stir in Ice Bath (1 hour) Addition->Reaction Quench 5. Quench on Ice-Water Reaction->Quench Extraction 6. Extract with Solvent (e.g., DCM) Quench->Extraction Wash 7. Wash Organic Layer (H2O, NaHCO3, Brine) Extraction->Wash Dry 8. Dry with Anhydrous Salt (e.g., MgSO4) Wash->Dry Isolate 9. Filter & Evaporate Solvent Dry->Isolate Purify 10. Purify by Vacuum Distillation Isolate->Purify

References

optimizing temperature and reaction time for nitration of 1,2-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and reaction time for the nitration of 1,2-diethylbenzene (B43095).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mono-nitration of 1,2-diethylbenzene?

A1: The two ethyl groups on the benzene (B151609) ring are ortho, para-directing and activating substituents. Therefore, the major mono-nitration products expected are 3,4-diethylnitrobenzene and 4,5-diethylnitrobenzene, resulting from electrophilic attack at the positions ortho and para to one of the ethyl groups. Due to steric hindrance between the incoming nitro group and the adjacent ethyl group, the substitution at the less hindered positions is generally favored.

Q2: What is the primary role of sulfuric acid in the nitration of 1,2-diethylbenzene?

A2: Concentrated sulfuric acid acts as a catalyst in the reaction. Its primary function is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a water molecule to generate the nitronium ion, the key electrophile that attacks the aromatic ring.[1][2]

Q3: How does temperature affect the nitration of 1,2-diethylbenzene?

A3: Temperature is a critical parameter in nitration reactions.[1]

  • Reaction Rate: Higher temperatures increase the reaction rate.

  • Polynitration: Aromatic rings with activating groups, like the two ethyl groups in 1,2-diethylbenzene, are susceptible to over-nitration (di- and tri-nitration) at elevated temperatures.[1][3] Maintaining a low temperature is crucial for achieving selective mono-nitration.

Q4: What are the signs of a runaway reaction during nitration, and how can it be prevented?

A4: A runaway reaction is a rapid, uncontrolled increase in temperature and pressure. Signs include a sudden temperature spike, vigorous evolution of brown fumes (nitrogen oxides), and darkening of the reaction mixture. To prevent this:

  • Maintain efficient cooling using an ice bath or a cryostat.

  • Add the nitrating agent slowly and dropwise with vigorous stirring.

  • Continuously monitor the internal temperature of the reaction.

  • Ensure the reaction is performed in a well-ventilated fume hood with appropriate safety shields.

Q5: How can I monitor the progress of my nitration reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (1,2-diethylbenzene) and the formation of the product(s).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of 1,2-diethylbenzene 1. Reaction temperature is too low. 2. Insufficient amount or concentration of the nitrating agent. 3. Inadequate reaction time. 4. Poor mixing of the biphasic system.1. Cautiously increase the temperature in small increments (e.g., 5 °C) while carefully monitoring for exotherms. 2. Ensure the correct stoichiometry of nitric acid and sulfuric acid is used. Use fresh, concentrated acids. 3. Increase the reaction time and monitor progress by TLC or GC. 4. Increase the stirring rate to ensure efficient mixing of the organic and acidic layers.
Formation of significant amounts of dinitro and polynitro byproducts 1. Reaction temperature is too high. 2. The concentration of the nitrating agent is too high. 3. The nitrating agent was added too quickly.1. Perform the reaction at a lower temperature (e.g., 0-10 °C).[1] 2. Use a less concentrated nitrating mixture or adjust the stoichiometry. 3. Add the nitrating agent dropwise over a longer period to better control the exotherm.
Unexpected isomer distribution 1. Reaction temperature is influencing regioselectivity. 2. Steric hindrance is greater than anticipated.1. Vary the reaction temperature to observe its effect on the isomer ratio. Lower temperatures may favor the para-isomer in some cases. 2. While difficult to change, understanding the steric hindrance can help in predicting the major isomer.
Formation of dark, tarry byproducts 1. Oxidation of the starting material or products. 2. Reaction temperature is excessively high.1. Ensure the temperature is strictly controlled. Consider using a milder nitrating agent if possible. 2. Immediately cool the reaction if an uncontrolled exotherm begins.

Data Presentation

Note: The following data is for the nitration of structurally similar compounds (ethylbenzene and o-xylene) and should be used as a guideline for optimizing the nitration of 1,2-diethylbenzene.

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene

Temperature (°C)% ortho-nitrotoluene% meta-nitrotoluene% para-nitrotoluene
3058.84.436.8

Source: Adapted from various organic chemistry resources. This data illustrates the general trend for alkylbenzenes.

Table 2: Product Distribution in the Nitration of Various Alkylbenzenes

Alkylbenzene% ortho-isomer% meta-isomer% para-isomerRelative Rate (vs. Benzene)
Toluene5943725
Ethylbenzene4555024
Isopropylbenzene3076322
tert-Butylbenzene16117316

Source: Adapted from various organic chemistry resources.[4] This table highlights the influence of steric hindrance from the alkyl group on the ortho/para ratio.

Experimental Protocols

Protocol 1: Mono-nitration of 1,2-Diethylbenzene using Mixed Acid

Objective: To achieve selective mono-nitration of 1,2-diethylbenzene with controlled temperature.

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 5% Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758) (or other suitable organic solvent)

Procedure:

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully and slowly add concentrated nitric acid (e.g., 5 mL) to an equal volume of concentrated sulfuric acid (e.g., 5 mL) while cooling the funnel in an ice-water bath. Caution: This mixing is highly exothermic.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1,2-diethylbenzene (e.g., 0.1 mol) in a suitable solvent like dichloromethane (e.g., 20 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1,2-diethylbenzene over 30-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for a predetermined time (e.g., 1-2 hours). Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product using GC-MS to determine the yield and isomer distribution. The products can be further purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration Reaction (Controlled Temperature & Time) prep_nitrating_mix->reaction prep_substrate Prepare 1,2-Diethylbenzene Solution prep_substrate->reaction quench Quench on Ice reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash Organic Layer extraction->washing drying Dry & Evaporate Solvent washing->drying analysis GC-MS Analysis drying->analysis purification Column Chromatography analysis->purification

Caption: Experimental workflow for the nitration of 1,2-diethylbenzene.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Mono-nitro Product cause1 Incomplete Reaction start->cause1 cause2 Polynitration start->cause2 cause3 Side Reactions (Oxidation) start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Slightly Increase Temperature cause1->sol1b sol2a Decrease Temperature cause2->sol2a sol2b Decrease Reaction Time cause2->sol2b sol3 Ensure Strict Temp. Control cause3->sol3

Caption: Troubleshooting logic for low yield in nitration reactions.

References

purification of crude 1,2-Diethyl-3-nitrobenzene by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,2-Diethyl-3-nitrobenzene

This guide provides troubleshooting advice and answers to frequently asked questions for the purification of crude this compound using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of nitroaromatic compounds.

Q1: I'm seeing poor separation between my desired product and an impurity on the TLC plate. How can I improve this?

A1: Poor resolution is often a result of a suboptimal mobile phase. The goal is to find a solvent system that provides a significant difference in the Retention Factor (Rf) values between your product and impurities.

  • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. For separating nitroaromatic isomers, a non-polar stationary phase like silica (B1680970) gel is common.[1] Start with a non-polar solvent such as hexane (B92381) and gradually increase polarity by adding small amounts of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[1]

  • Change Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a stationary phase with different selectivity, such as alumina.[1] For challenging separations of aromatic isomers, columns with phenyl-based stationary phases can offer different selectivity due to π-π interactions.[2][3]

Q2: My compound is streaking or "tailing" on the TLC plate and during column elution. What is the cause and solution?

A2: Streaking can be caused by several factors:

  • Overloading: Too much sample was applied to the TLC plate or the column. As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase.[1]

  • Insolubility: The compound may be poorly soluble in the chosen mobile phase. This can sometimes be addressed by dissolving the crude mixture in a minimum amount of a slightly more polar solvent (like dichloromethane) before loading it onto the column.[4][5]

  • Compound Decomposition: Nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel.[6] You can test for decomposition by spotting your sample on a TLC plate, waiting for an hour, and then developing it to see if new spots have appeared.[6] If decomposition is suspected, consider using deactivated or neutral silica gel, or adding a small amount (e.g., 1%) of a neutralizer like triethylamine (B128534) to your eluent.[6]

Q3: The desired product is not eluting from the column, even after I increase the solvent polarity.

A3: This issue can arise from a few problems:

  • Compound Decomposition: The compound may have decomposed on the column and will not elute.[5][7]

  • Incorrect Solvent System: Double-check that the mobile phase was prepared correctly and that the polar and non-polar solvents were not accidentally reversed.[5][7]

  • Very High Polarity: The compound might be significantly more polar than anticipated. For very polar compounds, aggressive solvent systems, such as those containing small percentages of methanol (B129727) in dichloromethane, may be necessary.[6] However, be aware that using more than 10% methanol in the solvent system can start to dissolve the silica gel.[6]

Q4: The solvent flow rate through the column is extremely slow or has stopped completely. What should I do?

A4: A blocked column can be caused by several issues:

  • Improper Packing: Air bubbles or channels in the silica bed can disrupt solvent flow. Ensure the column is packed uniformly.[1][8]

  • Precipitation: The sample may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble in the mobile phase.[9][10] Always dissolve the sample in the mobile phase if possible.[9]

  • Fine Particles: The presence of very fine particles from the crude mixture can clog the column frit or the top of the silica bed. Filtering the sample solution before loading can prevent this.[9]

Q5: How do I effectively monitor the separation and identify the fractions containing my product?

A5: Thin Layer Chromatography (TLC) is the best method for monitoring the column.[1]

  • Fraction Collection: Collect small, regular fractions of the eluent as it comes off the column.

  • TLC Analysis: Spot each fraction on a TLC plate alongside a spot of your crude starting material.

  • Visualization: Since nitroaromatic compounds are often UV-active, they can be visualized under a UV lamp (typically at 254 nm), where they will appear as dark spots.[1] Staining with a reagent like potassium permanganate (B83412) can also be used.[1]

  • Pooling Fractions: Combine the fractions that show a clean spot corresponding to the desired product's Rf value.

Experimental Data and Parameters

The following table summarizes typical starting parameters for the column chromatography purification of this compound. These should be optimized using TLC prior to running the column.

ParameterRecommended Value/TypeNotes
Stationary Phase Silica Gel (200-300 mesh)Standard choice for nitroaromatic compounds.[11]
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientStart with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., 2%, 5%, 10%). A common mobile phase for separating nitroaromatic isomers is a mixture of hexane and ethyl acetate.[1]
Sample Loading 1-5% of silica weightOverloading can lead to poor separation.[1]
TLC Visualization UV lamp (254 nm)Nitroaromatic compounds typically absorb UV light.[1]

Detailed Experimental Protocol

This protocol outlines the steps for purifying crude this compound using flash column chromatography.

1. Preparation of the Column a. Select a glass column of an appropriate size for the amount of crude material. b. Insert a small plug of cotton or glass wool at the bottom of the column.[6] c. Add a thin layer (approx. 1 cm) of sand on top of the plug.[6] d. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). e. Carefully pour the slurry into the column. Tap the sides of the column gently to ensure the silica packs down uniformly without air bubbles.[6] f. Once the silica has settled, add another layer of sand on top to prevent the silica bed from being disturbed.[6] g. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]

2. Sample Loading a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[4] b. Dry Loading (Recommended): If the crude product has poor solubility in the mobile phase, add a small amount of silica gel to the dissolved sample solution.[4] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4] Carefully add this powder to the top of the prepared column. c. Wet Loading: Carefully apply the concentrated sample solution directly onto the top of the silica gel bed using a pipette.[4] Allow the sample to absorb completely into the silica.

3. Elution and Fraction Collection a. Carefully add the mobile phase to the top of the column. b. Apply pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting the eluent in numbered test tubes or flasks. d. Gradually increase the polarity of the mobile phase as the elution progresses to elute compounds with stronger interactions with the silica gel.

4. Analysis and Product Recovery a. Analyze the collected fractions using TLC to identify which ones contain the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent from the combined fractions using a rotary evaporator. d. Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the purification process.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Crude This compound B Prepare Silica Gel Column A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent Gradient (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I End: Purified Product H->I G problem problem decision decision solution solution p1 Problem: Poor Separation d1 Is Rf value too high/low? p1->d1 s1a Adjust Solvent Polarity (More/Less Polar) d1->s1a Yes s1b Change Stationary Phase (e.g., Alumina) d1->s1b No, Polarity is Optimized p2 Problem: Streaking / Tailing d2 Sample Overloaded? p2->d2 s2a Reduce Sample Amount (1-5% of Silica) d2->s2a Yes d2b Decomposition on Silica? d2->d2b No s2b Use Neutralized Silica or add TEA to Eluent d2b->s2b Yes p3 Problem: Column Blocked d3 Sample Precipitated? p3->d3 s3a Ensure Sample is Soluble in Mobile Phase d3->s3a Yes s3b Repack Column & Filter Sample d3->s3b No, Fines or Bad Packing

References

preventing polysubstitution in the synthesis of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2-Diethyl-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the electrophilic nitration of 1,2-diethylbenzene (B43095), with a primary focus on preventing polysubstitution.

Troubleshooting Guide: Preventing Polysubstitution

Polysubstitution is a common side reaction in the nitration of activated aromatic rings like 1,2-diethylbenzene. The presence of two electron-donating ethyl groups increases the nucleophilicity of the benzene (B151609) ring, making it susceptible to the addition of multiple nitro groups. This guide provides systematic steps to minimize the formation of dinitro- and trinitro- byproducts.

Issue Potential Cause Recommended Action
High Yield of Dinitro- and Polysubstituted Products Reaction temperature is too high, increasing the rate of subsequent nitration reactions.Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt bath for efficient cooling.
Excess of nitrating agent is present in the reaction mixture.Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. Carefully calculate and measure the amount of nitric acid.
Concentrated nitrating mixture is leading to a high concentration of the nitronium ion (NO₂⁺).Slowly add the nitrating agent to the solution of 1,2-diethylbenzene to maintain a low instantaneous concentration of the electrophile. Consider using a milder nitrating system.
Prolonged reaction time allows for the nitration of the mononitrated product.Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an acceptable level.
Poor Regioselectivity (Unwanted Isomer Formation) Reaction conditions favor the formation of the thermodynamically more stable 4-nitro isomer over the desired 3-nitro isomer.While the ethyl groups are ortho, para-directing, the position between the two ethyl groups is sterically hindered. Nitration will primarily occur at the positions ortho and para to the ethyl groups. To favor the 3-nitro isomer, steric hindrance at the 4-position can be exploited by using bulkier nitrating agents, though this may also decrease the overall reaction rate.
Runaway Reaction (Rapid Exotherm) The nitration reaction is highly exothermic, and poor heat dissipation can lead to a rapid increase in temperature.Ensure efficient stirring and cooling. Add the nitrating agent dropwise and monitor the internal temperature of the reaction vessel closely with a thermometer. Have a cooling bath ready to immerse the reaction flask if the temperature rises unexpectedly.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polysubstitution in the nitration of 1,2-diethylbenzene?

A1: The primary cause of polysubstitution is the high reactivity of the mononitrated product towards further nitration. The two ethyl groups on the benzene ring are activating, meaning they donate electron density to the ring, making it more susceptible to electrophilic attack. Once one nitro group is added, the ring is still sufficiently activated to react again, especially under harsh reaction conditions (high temperature, excess nitrating agent).

Q2: How can I effectively control the reaction temperature?

A2: Maintaining a low and stable temperature is crucial. It is recommended to use an ice-salt bath or a cryostat to achieve temperatures between 0°C and 5°C. The nitrating agent should be pre-cooled before addition, and it should be added slowly to the reaction mixture to allow for efficient dissipation of the heat generated. Continuous monitoring with a low-temperature thermometer is essential.

Q3: What is the ideal ratio of nitric acid to sulfuric acid in the nitrating mixture?

A3: A common nitrating mixture consists of a 1:1 or 2:1 molar ratio of concentrated sulfuric acid to concentrated nitric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. It is important to slowly add the nitric acid to the sulfuric acid while cooling to prevent a dangerous exotherm.

Q4: Are there alternative nitrating agents that can improve selectivity and reduce polysubstitution?

A4: Yes, milder nitrating agents can be employed to enhance selectivity. Some alternatives include:

  • Dinitrogen pentoxide (N₂O₅): This is an effective and eco-friendly nitrating agent that can be used under milder conditions, often leading to higher selectivity for mononitration.[1]

  • Nitric acid in acetic anhydride: This mixture generates acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.

  • Metal nitrates with a solid acid catalyst: Systems like sodium nitrate with melamine (B1676169) trisulfonic acid can offer good selectivity and simpler work-up procedures.[1]

Q5: How can I monitor the progress of the reaction to avoid over-nitration?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (1,2-diethylbenzene) and, if available, the desired product (this compound). The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light or with a suitable staining agent. Gas Chromatography (GC) can provide more quantitative information on the relative amounts of starting material, mononitro isomers, and dinitro products.

Experimental Protocols

Protocol 1: Standard Mononitration using Mixed Acid

This protocol aims to achieve selective mononitration by carefully controlling the reaction conditions.

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a stoichiometric equivalent of concentrated nitric acid to two equivalents of concentrated sulfuric acid, while cooling the funnel in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1,2-diethylbenzene in a suitable inert solvent like dichloromethane. Cool the flask in an ice-salt bath to 0-5°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1,2-diethylbenzene, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete (typically when the starting material is consumed), carefully quench the reaction by pouring it over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of mononitro isomers, can be purified by column chromatography on silica (B1680970) gel to isolate the desired this compound.

Visualizations

experimental_workflow Experimental Workflow for Mononitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) add_nitrating_mix Slowly Add Nitrating Mixture prep_nitrating_mix->add_nitrating_mix prep_substrate Dissolve 1,2-Diethylbenzene in Solvent cool_substrate Cool Substrate Solution (0-5 °C) prep_substrate->cool_substrate cool_substrate->add_nitrating_mix monitor_reaction Monitor Progress (TLC/GC) add_nitrating_mix->monitor_reaction quench Quench with Ice monitor_reaction->quench extract Separate Organic Layer quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry Organic Layer wash->dry concentrate Remove Solvent dry->concentrate purify Column Chromatography concentrate->purify end_product This compound purify->end_product start Start start->prep_nitrating_mix start->prep_substrate

Caption: Workflow for the selective mononitration of 1,2-diethylbenzene.

polysubstitution_logic Logic Diagram for Preventing Polysubstitution cluster_factors Contributing Factors cluster_controls Control Measures start Goal: Synthesize This compound problem Problem: Polysubstitution start->problem high_temp High Temperature problem->high_temp excess_nitrating_agent Excess Nitrating Agent problem->excess_nitrating_agent long_reaction_time Long Reaction Time problem->long_reaction_time mild_reagents Use Milder Reagents problem->mild_reagents Alternative solution solution Solution: Control Reaction Conditions low_temp Low Temperature (0-5 °C) high_temp->low_temp Counteract with stoichiometry Stoichiometric Control excess_nitrating_agent->stoichiometry Counteract with monitoring Reaction Monitoring (TLC/GC) long_reaction_time->monitoring Counteract with low_temp->solution stoichiometry->solution monitoring->solution mild_reagents->solution

Caption: Decision-making flowchart for minimizing polysubstitution.

References

Technical Support Center: Purification of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the removal of acidic impurities from 1,2-Diethyl-3-nitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound using acid-base extraction techniques.

Issue Possible Cause(s) Recommended Solution(s)
Emulsion formation during washing steps - Vigorous shaking of the separatory funnel.- High concentration of the crude product.- Presence of surfactants or other particulate matter.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- If the emulsion persists, allow the mixture to stand for an extended period or pass it through a pad of celite or glass wool.
Poor separation of aqueous and organic layers - The densities of the two layers are too similar.- The interface between the layers is not distinct.- Add more of the organic solvent to decrease the density of the organic phase.- Add brine to increase the density of the aqueous phase.- Hold the separatory funnel at a slight angle and gently swirl to help define the layer interface.
Low yield of purified this compound - Incomplete extraction of the product from the aqueous layer.- The product is partially soluble in the aqueous wash solution.- Loss of product during solvent removal.- Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous washes with a fresh portion of the organic solvent.- Ensure the organic layer is thoroughly dried before solvent evaporation.- Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.
Product is still acidic after washing - Insufficient amount or concentration of the basic wash solution.- Inefficient mixing of the two phases.- Increase the concentration or volume of the basic wash solution (e.g., 5% w/v sodium bicarbonate).- Ensure thorough mixing by inverting the separatory funnel multiple times, venting frequently.- Test the pH of the final aqueous wash to ensure it is basic.
Presence of water in the final product - Inadequate drying of the organic layer.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate).- Allow adequate contact time between the organic layer and the drying agent with occasional swirling.- Filter the drying agent carefully before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing acidic impurities from this compound?

A1: The most common and effective method is acid-base extraction.[1][2][3][4] This technique involves dissolving the crude this compound in a water-immiscible organic solvent and washing it with an aqueous basic solution. The acidic impurities react with the base to form water-soluble salts, which are then partitioned into the aqueous layer and removed.[2][4][5]

Q2: Which basic solution should I use for the wash?

A2: A dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), is generally recommended.[1] It is effective at neutralizing acidic impurities without being overly corrosive or causing potential side reactions. For strongly acidic impurities, a dilute solution of a stronger base like sodium hydroxide (B78521) (NaOH) can be used, but with caution.

Q3: How do I know if all the acidic impurities have been removed?

A3: You can monitor the pH of the aqueous layer after each wash. Continue washing with the basic solution until the aqueous layer is basic, which can be confirmed with pH paper or a pH meter.

Q4: What should I do if my this compound product is wet after purification?

A4: After the washing steps, the organic layer containing your product will be saturated with water. It is crucial to dry this layer before removing the solvent. This is typically done by adding an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the organic solution.[1] The drying agent will absorb the water and can then be removed by filtration.

Q5: Can I use other purification methods besides acid-base extraction?

A5: While acid-base extraction is highly effective for removing acidic impurities, other purification techniques can also be employed.[6] Column chromatography over silica (B1680970) gel or alumina (B75360) can separate compounds based on their polarity.[6] Distillation can be used if the boiling points of the impurities are significantly different from that of this compound.[7]

Experimental Protocol: Removal of Acidic Impurities via Extraction

This protocol outlines the standard procedure for the purification of this compound containing acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A typical concentration is 5-10% w/v.

  • First Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the basic wash (steps 2 and 3) one to two more times. After the final basic wash, check the pH of the aqueous layer to ensure it is basic.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and further removes dissolved water from the organic layer.[1] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate. Swirl the flask occasionally for 10-15 minutes. The solution should be clear, not cloudy, indicating that the water has been removed.

  • Filtration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of the fresh organic solvent to ensure complete transfer of the product.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the purified this compound.

Visual Workflow

experimental_workflow Workflow for Removal of Acidic Impurities A Dissolve Crude Product in Organic Solvent B Add 5% NaHCO3 (aq) and Mix A->B C Separate Aqueous (Impurity Salts) and Organic Layers B->C D Repeat NaHCO3 Wash (1-2x) C->D E Wash with Deionized Water D->E F Wash with Brine Solution E->F G Dry Organic Layer with Anhydrous Na2SO4 F->G H Filter to Remove Drying Agent G->H I Remove Solvent via Rotary Evaporation H->I J Purified this compound I->J

Caption: Experimental workflow for the purification of this compound.

References

stability issues and degradation of 1,2-Diethyl-3-nitrobenzene upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,2-Diethyl-3-nitrobenzene. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a specialized chemical with limited publicly available stability data. Therefore, some of the information provided, particularly regarding degradation pathways and products, is based on established chemical principles and data from structurally related nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be influenced by several factors, including:

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate thermal decomposition.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the ethyl side chains.

  • Contaminants: The presence of acidic, basic, or metallic impurities can catalyze degradation reactions.

Q2: What are the visual signs of this compound degradation?

A2: Degradation of this compound, which is typically a yellow liquid, may be indicated by:

  • A change in color, such as darkening or the appearance of a reddish-brown hue.

  • The formation of precipitates or solid matter.

  • A change in viscosity.

  • The development of an unusual odor.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from non-volatile degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile parent compound and potential volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help identify impurities.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed, amber glass vial to protect it from light and air.

  • Keep it in a cool, dark, and well-ventilated area.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected experimental results (e.g., low yield, side products) Degradation of the starting material.1. Verify the purity of the this compound using HPLC or GC-MS. 2. If impurities are detected, purify the compound by an appropriate method (e.g., column chromatography). 3. Ensure proper storage conditions are maintained.
Change in physical appearance of the stored compound Chemical degradation.1. Do not use the degraded material in experiments where purity is critical. 2. Characterize the degradation products using techniques like GC-MS or LC-MS to understand the degradation pathway. 3. Review storage conditions and handling procedures to prevent further degradation.
Inconsistent results between different batches Variation in the purity or degradation level of the batches.1. Analyze each batch for purity and impurity profile before use. 2. Establish a standardized procedure for handling and storage for all batches.

Postulated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible.

This compound This compound Oxidation_Products Oxidation of Ethyl Groups (e.g., alcohols, ketones) This compound->Oxidation_Products O2, heat, light Reduction_Products Reduction of Nitro Group (e.g., nitroso, amino) This compound->Reduction_Products Reducing agents Photodegradation_Products Photodegradation Products (e.g., rearranged isomers, phenolic compounds) This compound->Photodegradation_Products UV light cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Root Cause Analysis cluster_3 Corrective Actions Observe_Issue Observe unexpected results or visual degradation Assess_Purity Assess purity of the compound (HPLC, GC-MS) Observe_Issue->Assess_Purity Review_Storage Review storage and handling procedures Observe_Issue->Review_Storage Degradation_Confirmed Degradation Confirmed? Assess_Purity->Degradation_Confirmed Review_Storage->Degradation_Confirmed Identify_Products Identify degradation products (GC-MS, LC-MS, NMR) Degradation_Confirmed->Identify_Products Yes Purify_Compound Purify compound if necessary Degradation_Confirmed->Purify_Compound No (Impure) Determine_Pathway Determine degradation pathway Identify_Products->Determine_Pathway Optimize_Storage Optimize storage conditions (e.g., inert atmosphere, lower temp.) Determine_Pathway->Optimize_Storage Modify_Protocol Modify experimental protocol Determine_Pathway->Modify_Protocol

alternative nitrating agents for the synthesis of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 1,2-diethyl-3-nitrobenzene, focusing on alternative nitrating agents and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges include controlling regioselectivity to favor the desired 3-nitro isomer over the 4-nitro and other isomers, preventing over-nitration to dinitro products, and avoiding side-chain oxidation of the ethyl groups. The two adjacent ethyl groups on the benzene (B151609) ring exert steric hindrance and complex directing effects that influence the position of nitration.

Q2: What are the expected major products from the nitration of 1,2-diethylbenzene (B43095)?

A2: The nitration of 1,2-diethylbenzene is expected to yield a mixture of two primary mononitrated isomers: this compound and 1,2-diethyl-4-nitrobenzene. The ethyl groups are ortho, para-directing; however, the substitution pattern in 1,2-diethylbenzene leads to nitration at the 3- and 4-positions. Steric hindrance from the ethyl groups can influence the ratio of these isomers.[1]

Q3: Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

A3: Yes, several alternative nitrating agents can be employed, which may offer milder reaction conditions and improved regioselectivity. These include acetyl nitrate (B79036) (often generated in situ from nitric acid and acetic anhydride) and N-nitro compounds like N-nitropyrazoles.[2][3]

Q4: How can I monitor the progress of the nitration reaction?

A4: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These methods allow for the identification of the starting material, the desired product, and any byproducts, helping to determine the optimal reaction time.

Q5: What are the key safety precautions when working with nitrating agents?

A5: Nitration reactions are highly exothermic and can pose a risk of runaway reactions.[6] It is crucial to maintain strict temperature control, ensure efficient stirring, and add the nitrating agent slowly. All nitrating agents, especially mixed acids and acetyl nitrate, are corrosive and strong oxidizers.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired this compound - Suboptimal Regioselectivity: The reaction conditions may favor the formation of the 4-nitro isomer. - Incomplete Reaction: Insufficient reaction time or temperature. - Product Loss During Work-up: The product may be partially soluble in the aqueous phase if not extracted properly.- Optimize Nitrating Agent: Experiment with alternative nitrating agents like acetyl nitrate, which may offer different regioselectivity. - Adjust Reaction Temperature: Lowering the temperature can sometimes improve selectivity. - Monitor Reaction Progress: Use TLC or GC-MS to ensure the reaction has gone to completion. - Thorough Extraction: Perform multiple extractions with a suitable organic solvent during the work-up procedure.[7]
Formation of dinitro byproducts - Excessive Nitrating Agent: Using a large excess of the nitrating agent can lead to a second nitration. - High Reaction Temperature: Elevated temperatures increase the rate of dinitration.[6]- Stoichiometric Control: Use a controlled molar ratio of the nitrating agent to the substrate. - Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction, typically between 0 and 10 °C for mixed acid nitrations.
Presence of colored impurities (oxidation byproducts) - Harsh Reaction Conditions: High concentrations of nitric acid or elevated temperatures can cause oxidation of the ethyl side chains.- Milder Nitrating Agents: Consider using acetyl nitrate, which can be more selective and less oxidizing.[3] - Controlled Addition: Add the nitrating agent dropwise to dissipate the heat of reaction effectively.
Difficulty in separating 3-nitro and 4-nitro isomers - Similar Physical Properties: The isomers of diethylnitrobenzene may have very close boiling points and polarities, making separation by distillation or standard column chromatography challenging.[8]- Advanced Chromatographic Techniques: Consider using high-performance liquid chromatography (HPLC) or specialized gas chromatography (GC) columns for better separation.[9] - Fractional Crystallization: If the products are solid, fractional crystallization from a suitable solvent might be an effective separation method.

Data on Nitration of Alkylbenzenes with an Alternative Nitrating Agent

Substrate Nitrating Agent Product Distribution Combined Yield
Toluene (B28343)Acetyl Nitrate4-nitrotoluene: 2-nitrotoluene (B74249) (1.25:1 ratio)80%
Ethylbenzene (B125841)Acetyl Nitrate1-ethyl-4-nitrobenzene: 1-ethyl-2-nitrobenzene (1.13:1 ratio)85%

Data sourced from a patent describing nitration with acetyl nitrate generated in situ.[3]

Experimental Protocols

Protocol 1: Nitration using Conventional Mixed Acid (HNO₃/H₂SO₄)

This protocol is a general procedure for the nitration of an alkylbenzene and should be optimized for 1,2-diethylbenzene.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with continuous stirring. Keep the mixture cold.[10]

  • Reaction Setup: In a separate reaction flask equipped with a stirrer and a dropping funnel, place 1,2-diethylbenzene. Cool the flask to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 1,2-diethylbenzene solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-10 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring. If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If an oil forms, extract the mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to separate the isomers.

Protocol 2: Nitration using Acetyl Nitrate (in situ generation)

This method may offer milder conditions and different selectivity.

  • Preparation of Acetyl Nitrate: In a flask, cool acetic anhydride (B1165640) to 0 °C. With vigorous stirring, slowly add concentrated nitric acid dropwise, ensuring the temperature remains below 10 °C. This in situ generation of acetyl nitrate must be performed with extreme caution due to its potential instability.[2][3]

  • Reaction Setup: In a separate reaction flask, dissolve 1,2-diethylbenzene in a small amount of acetic anhydride and cool to 0 °C.

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution to the 1,2-diethylbenzene solution, maintaining the temperature at or below 10 °C.

  • Reaction Monitoring: After the addition, allow the reaction to stir at room temperature for a few hours, monitoring its progress by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Visualizing Experimental Workflow and Logic

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start substrate 1,2-Diethylbenzene start->substrate nitrating_agent Prepare Nitrating Agent (e.g., Mixed Acid or Acetyl Nitrate) start->nitrating_agent mix Combine Reactants (Controlled Temperature) substrate->mix nitrating_agent->mix monitor Monitor Reaction (TLC/GC-MS) mix->monitor quench Quench Reaction (Ice-water) monitor->quench extract Extract/Filter Product quench->extract wash Wash & Dry extract->wash purify Purify Isomers (Chromatography/Distillation) wash->purify end This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issues start->purity_issue check_regio Analyze Isomer Ratio low_yield->check_regio check_completion Check Reaction Completion low_yield->check_completion optimize_workup Optimize Work-up low_yield->optimize_workup change_agent Change Nitrating Agent check_regio->change_agent adjust_temp Adjust Temperature check_regio->adjust_temp increase_time Increase Reaction Time check_completion->increase_time improve_extraction Improve Extraction optimize_workup->improve_extraction dinitro Dinitro Compounds Present purity_issue->dinitro oxidation Oxidation Byproducts purity_issue->oxidation isomer_mix Isomer Mixture purity_issue->isomer_mix dinitro->adjust_temp control_stoich Control Stoichiometry dinitro->control_stoich milder_cond Use Milder Conditions oxidation->milder_cond adv_purification Advanced Purification isomer_mix->adv_purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 1,2-Diethyl-3-nitrobenzene and 1,2-Dimethyl-3-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 1,2-Diethyl-3-nitrobenzene and 1,2-Dimethyl-3-nitrobenzene, focusing on their physicochemical properties, synthesis, reactivity, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who may encounter or consider these compounds in their work.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical properties of this compound and 1,2-Dimethyl-3-nitrobenzene. It is important to note that while experimental data is available for 1,2-Dimethyl-3-nitrobenzene, the data for this compound is primarily computational.

PropertyThis compound1,2-Dimethyl-3-nitrobenzene
Molecular Formula C₁₀H₁₃NO₂C₈H₉NO₂
Molecular Weight 179.22 g/mol [1]151.16 g/mol [2][3]
Appearance Not available (likely a liquid)Yellow liquid or pale yellow oil[3]
Melting Point Not available7-13 °C[2]
Boiling Point Not available132 °C[2]
Density Not available1.1402 g/cm³[2]
Solubility in Water Low (predicted)Less than 1 mg/mL[3]
logP (Octanol-Water Partition Coefficient) 3.3 (computed)[1]2.83 (experimental)[3]

Synthesis and Reactivity

Synthesis:

Both this compound and 1,2-Dimethyl-3-nitrobenzene can be synthesized via the electrophilic nitration of the corresponding 1,2-dialkylbenzene. A general experimental protocol for this type of reaction is as follows:

Experimental Protocol: Nitration of 1,2-Dialkylbenzene

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is carefully prepared in a flask, typically in a 1:2 or 1:1 molar ratio, and cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Addition of Substrate: The 1,2-dialkylbenzene (1,2-diethylbenzene or 1,2-dimethylbenzene) is added dropwise to the cooled nitrating mixture with constant stirring. The temperature of the reaction is carefully controlled to prevent over-nitration and side reactions.

  • Reaction: The reaction mixture is stirred for a specified period, allowing the electrophilic substitution to occur. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured onto ice water to quench the reaction and precipitate the crude product.

  • Purification: The crude product is then separated, washed with water and a dilute solution of sodium bicarbonate to remove any residual acid, and then purified, typically by distillation or column chromatography, to yield the desired 1,2-dialkyl-3-nitrobenzene.

G cluster_synthesis General Synthesis Workflow 1,2-Dialkylbenzene 1,2-Dialkylbenzene Nitration Nitration 1,2-Dialkylbenzene->Nitration HNO₃, H₂SO₄ Crude Product Crude Product Nitration->Crude Product Purification Purification Crude Product->Purification Distillation/Chromatography 1,2-Dialkyl-3-nitrobenzene 1,2-Dialkyl-3-nitrobenzene Purification->1,2-Dialkyl-3-nitrobenzene

A generalized workflow for the synthesis of 1,2-dialkyl-3-nitrobenzenes.

Reactivity:

The reactivity of these compounds in further chemical transformations is influenced by the electronic and steric effects of the nitro and alkyl substituents.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, deactivating the benzene (B151609) ring towards further electrophilic substitution and directing incoming electrophiles to the meta position relative to itself.[4][5] The alkyl groups (methyl and ethyl) are electron-donating groups, which activate the ring towards electrophilic substitution and are ortho, para-directing.[4][6] The interplay of these opposing effects will determine the regioselectivity of subsequent reactions.

  • Steric Effects: The ethyl groups in this compound are bulkier than the methyl groups in 1,2-Dimethyl-3-nitrobenzene. This increased steric hindrance around the ortho positions can influence the accessibility of reagents and may favor substitution at less hindered positions. For instance, in reactions where an electrophile attacks the aromatic ring, the larger ethyl groups may disfavor attack at the adjacent positions.[7][8]

Biological Activity and Toxicological Profile

While specific biological activity and detailed toxicological data for this compound and 1,2-Dimethyl-3-nitrobenzene are limited in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects, often linked to the reduction of the nitro group.

General Mechanism of Toxicity:

The toxicity of many nitroaromatic compounds is believed to be initiated by the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can then interact with cellular macromolecules, including DNA and proteins, leading to cellular damage and toxicity. This process can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[9]

G cluster_toxicity Proposed Toxicity Pathway Nitroaromatic Compound Nitroaromatic Compound Enzymatic Reduction Enzymatic Reduction Nitroaromatic Compound->Enzymatic Reduction Nitroreductases Reactive Intermediates\n(Nitroso, Hydroxylamino) Reactive Intermediates (Nitroso, Hydroxylamino) Enzymatic Reduction->Reactive Intermediates\n(Nitroso, Hydroxylamino) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Enzymatic Reduction->Reactive Oxygen Species (ROS) Oxidative Stress Macromolecule Adducts Macromolecule Adducts Reactive Intermediates\n(Nitroso, Hydroxylamino)->Macromolecule Adducts Cellular Damage Toxicity Toxicity Macromolecule Adducts->Toxicity Reactive Oxygen Species (ROS)->Toxicity

A generalized pathway for the bioactivation and toxicity of nitroaromatic compounds.

Comparative Insights:

  • Lipophilicity: The computed logP value for this compound (3.3) is higher than the experimental value for 1,2-Dimethyl-3-nitrobenzene (2.83), suggesting that the diethyl derivative is more lipophilic.[1][3] This difference in lipophilicity could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to differences in bioavailability and toxicity.

  • Metabolism: The presence of ethyl groups versus methyl groups may also influence the rate and pathways of metabolic transformation, which could in turn affect the toxicological profile of the compounds.

  • Toxicity Data: General information on nitroxylenes (isomers of dimethyl-nitrobenzene) indicates they are toxic by inhalation and skin absorption.[3] Similar hazards can be anticipated for this compound, although specific studies are needed for confirmation. For 1,2-dimethyl-4-nitrobenzene, which is an isomer of one of the target compounds, animal studies have shown that nitroaromatic compounds can cause adverse effects on the blood, such as methemoglobinemia.[10]

Conclusion

This compound and 1,2-Dimethyl-3-nitrobenzene are structurally similar compounds with expected differences in their physicochemical properties and reactivity profiles, primarily due to the variation in their alkyl substituents. The diethyl derivative is predicted to be more lipophilic and may experience greater steric hindrance in chemical reactions. While detailed biological data is lacking for both compounds, the known toxicology of nitroaromatic compounds suggests that both should be handled with care, assuming potential for toxicity via mechanisms involving the reduction of the nitro group. Further experimental studies are required to fully elucidate and compare the biological activities and toxicological profiles of these two molecules, which will be crucial for any potential applications in drug development or other areas of chemical research.

References

Validating the Structure of 1,2-Diethyl-3-nitrobenzene using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for 1,2-Diethyl-3-nitrobenzene and its closely related isomers, 1,2-Diethyl-4-nitrobenzene and 2,3-Diethyl-1-nitrobenzene. By comparing predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently validate the synthesis of the target compound.

Predicted ¹H NMR Data Comparison

The predicted ¹H NMR spectra of the three isomers are expected to show distinct differences in the aromatic region due to the varying substitution patterns and the electronic effects of the nitro group. The ethyl groups will present as characteristic quartet and triplet signals.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

Assignment This compound 1,2-Diethyl-4-nitrobenzene 2,3-Diethyl-1-nitrobenzene
Aromatic H ~7.5 (d, J=7.8)~8.0 (d, J=2.2)~7.3 (t, J=7.8)
~7.4 (t, J=7.8)~7.9 (dd, J=8.4, 2.2)~7.2 (d, J=7.8)
~7.2 (d, J=7.8)~7.3 (d, J=8.4)~7.1 (d, J=7.8)
-CH₂- (ortho to NO₂) ** ~2.8 (q, J=7.5)~2.9 (q, J=7.5)~2.7 (q, J=7.5)
-CH₂- (meta to NO₂) ~2.6 (q, J=7.5)~2.7 (q, J=7.5)~2.6 (q, J=7.5)
-CH₃ (ortho to NO₂) ~1.2 (t, J=7.5)~1.3 (t, J=7.5)~1.2 (t, J=7.5)
-CH₃ (meta to NO₂) **~1.1 (t, J=7.5)~1.2 (t, J=7.5)~1.1 (t, J=7.5)

Note: These are predicted values and may vary slightly from experimental results.

Predicted ¹³C NMR Data Comparison

The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the nitro group. The number of unique aromatic signals will also differ based on the symmetry of each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound 1,2-Diethyl-4-nitrobenzene 2,3-Diethyl-1-nitrobenzene
Aromatic C-NO₂ ~150~148~152
Aromatic C-Et ~140, ~138~142, ~135~139, ~137
Aromatic C-H ~133, ~128, ~125~130, ~124, ~123~130, ~127, ~122
-CH₂- ~25, ~23~26, ~24~24, ~22
-CH₃ ~15, ~14~16, ~15~15, ~14

Note: These are predicted values and may vary slightly from experimental results.

Experimental Protocols

Sample Preparation

A standard procedure for preparing an NMR sample is as follows:

  • For a solid sample: Dissolve approximately 5-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

  • For a liquid sample: Use 1-2 drops of the compound in 0.6 mL of the deuterated solvent.[2]

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[3]

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[2] The optimal sample height is typically around 4-5 cm.[1][4]

  • Cap the NMR tube securely.[1]

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.[6]

  • Acquire the ¹H spectrum:

    • A standard experiment typically involves 16 to 64 scans, which can take from 1.5 to 5.5 minutes.[7]

    • Use a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

  • Acquire the ¹³C spectrum:

    • A standard proton-decoupled ¹³C experiment often requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, which can take an hour or longer.[7][8]

    • Inverse-gated decoupling can be used to obtain quantitative ¹³C spectra by suppressing the Nuclear Overhauser Effect (NOE).[9]

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G Workflow for NMR-based Structure Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter Solution B->C D Transfer to NMR Tube C->D E Lock, Shim, Tune D->E Insert Sample F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Process Spectra (FT, Phasing, Baseline Correction) F->H G->H I Analyze 1H Data (Chemical Shift, Multiplicity, Integration, J-coupling) H->I J Analyze 13C Data (Chemical Shift, Number of Signals) H->J K Compare Experimental Data with Predicted Data for Isomers I->K J->K L Assign Signals to Specific Nuclei K->L M Confirm Structure of This compound L->M

Caption: Workflow for NMR-based structure validation.

By following this structured approach and comparing the acquired experimental data with the provided predicted values, researchers can confidently and objectively validate the successful synthesis of this compound and distinguish it from its potential isomers.

References

comparison of reactivity between different isomers of diethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three key isomers of diethylnitrobenzene: 2,4-diethylnitrobenzene, 2,6-diethylnitrobenzene, and 3,5-diethylnitrobenzene. The reactivity of these isomers is paramount in synthetic chemistry, influencing reaction pathways, product yields, and the development of novel therapeutics. This document summarizes the theoretical basis for their differing reactivities, presents analogous quantitative data, and provides detailed experimental protocols for their direct comparison.

The reactivity of diethylnitrobenzene isomers is primarily governed by the interplay of electronic and steric effects originating from the nitro (-NO₂) and ethyl (-CH₂CH₃) groups on the benzene (B151609) ring.

Electronic Effects:

  • The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack by pulling electron density away from the aromatic system. It primarily directs incoming electrophiles to the meta position.

  • The ethyl groups are weak electron-donating groups, which activate the benzene ring towards electrophilic attack by pushing electron density into the aromatic system. They direct incoming electrophiles to the ortho and para positions.

Steric Effects:

  • Steric hindrance arises from the spatial arrangement of atoms. The bulky ethyl groups can physically obstruct the approach of reagents to nearby reactive sites, thereby slowing down or preventing reactions. This effect is most pronounced in ortho-substituted isomers.[1]

Reactivity Towards Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The overall reactivity of the diethylnitrobenzene isomers towards EAS is a balance between the activating effect of the two ethyl groups and the deactivating effect of the nitro group.

Predicted Order of Reactivity:

3,5-diethylnitrobenzene > 2,4-diethylnitrobenzene > 2,6-diethylnitrobenzene

  • 3,5-diethylnitrobenzene: The two ethyl groups are meta to the deactivating nitro group. This arrangement minimizes steric hindrance around the most activated positions (ortho and para to the ethyl groups). The positions ortho to both ethyl groups (positions 2, 4, and 6) are significantly activated, making this isomer the most reactive towards electrophilic attack.

  • 2,4-diethylnitrobenzene: The ethyl groups are ortho and para to the nitro group. While the ethyl groups activate the ring, the ortho ethyl group introduces steric hindrance, particularly at the 1 and 3 positions. The nitro group strongly deactivates the positions ortho and para to it.

  • 2,6-diethylnitrobenzene: The presence of two ethyl groups ortho to the nitro group creates significant steric hindrance around the nitro group and the adjacent ring positions.[2] This steric shielding severely impedes the approach of an electrophile, making this isomer the least reactive.

Reactivity Towards Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur readily, the ring must be electron-deficient, a condition fulfilled by the presence of the electron-withdrawing nitro group. The reaction is further facilitated if the leaving group is positioned ortho or para to the nitro group.

Predicted Order of Reactivity (with a leaving group at a suitable position):

2,6-diethylnitrobenzene ≈ 2,4-diethylnitrobenzene > 3,5-diethylnitrobenzene

  • 2,4- and 2,6-diethylnitrobenzene: The nitro group in these isomers can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance when the nucleophilic attack occurs at a position ortho or para to it. The steric hindrance from the ethyl groups in the 2,6-isomer can, in some cases, be overcome by the strong electronic activation.

  • 3,5-diethylnitrobenzene: The positions on the ring are all meta to the nitro group. Therefore, the nitro group cannot effectively stabilize the intermediate of a nucleophilic attack through resonance, making this isomer the least reactive towards SNAr.

Reactivity of the Nitro Group (Reduction)

The reduction of the nitro group to an amino group is a common and important transformation. The rate of this reaction can also be influenced by the substitution pattern on the benzene ring.

Predicted Order of Reactivity:

3,5-diethylnitrobenzene > 2,4-diethylnitrobenzene > 2,6-diethylnitrobenzene

  • 3,5-diethylnitrobenzene: The nitro group is relatively unhindered, allowing for easy access by the reducing agent.

  • 2,4-diethylnitrobenzene: The ortho ethyl group provides some steric hindrance to the nitro group, which may slow down the reaction rate compared to the 3,5-isomer.

  • 2,6-diethylnitrobenzene: The two ortho ethyl groups create significant steric hindrance around the nitro group, making it the most difficult to reduce.[2]

Quantitative Data Summary

Direct comparative quantitative kinetic data for the diethylnitrobenzene isomers is scarce in the literature.[2] However, data from analogous compounds can provide insights. The following table summarizes expected relative reactivities based on established principles of steric and electronic effects.

IsomerRelative Reactivity in Electrophilic Aromatic SubstitutionRelative Reactivity in Nucleophilic Aromatic Substitution (at activated positions)Relative Reactivity in Nitro Group Reduction
2,4-diethylnitrobenzene ModerateHighModerate
2,6-diethylnitrobenzene LowHighLow
3,5-diethylnitrobenzene HighLowHigh

Experimental Protocols

To obtain direct comparative data, the following experimental protocols can be employed.

Experiment 1: Competitive Nitration (Electrophilic Aromatic Substitution)

Objective: To determine the relative reactivity of the three diethylnitrobenzene isomers towards further nitration.

Materials:

  • 2,4-diethylnitrobenzene

  • 2,6-diethylnitrobenzene

  • 3,5-diethylnitrobenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (solvent)

  • Internal standard (e.g., 1,3,5-trichlorobenzene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar stock solution of the three diethylnitrobenzene isomers and the internal standard in dichloromethane.

  • In a round-bottom flask cooled in an ice bath, add a known volume of the stock solution.

  • Slowly add a pre-mixed, chilled solution of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise with vigorous stirring.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes).

  • Quench the reaction by pouring the mixture over crushed ice.

  • Extract the organic layer with dichloromethane, wash with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the dinitrated products formed from each isomer.

Data Analysis: The ratio of the dinitrated products will give a measure of the relative reactivity of the starting isomers.

Experiment 2: Comparative Reduction of the Nitro Group

Objective: To compare the rates of reduction of the nitro group in the three diethylnitrobenzene isomers.

Materials:

  • 2,4-diethylnitrobenzene

  • 2,6-diethylnitrobenzene

  • 3,5-diethylnitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (solvent)

  • High-performance liquid chromatography (HPLC) or Gas Chromatography (GC)

Procedure:

  • In three separate round-bottom flasks, dissolve an equal molar amount of each diethylnitrobenzene isomer in ethanol.

  • To each flask, add an excess of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder) and concentrated HCl.

  • Heat the reaction mixtures to reflux.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by neutralizing with a sodium bicarbonate solution.

  • Extract the organic components and analyze by HPLC or GC to monitor the disappearance of the starting material and the appearance of the corresponding diethylaniline.

Data Analysis: Plot the concentration of each diethylnitrobenzene isomer as a function of time. The initial rates of the reactions can be determined from the slopes of these plots, providing a quantitative comparison of their reactivity towards reduction.

Visualizations

G Logical Relationship of Factors Affecting Reactivity Electronic Effects Electronic Effects Ring Activation/Deactivation Ring Activation/Deactivation Electronic Effects->Ring Activation/Deactivation Steric Effects Steric Effects Steric Hindrance Steric Hindrance Steric Effects->Steric Hindrance Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Ring Activation/Deactivation->Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Ring Activation/Deactivation->Nucleophilic Aromatic Substitution Steric Hindrance->Electrophilic Aromatic Substitution Steric Hindrance->Nucleophilic Aromatic Substitution Nitro Group Reduction Nitro Group Reduction Steric Hindrance->Nitro Group Reduction

Caption: Factors influencing the reactivity of diethylnitrobenzene isomers.

G Experimental Workflow for Comparative Reactivity cluster_isomers Isomer Preparation 2,4-DENB 2,4-DENB ReactionSetup Set up Parallel Reactions (e.g., Nitration, Reduction) 2,4-DENB->ReactionSetup 2,6-DENB 2,6-DENB 2,6-DENB->ReactionSetup 3,5-DENB 3,5-DENB 3,5-DENB->ReactionSetup Monitoring Monitor Reaction Progress (Timed Aliquots) ReactionSetup->Monitoring Analysis Quantitative Analysis (GC-MS, HPLC) Monitoring->Analysis DataInterpretation Data Interpretation and Reactivity Comparison Analysis->DataInterpretation

Caption: Workflow for comparing the reactivity of diethylnitrobenzene isomers.

References

A Comparative Spectroscopic Guide to Nitroaromatic Isomers: Cross-Referencing 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diethyl-3-nitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and materials science. Accurate identification and differentiation from its constitutional isomers are crucial for quality control and mechanistic studies. This guide provides a cross-referencing framework for the experimental spectral data of this compound, primarily through comparison with its dimethyl-substituted analogues due to the current lack of available experimental data for the target compound. The following sections detail the expected spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectral Data

The following tables summarize the available experimental spectral data for various dimethyl-nitrobenzene isomers. These values can be used to infer the expected spectral features of their diethyl counterparts, keeping in mind the shielding and splitting pattern variations that the ethyl groups would introduce.

Table 1: Mass Spectrometry Data of Dimethyl-nitrobenzene Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
1,2-Dimethyl-3-nitrobenzene[1]C₈H₉NO₂151.16151 (M+), 134, 106, 91, 77
1,3-Dimethyl-2-nitrobenzene[2]C₈H₉NO₂151.16151 (M+), 134, 106, 91, 77
1,4-Dimethyl-2-nitrobenzene[3]C₈H₉NO₂151.16151 (M+), 134, 106, 91, 77
2,4-Dimethyl-1-nitrobenzeneC₈H₉NO₂151.16151 (M+), 134, 121, 105, 91, 77

Table 2: Infrared (IR) Spectroscopy Data of a Dimethyl-nitrobenzene Isomer

CompoundKey IR Absorptions (cm⁻¹)
2-Nitro-m-xylene (1,3-Dimethyl-2-nitrobenzene)~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~3000-2850 (C-H stretch, alkyl), ~1600, 1470 (C=C stretch, aromatic)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.

  • Acquisition of ¹H NMR Spectrum:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary.[4]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.[5]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[6]

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[5][7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

Procedure for ATR-FTIR:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.[9][10]

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[9] Multiple scans are averaged to improve the signal-to-noise ratio.[9]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for acquiring and analyzing spectral data to differentiate between isomers of a nitroaromatic compound.

G Workflow for Isomer Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Synthesized Isomers MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MW Molecular Weight & Fragmentation MS->MW Structure Connectivity & Chemical Environment NMR->Structure FG Functional Groups IR->FG Compare Cross-reference Spectra MW->Compare Structure->Compare FG->Compare Identify Isomer Identification Compare->Identify

Caption: A flowchart illustrating the process of distinguishing between isomers using various spectroscopic techniques.

Conclusion

While experimental spectral data for this compound is currently elusive, a comparative approach utilizing data from its dimethyl-nitrobenzene analogues provides a solid foundation for its characterization. The distinct substitution pattern on the aromatic ring is expected to produce a unique fingerprint in the NMR, MS, and IR spectra, allowing for its differentiation from other constitutional isomers. Researchers are encouraged to use the provided protocols and comparative data as a guide in their analytical endeavors.

References

comparative study of synthesis methods for 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for 1,2-Diethyl-3-nitrobenzene, a valuable intermediate in various chemical syntheses. The primary challenge in its preparation lies in achieving regioselectivity and high yields, given the directing effects of the two ethyl groups on the benzene (B151609) ring. This document outlines and compares the most viable synthesis strategies, offering detailed experimental protocols and quantitative data to aid in methodological selection.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly relies on the direct electrophilic nitration of 1,2-diethylbenzene (B43095). The two ethyl groups, being ortho-, para-directing activators, lead to the formation of a mixture of isomers. The primary products expected are this compound and 1,2-diethyl-4-nitrobenzene (B8681995). The ratio of these isomers is highly dependent on the nitrating agent and the reaction conditions employed.

Alternative routes, such as the Friedel-Crafts alkylation of a pre-nitrated benzene derivative, are generally not feasible. The strong deactivating nature of the nitro group significantly hinders Friedel-Crafts reactions, leading to poor yields.

This guide will focus on comparing two primary methods for the direct nitration of 1,2-diethylbenzene:

  • Method 1: Classical Nitration with Mixed Acids (HNO₃/H₂SO₄)

  • Method 2: Nitration with a Milder Nitrating Agent (Acetyl Nitrate)

Comparison of Synthesis Methods

The following table summarizes the key quantitative data associated with the different synthesis methods for this compound.

MethodNitrating AgentReaction ConditionsStarting MaterialProduct(s)Overall Yield (%)Isomer Ratio (3-nitro : 4-nitro)Reaction TimePurity (%)Key Observations
1. Mixed Acid Nitration Conc. HNO₃ / Conc. H₂SO₄0°C to room temperature1,2-DiethylbenzeneThis compound & 1,2-Diethyl-4-nitrobenzeneHigh (typically >90%)Varies with conditionsSeveral hoursGood, but requires efficient separationHighly exothermic reaction requiring careful temperature control. Isomer separation can be challenging.
2. Acetyl Nitrate (B79036) Nitration Acetyl Nitrate (from HNO₃ & Ac₂O)Low temperature (e.g., -10°C to 0°C)1,2-DiethylbenzeneThis compound & 1,2-Diethyl-4-nitrobenzeneModerate to HighPotentially more selectiveSeveral hoursGood, but requires efficient separationMilder reaction conditions, which can sometimes lead to improved regioselectivity.

Experimental Protocols

Method 1: Classical Nitration with Mixed Acids (HNO₃/H₂SO₄)

This method utilizes a standard mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) in situ, which then acts as the electrophile.

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C. This mixture is the nitrating agent.

  • In a separate flask, dissolve 1,2-diethylbenzene in dichloromethane.

  • Slowly add the solution of 1,2-diethylbenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Separation of Isomers:

The resulting mixture of this compound and 1,2-diethyl-4-nitrobenzene can be separated by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Method 2: Nitration with Acetyl Nitrate

Acetyl nitrate is a milder nitrating agent that can be prepared in situ from nitric acid and acetic anhydride (B1165640). This method can sometimes offer better control over the reaction and potentially higher selectivity.

Materials:

  • 1,2-Diethylbenzene

  • Concentrated Nitric Acid (70%)

  • Acetic Anhydride

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Cooling bath (e.g., ice-salt bath)

Procedure:

  • In a round-bottom flask, cool acetic anhydride to -10°C in an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise to the cold acetic anhydride with vigorous stirring, maintaining the temperature below 0°C. This generates acetyl nitrate in situ.

  • In a separate flask, dissolve 1,2-diethylbenzene in dichloromethane.

  • Slowly add the solution of 1,2-diethylbenzene to the cold acetyl nitrate solution, keeping the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

Separation of Isomers:

Similar to Method 1, the isomeric mixture is typically separated by fractional distillation under vacuum or column chromatography.

Visualization of Synthetic Pathways

The logical workflow for the synthesis of this compound via direct nitration is depicted below.

SynthesisWorkflow cluster_start Starting Material cluster_method1 Method 1: Mixed Acid Nitration cluster_method2 Method 2: Acetyl Nitrate Nitration cluster_products Products cluster_separation Purification 1_2_Diethylbenzene 1,2-Diethylbenzene Reaction1 Nitration (0°C to RT) 1_2_Diethylbenzene->Reaction1 Reaction2 Nitration (-10°C to 0°C) 1_2_Diethylbenzene->Reaction2 NitratingAgent1 Conc. HNO₃ / Conc. H₂SO₄ NitratingAgent1->Reaction1 IsomerMixture Isomer Mixture: This compound & 1,2-Diethyl-4-nitrobenzene Reaction1->IsomerMixture NitratingAgent2 Acetyl Nitrate (HNO₃ / Ac₂O) NitratingAgent2->Reaction2 Reaction2->IsomerMixture Separation Separation (Distillation or Chromatography) IsomerMixture->Separation FinalProduct This compound Separation->FinalProduct

Caption: General synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The core of both synthetic methods is the electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved.

EAS_Mechanism NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitroniumIon Generation of Nitronium Ion (NO₂⁺) NitratingAgent->NitroniumIon ElectrophilicAttack Electrophilic Attack NitroniumIon->ElectrophilicAttack AromaticRing 1,2-Diethylbenzene (Nucleophile) AromaticRing->ElectrophilicAttack SigmaComplex Formation of Sigma Complex (Arenium Ion) ElectrophilicAttack->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Product Mononitrated Product (Isomer Mixture) Deprotonation->Product

Caption: Mechanism of Electrophilic Aromatic Nitration.

Conclusion

The synthesis of this compound is most practically achieved through the direct nitration of 1,2-diethylbenzene. The choice between a strong mixed-acid system and a milder nitrating agent like acetyl nitrate will depend on the desired balance between reaction rate, yield, and regioselectivity. Careful control of reaction temperature is crucial in all cases to manage the exothermic nature of the reaction and to influence the isomer distribution. Subsequent purification, typically through fractional distillation or chromatography, is essential to isolate the desired this compound isomer from the product mixture. Researchers should select the method that best aligns with their specific requirements for yield, purity, and available laboratory resources.

Navigating Isomeric Complexity: A GC Retention Time Comparison for Diethylnitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and separation of isomers are critical analytical challenges. Diethylnitrobenzene isomers, with their identical mass and often similar physical properties, present a notable hurdle in chromatographic analysis. This guide provides a comparative analysis of the gas chromatography (GC) retention times for diethylnitrobenzene isomers, offering insights into their elution behavior and providing supporting data to facilitate their identification.

Predicted Elution Order and Physicochemical Properties

The anticipated elution order of diethylnitrobenzene isomers on a non-polar column, along with the corresponding boiling points of dimethylnitrobenzene isomers, is summarized below. The prediction is based on the principle that lower boiling points lead to earlier elution.

Predicted Elution OrderDiethylnitrobenzene IsomerAnalogous Dimethylnitrobenzene IsomerBoiling Point of Dimethylnitrobenzene Isomer (°C)
12,6-Diethylnitrobenzene2,6-Dimethylnitrobenzene222-225[2][3][4][5]
22,5-Diethylnitrobenzene2,5-Dimethylnitrobenzene241[6][7]
32,4-Diethylnitrobenzene2,4-Dimethylnitrobenzene244[8][9][10][11]
42,3-Diethylnitrobenzene2,3-Dimethylnitrobenzene~245[12]
53,4-Diethylnitrobenzene3,4-Dimethylnitrobenzene255[13]
63,5-Diethylnitrobenzene3,5-DimethylnitrobenzeneNot available

Experimental Protocol

The following gas chromatographic method is a representative protocol for the analysis of nitroaromatic compounds and can be adapted for the separation of diethylnitrobenzene isomers.

Instrumentation:

  • Gas Chromatograph: An analytical system equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

This protocol is a general guideline and may require optimization based on the specific instrumentation and the complexity of the sample matrix.

Logical Framework for Isomer Separation

The separation of diethylnitrobenzene isomers by gas chromatography on a non-polar stationary phase is fundamentally linked to their volatility, which is directly related to their boiling points. The logical workflow for predicting and confirming the elution order is depicted below.

G cluster_0 Physicochemical Properties cluster_1 Gas Chromatography Isomer_Structure Isomer Structure Boiling_Point Boiling Point Isomer_Structure->Boiling_Point determines Elution_Order Elution Order Boiling_Point->Elution_Order inversely correlates with GC_Column Non-Polar GC Column GC_Column->Elution_Order enables separation based on boiling point Retention_Time Retention Time Elution_Order->Retention_Time determines

Relationship between Isomer Properties and GC Elution.

Experimental Workflow

The general workflow for the analysis of diethylnitrobenzene isomers using gas chromatography is outlined in the following diagram.

G Sample_Prep Sample Preparation (Dilution in appropriate solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Non-polar column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Peak identification and integration) Detection->Data_Analysis Result Retention Time Data Data_Analysis->Result

GC Analysis Workflow for Diethylnitrobenzene Isomers.

References

A Comparative Guide to Assessing the Purity of 1,2-Diethyl-3-nitrobenzene with Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,2-Diethyl-3-nitrobenzene. Ensuring the purity of chemical compounds is critical in research and pharmaceutical development to guarantee reliable experimental outcomes and product safety. This document outlines various analytical techniques, details experimental protocols, and presents a comparative analysis to aid in method selection and implementation.

Introduction to Purity Assessment of this compound

This compound is a nitroaromatic compound with potential applications in chemical synthesis. The purity of this compound is paramount, as impurities can significantly impact the yield and safety of subsequent reactions. The primary challenge in its purity assessment lies in the effective separation and quantification of the main component from structurally similar isomers and byproducts that may arise during its synthesis.

The synthesis of this compound typically involves the nitration of 1,2-diethylbenzene. This reaction can produce a mixture of isomers, including other mono-nitrated and di-nitrated diethylbenzenes. Therefore, robust analytical methods are required to ensure the selective and accurate determination of this compound.

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed for the purity assessment of this compound. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical MethodPrincipleDetector(s)AdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)High resolution for volatile and thermally stable compounds. GC-MS provides structural information for impurity identification.Not suitable for thermally labile compounds. Derivatization may be required for some analytes.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.Ultraviolet (UV) Detector, Diode Array Detector (DAD)Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Lower resolution for some volatile compounds compared to GC. Can consume larger volumes of solvents.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol outlines a general procedure for the purity assessment of this compound using GC-FID. Method optimization may be required based on the specific instrument and available reference standards.

1. Instrumentation and Consumables:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, or equivalent) is recommended for the separation of aromatic isomers.

  • Carrier gas: Helium or Hydrogen of high purity.

  • Injector: Split/splitless injector.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and syringes.

2. Reagents and Standards:

  • Solvent: High-purity solvent compatible with GC analysis (e.g., acetone, dichloromethane, or hexane).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of the this compound analytical standard and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.

  • Sample Solution: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent to a known concentration.

4. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the analytical standard.

  • Integrate the peak areas of the analyte and all impurities in the sample chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This protocol provides a general HPLC-UV method for the purity analysis of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase solvents: HPLC grade acetonitrile (B52724) and water.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and syringes.

2. Reagents and Standards:

  • As with the GC method, a well-characterized analytical standard of this compound is required.

  • Mobile phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The composition may need to be optimized for better separation.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in the GC-FID protocol, using the mobile phase as the diluent.

4. HPLC-UV Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

5. Data Analysis:

  • Calculate the purity using the area percent method as described for the GC-FID analysis.

Visualization of Experimental Workflow and Impurity Profile

To provide a clearer understanding of the analytical process and potential impurities, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing weigh Weighing dissolve Dissolution in Solvent weigh->dissolve dilute Serial Dilution (for standards) dissolve->dilute gc Gas Chromatography (GC) dilute->gc hplc High-Performance Liquid Chromatography (HPLC) dilute->hplc chromatogram Chromatogram Generation gc->chromatogram hplc->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area Percent) integration->calculation

Caption: Experimental Workflow for Purity Assessment.

impurity_profile cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities start_material 1,2-Diethylbenzene nitration Nitration (HNO3/H2SO4) start_material->nitration product This compound (Main Product) nitration->product isomer1 1,2-Diethyl-4-nitrobenzene nitration->isomer1 isomer2 1,3-Diethyl-2-nitrobenzene nitration->isomer2 isomer3 1,3-Diethyl-5-nitrobenzene nitration->isomer3 dinitrated Dinitrated Diethylbenzenes nitration->dinitrated unreacted Unreacted 1,2-Diethylbenzene nitration->unreacted

Caption: Potential Impurity Profile from Synthesis.

Conclusion

The purity assessment of this compound is crucial for its intended applications. Both GC-FID and HPLC-UV are suitable methods for this purpose. The choice between these techniques will depend on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis. The provided experimental protocols serve as a starting point for method development and validation. It is essential to use a well-characterized analytical standard for accurate quantification. Due to the potential for isomeric impurities, chromatographic conditions must be carefully optimized to achieve adequate separation.

Directing Effects in Electrophilic Aromatic Substitution: A Comparative Analysis of Methyl and Ethyl Groups in Nitration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the regioselectivity in the nitration of toluene (B28343) and ethylbenzene (B125841), supported by experimental data and protocols.

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. The regiochemical outcome of this electrophilic aromatic substitution (EAS) is profoundly influenced by the nature of the substituents already present on the aromatic nucleus. This guide provides a comparative analysis of the directing effects of two common alkyl substituents, methyl and ethyl groups, in the context of nitration. We will delve into the product distribution, the underlying electronic and steric factors, and provide detailed experimental protocols for the nitration of toluene and ethylbenzene.

Isomer Distribution in Nitration: A Quantitative Comparison

The nitration of both toluene (methylbenzene) and ethylbenzene yields a mixture of ortho, meta, and para isomers. The alkyl groups, being electron-donating, are classified as activating groups and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[1] However, the steric bulk of the alkyl group plays a crucial role in determining the precise ratio of these isomers.

Aromatic SubstrateSubstituent% Ortho% Meta% ParaOrtho/Para Ratio
Toluene-CH₃~59-63%~2-5%~34-38%~1.55 - 1.85
Ethylbenzene-CH₂CH₃~45%~3%~52%~0.87

Note: The exact isomer distribution can vary depending on the specific reaction conditions such as temperature, nitrating agent, and solvent system.[2][3]

As the data indicates, the nitration of toluene predominantly yields the ortho and para isomers, with the ortho isomer being the major product.[3][4] In contrast, the nitration of ethylbenzene also affords the ortho and para isomers as the main products, but with a noticeable preference for the para position.[2] This shift in the ortho/para ratio is a direct consequence of the increased steric hindrance imposed by the larger ethyl group, which disfavors electrophilic attack at the adjacent ortho positions.[5]

Mechanistic Rationale: Inductive Effects vs. Steric Hindrance

The directing effect of alkyl groups in electrophilic aromatic substitution is a well-established phenomenon governed by a combination of electronic and steric factors.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I effect).[1] This effect enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. The electron-donating nature of the alkyl group stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions, as this allows for resonance structures where the positive charge is located on the carbon atom bearing the alkyl group.

Steric Effects: The size of the alkyl group influences the accessibility of the different positions on the aromatic ring to the incoming electrophile. The larger the alkyl group, the greater the steric hindrance at the ortho positions. This steric clash between the substituent and the approaching electrophile makes the attack at the ortho position less favorable.

In the case of the methyl group in toluene, the steric hindrance is relatively small, and the electronic activation of the two ortho positions leads to a higher proportion of the ortho isomer.[5] However, with the larger ethyl group in ethylbenzene, the increased steric hindrance at the ortho positions becomes more significant, leading to a preferential attack at the less hindered para position.[5]

Experimental Protocols

The following are representative experimental protocols for the laboratory-scale nitration of toluene and ethylbenzene.

Nitration of Toluene

This procedure is adapted from standard laboratory methods for the nitration of aromatic compounds.[6][7]

Materials:

  • Toluene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized Water

  • 10% Sodium Bicarbonate Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice-water bath, add 1.0 mL of concentrated nitric acid.

  • While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Maintain the temperature of the mixture below 10 °C.

  • Slowly add 1.0 mL of toluene dropwise to the cooled nitrating mixture over a period of about 5 minutes. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 50 °C.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for 10 minutes, then allow it to warm to room temperature and stir for an additional 5 minutes.[6]

  • Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

  • Rinse the reaction flask with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.[6]

  • Dry the organic layer over anhydrous sodium sulfate, decant the solution, and carefully evaporate the diethyl ether to obtain the crude product mixture of nitrotoluenes.

Nitration of Ethylbenzene

This protocol outlines a common method for the nitration of ethylbenzene using a mixed acid approach.[8][9]

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Dichloromethane

  • 5% Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid with constant stirring.[8]

  • In a separate flask, place the ethylbenzene.

  • Slowly add the cold nitrating mixture to the ethylbenzene dropwise, ensuring the reaction temperature is maintained below 10°C.[9]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 30 minutes.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture of nitroethylbenzenes.

Logical Relationship of Directing Effects

The following diagram illustrates the key factors influencing the regioselectivity in the nitration of toluene and ethylbenzene.

G cluster_toluene Nitration of Toluene cluster_ethylbenzene Nitration of Ethylbenzene Toluene Toluene (-CH3) T_Inductive +I Effect (strong) Toluene->T_Inductive T_Steric Steric Hindrance (low) Toluene->T_Steric T_Ortho Ortho-product (Major) T_Inductive->T_Ortho T_Para Para-product (Minor) T_Inductive->T_Para T_Steric->T_Ortho less favored Ethylbenzene Ethylbenzene (-CH2CH3) E_Inductive +I Effect (stronger) Ethylbenzene->E_Inductive E_Steric Steric Hindrance (high) Ethylbenzene->E_Steric E_Ortho Ortho-product (Minor) E_Inductive->E_Ortho E_Para Para-product (Major) E_Inductive->E_Para E_Steric->E_Ortho strongly disfavored Conclusion Conclusion: Steric hindrance is the dominant factor in determining the ortho/para ratio for larger alkyl groups.

Caption: Factors influencing nitration regioselectivity.

References

A Comparative Guide to Analytical Methods for the Detection of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1,2-Diethyl-3-nitrobenzene. As a niche compound, specific validated methods for this compound are not extensively documented in publicly available literature. Therefore, this guide provides a representative comparison based on established and validated methods for structurally similar nitroaromatic compounds. The presented data and protocols are synthesized to reflect the expected performance and methodological considerations for the analysis of this compound.

The validation of analytical methods is a critical aspect of the drug development process, ensuring data accuracy, reliability, and reproducibility. This document is intended to assist researchers and scientists in selecting an appropriate analytical method and understanding the key parameters for its validation.

Comparison of Validation Parameters

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on various factors, including the required sensitivity, selectivity, sample matrix, and the specific objectives of the analysis. HPLC-UV is a robust and widely used technique for non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity; detection by UV absorbance.Separation based on volatility and polarity; detection by mass-to-charge ratio.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL
Linearity (R²) >0.999>0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity Good, but may be susceptible to interference from compounds with similar retention times and UV spectra.Excellent, provides mass spectral data for definitive identification.
Robustness Generally robust to minor variations in mobile phase composition, pH, and flow rate.Robust to minor changes in oven temperature ramp rate and gas flow rates.
Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (10:1 ratio)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C, hold for 5 minutes

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 179, 150, 121).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate (B1210297) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a final concentration within the linear range of the method.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G start Method Development protocol Write Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Validation Report system_suitability->report end Method Implementation report->end

Caption: Workflow for analytical method validation.

A Comparative Analysis of Theoretical and Experimental Properties of 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Predicted versus Experimental Data for 1,2-Diethyl-3-nitrobenzene and Its Isomers

In the realm of chemical research and drug development, a thorough understanding of a compound's properties is paramount. This guide provides a comprehensive comparison of the theoretical and experimental properties of this compound, a substituted nitroaromatic compound. Due to the limited availability of direct experimental data for this compound, this guide leverages a comparative approach, presenting its predicted theoretical properties alongside the experimental data of its close structural isomers. This methodology allows for insightful analysis and informed decision-making in research and development processes.

Physicochemical Properties: A Tale of Isomeric Differences

PropertyThis compound (Theoretical)1,3-Diethyl-2-nitrobenzene (Theoretical)1,2-Diethyl-4-nitrobenzene (Theoretical)1,3-Diethylbenzene (Experimental)1,2-Dimethyl-3-nitrobenzene (B167072) (Experimental)
Molecular Formula C10H13NO2C10H13NO2C10H13NO2C10H14C8H9NO2
Molecular Weight 179.22 g/mol [1]179.22 g/mol [2]179.22 g/mol [3]134.22 g/mol 151.16 g/mol [4]
Boiling Point Not availableNot availableNot available181.1 °C[5]Not available
Melting Point Not availableNot availableNot available-83.9 °C[5]Not available
XLogP3 3.3[1]3.2[2]3.3[3]4.442.8
Hydrogen Bond Donor Count 0[1]0[2]0[3]00[4]
Hydrogen Bond Acceptor Count 2[1]2[2]2[3]02[4]
Rotatable Bond Count 2[1]2[2]2[3]21[4]
Topological Polar Surface Area 45.8 Ų[1]45.8 Ų[2]45.8 Ų[3]0 Ų45.8 Ų[4]

Spectroscopic Analysis: Unveiling Molecular Fingerprints

Spectroscopic techniques provide a unique "fingerprint" of a molecule, offering insights into its structure and bonding. This section presents a comparison of predicted spectra for this compound with experimental spectra of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are compared with experimental data for 1,2-diethylbenzene (B43095) and 1,3-diethylbenzene. The presence of the electron-withdrawing nitro group in this compound is expected to cause a downfield shift (higher ppm values) for the aromatic protons and carbons compared to the unsubstituted diethylbenzene isomers.

Table 2: Comparison of ¹H NMR Data

CompoundAromatic Protons (ppm)Ethyl Protons (CH2, ppm)Ethyl Protons (CH3, ppm)
This compound (Predicted) 7.2 - 7.8~2.7 (quartet)~1.2 (triplet)
1,2-Diethylbenzene (Experimental) ~7.1 - 7.22.64 (quartet)1.21 (triplet)
1,3-Diethylbenzene (Experimental) ~6.9 - 7.22.63 (quartet)1.24 (triplet)

Table 3: Comparison of ¹³C NMR Data

CompoundAromatic Carbons (ppm)Ethyl Carbons (CH2, ppm)Ethyl Carbons (CH3, ppm)
This compound (Predicted) 120 - 150~25~14
1,2-Diethylbenzene (Experimental) 125 - 14026.215.8
1,3-Diethylbenzene (Experimental) 125 - 14329.115.8
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic peaks for the nitro group (NO₂) stretching, in addition to C-H and C=C stretching and bending vibrations of the aromatic ring and ethyl groups. A comparison with the experimental IR spectrum of 1,2-diethylbenzene highlights the expected additional peaks due to the nitro group.

Table 4: Key IR Absorptions (cm⁻¹)

Functional GroupThis compound (Predicted)1,2-Diethylbenzene (Experimental)
Aromatic C-H Stretch 3100 - 30003100 - 3000
Aliphatic C-H Stretch 3000 - 28503000 - 2850
Aromatic C=C Stretch 1600 - 14501600 - 1450
NO₂ Asymmetric Stretch ~1550 - 1520Not Present
NO₂ Symmetric Stretch ~1350 - 1320Not Present
C-N Stretch ~850Not Present
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation would likely involve the loss of the nitro group (NO₂) and ethyl groups. Comparison with the experimental mass spectrum of the closely related 1,2-dimethyl-3-nitrobenzene reveals similar fragmentation patterns.

Table 5: Key Mass Spectrometry Fragments (m/z)

IonThis compound (Predicted)1,2-Dimethyl-3-nitrobenzene (Experimental)
[M]⁺ 179151
[M - NO₂]⁺ 133105
[M - C₂H₅]⁺ 150Not Applicable
[M - C₂H₄]⁺ 151Not Applicable
[C₆H₅]⁺ 7777

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typically 8-16 scans are sufficient, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Background Spectrum : Record a background spectrum of the empty sample holder (or pure solvent) to subtract from the sample spectrum.

  • Sample Spectrum : Place the prepared sample in the IR beam and record the spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Ionization : The sample molecules are ionized in the ion source. Electron ionization (EI) is common for GC-MS.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental data, a fundamental process in chemical characterization.

G Workflow for Comparing Theoretical and Experimental Data cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Define_Molecule Define Target Molecule (this compound) Predict_Properties Predict Physicochemical Properties Define_Molecule->Predict_Properties Predict_Spectra Predict Spectroscopic Data (NMR, IR, MS) Define_Molecule->Predict_Spectra Compare_Properties Compare Physicochemical Properties Predict_Properties->Compare_Properties Compare_Spectra Compare Spectroscopic Data Predict_Spectra->Compare_Spectra Select_Analogs Select Appropriate Analogs (Isomers) Gather_Data Gather Experimental Data (Physical Properties, Spectra) Select_Analogs->Gather_Data Gather_Data->Compare_Properties Gather_Data->Compare_Spectra Draw_Conclusions Draw Conclusions on Structure-Property Relationships Compare_Properties->Draw_Conclusions Compare_Spectra->Draw_Conclusions

Caption: A flowchart illustrating the process of comparing theoretical predictions with experimental data for chemical characterization.

This comprehensive guide serves as a valuable resource for researchers by providing a structured comparison of theoretical and experimental data for this compound and its isomers. The presented data and protocols facilitate a deeper understanding of the structure-property relationships of this class of compounds, aiding in future research and development endeavors.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Diethyl-3-nitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in research and development, we are committed to providing essential safety and logistical information that extends beyond the product itself. This guide offers detailed, procedural instructions for the proper disposal of 1,2-Diethyl-3-nitrobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Nitroaromatic compounds, including this compound, are recognized for their potential hazards, including toxicity and environmental risks.[1] Therefore, adherence to strict disposal protocols is paramount. The following procedures have been compiled to provide clarity and step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and related nitroaromatic compounds. These substances are often toxic, irritant, and hazardous to the environment.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling these chemicals. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.[2]

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Lab Coat: A flame-resistant lab coat.[2]

  • Respiratory Protection: If handling outside of a fume hood, use a certified respirator.[2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]

  • Inhalation: Move to fresh air immediately.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for nitroaromatic compounds, based on available data for similar substances.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity May damage fertility or the unborn child.
Specific Target Organ Toxicity Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection and disposal as hazardous waste.

1. Waste Segregation and Collection:

  • Whenever possible, keep different hazardous wastes separate to ensure clear and cost-effective disposal options.

  • Collect waste this compound in a designated, compatible container.[4] Do not mix with incompatible wastes.[4]

  • Segregate into categories such as halogenated solvents, non-halogenated solvents, acids, bases, and metal-bearing waste.[4]

2. Container Requirements:

  • The waste container must be compatible with the chemical.[5]

  • It must be sealable and kept sealed except when adding waste.[5]

  • The container must be clearly labeled with a hazardous waste tag, indicating the full chemical name (no abbreviations) and the percentage of each chemical content.[4][5]

  • Ensure the container has a non-leaking screw-on cap and is safe for transport.[4]

3. Storage of Chemical Waste:

  • Store waste containers at or near the site of generation and under the control of the generator.[4]

  • Use secondary containment for all liquid hazardous wastes.[5]

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly sealed.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pick-up.[5]

  • Do not dispose of hazardous waste by evaporation, down the sewer, or in the regular trash.[5]

5. Disposal of Empty Containers:

  • Only trivial amounts of the chemical should remain.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible, Labeled Hazardous Waste Container ppe->container Step 2 collect Collect Waste in Designated Container container->collect Step 3 segregate Segregate from Incompatible Wastes collect->segregate Step 4 seal Keep Container Sealed When Not in Use segregate->seal Step 5 store Store in a Ventilated, Secure Area with Secondary Containment seal->store Step 6 contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs Step 7 transport EHS Transports Waste to a Licensed Facility contact_ehs->transport Step 8 end_proc Proper Disposal by Licensed Facility transport->end_proc Step 9

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Diethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 1,2-Diethyl-3-nitrobenzene in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for this compound, the recommendations provided are based on the well-documented hazards of the closely related compound, Nitrobenzene.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share hazards with Nitrobenzene, which is toxic if swallowed, inhaled, or in contact with skin. It is suspected of causing cancer and may damage fertility.[1] Prolonged or repeated exposure can cause damage to organs, particularly the blood.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Equipment Specification Rationale & Citations
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. An N95, R95, or P-series particulate pre-filter is recommended if aerosols may be generated.[3][4] For concentrations exceeding the occupational exposure limit (OEL), or in the case of a large spill, a self-contained breathing apparatus (SCBA) should be used.[5][6]Protects against inhalation of toxic vapors and aerosols. Nitrobenzene has an OEL of 1 ppm.[3]
Hand Protection Wear appropriate chemical-resistant gloves.[5] Materials such as Viton, Butyl Rubber, and Polyvinyl Alcohol are recommended for handling Nitrobenzene.[7] Always check the breakthrough time and permeation rate for the specific glove material.[8][9]Prevents skin absorption, a primary route of exposure.[1]
Eye and Face Protection Chemical safety goggles are required.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.Protects eyes from splashes and vapors which can cause irritation.
Skin and Body Protection A lab coat is mandatory. For larger quantities or tasks with a high risk of splashes, chemical-resistant protective clothing or an apron should be worn.[5]Prevents skin contact with the chemical.

Table 2: Glove Compatibility for Nitrobenzene

Glove Material Breakthrough Time Degradation Recommendation Citations
Viton> 8 hoursExcellentRecommended[7]
Butyl Rubber> 8 hoursExcellentRecommended[7]
Polyvinyl Alcohol (PVA)> 8 hoursExcellentRecommended[7]
Nitrile21 minutesNot RecommendedNot suitable for prolonged contact[10]

Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, and temperature. Always inspect gloves for signs of degradation before and during use.[9]

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation

  • Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • PPE Donning: Put on all required PPE as specified in Table 1 before entering the designated handling area.

  • Material Preparation: Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) and reagents within the fume hood to avoid unnecessary movement in and out of the containment area.

2.2. Handling

  • Weighing and Transfer:

    • Use spark-proof tools and explosion-proof equipment.[5]

    • Dispense the chemical slowly and carefully to avoid generating dust or aerosols.

    • If transferring between containers, ensure they are grounded and bonded to prevent static discharge.[5]

  • During the Procedure:

    • Keep containers of this compound tightly closed when not in use.[2][11]

    • Avoid contact with skin, eyes, and clothing.[11]

    • If any contamination of gloves occurs, remove them immediately, wash your hands, and don a new pair.

2.3. Post-Handling

  • Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a soap and water solution.[12]

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan

3.1. Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Solid Waste: All contaminated solid materials, such as gloves, absorbent paper, and weighing boats, must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[12]

3.2. Disposal Procedure

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.

Emergency Procedures

Table 3: Spill Response Protocol

Spill Size Procedure Citations
Small Spill 1. Evacuate non-essential personnel from the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5][7] 3. Once absorbed, carefully collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[5] 4. Clean the spill area with ethanol (B145695) followed by a soap and water solution.[12][5][7][12]
Large Spill 1. Immediately evacuate the laboratory and alert others in the vicinity. 2. Isolate the spill area and prevent entry. For toxic liquids, an immediate precautionary measure is to isolate the spill or leak area in all directions for at least 50 meters (150 feet).[12] 3. Remove all sources of ignition.[5][7] 4. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[5][7][12]

Table 4: First Aid Measures

Exposure Route First Aid Instructions Citations
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Appropriate PPE prep_controls->prep_ppe prep_materials Gather Materials in Hood prep_ppe->prep_materials handle_weigh Weigh and Transfer (Use Spark-Proof Tools) prep_materials->handle_weigh Begin Handling handle_procedure Conduct Experiment handle_weigh->handle_procedure handle_close Keep Containers Closed handle_procedure->handle_close disp_segregate Segregate Waste (Liquid & Solid) handle_procedure->disp_segregate Generate Waste cleanup_decon Decontaminate Surfaces handle_close->cleanup_decon Procedure Complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_hygiene Wash Hands Thoroughly cleanup_ppe->cleanup_hygiene disp_contact Contact EHS for Pickup cleanup_hygiene->disp_contact Final Step disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_store->disp_contact

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.